Paxalisib
Description
Paxalisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. This compound specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway. This may result in the inhibition of both cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a novel and potent small-molecule PI3K-mTOR dual inhibito
Properties
IUPAC Name |
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWACEZVCMBSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382979-44-3 | |
| Record name | Paxalisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paxalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PAXALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0084 (Paxalisib): A Technical Guide to PI3K/mTOR Pathway Inhibition for Brain Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0084, also known as paxalisib, is a potent, orally bioavailable, small-molecule inhibitor designed to target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] A key feature that distinguishes GDC-0084 is its specific optimization to penetrate the blood-brain barrier (BBB), a critical challenge in the treatment of central nervous system (CNS) malignancies.[1][5][6] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, with aberrant signaling implicated in over 80% of glioblastoma (GBM) cases, the most common and aggressive primary brain tumor in adults.[1][7][8] This hyperactivation makes the pathway a compelling therapeutic target.[5][6][7] This document provides a comprehensive technical overview of GDC-0084, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action: Dual PI3K/mTOR Inhibition
GDC-0084 exerts its anti-tumor activity by competitively inhibiting the kinase activity of both PI3K and mTOR. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.
The pathway is typically activated by upstream signals from receptor tyrosine kinases (RTKs). This leads to the activation of Class I PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
GDC-0084 is a dual inhibitor, targeting the p110α isoform of PI3K with high potency, as well as other Class I isoforms, and mTOR kinase.[6][7] By blocking these key nodes, GDC-0084 effectively shuts down the entire signaling cascade, leading to decreased cell viability and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[9][10]
Data Presentation
Quantitative In Vitro Activity
GDC-0084 demonstrates potent inhibition of Class I PI3K isoforms and mTOR. Its anti-proliferative effects have been confirmed across multiple glioblastoma cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Ki (nM) |
|---|---|
| PI3Kα | 2[6][7] |
| PI3Kβ | 46[7] |
| PI3Kδ | 3[7] |
| PI3Kγ | 10[7] |
Table 2: In Vitro Anti-proliferative Activity in Glioblastoma Cell Lines
| Cell Line | EC50 (µM) |
|---|---|
| Various GBM lines | 0.3 - 1.1[7][11] |
| U87 | 0.74[6] |
| GS2 | 0.61[6] |
Preclinical Pharmacokinetics & Efficacy
Preclinical studies in animal models confirm the ability of GDC-0084 to cross the BBB and exert its pharmacodynamic effects, leading to significant tumor growth inhibition.
Table 3: Preclinical Pharmacokinetics and Brain Penetration
| Species | Dose | Metric | Value |
|---|---|---|---|
| Rat | 15 mg/kg | Total Brain-to-Plasma Ratio | 1.9 - 3.3[1][7] |
| Mouse | 25 mg/kg | Total Brain-to-Plasma Ratio | ~1.4[6] |
| Mouse | 25 mg/kg | Free Brain-to-Free Plasma Ratio | ~0.4[6] |
Table 4: In Vivo Efficacy in Orthotopic GBM Xenograft Models
| Model | Treatment | Result |
|---|---|---|
| U87 | 15 mg/kg/day | 70% tumor growth inhibition[5][6] |
| GS2 | 15 mg/kg/day | 40% tumor growth inhibition[5][6] |
| U87 | 25 mg/kg/day | Up to 90% suppression of pAkt signal in brain[5][6][12] |
| U87 (subcutaneous) | Dose-dependent | Significant tumor growth inhibition[1][7][11] |
Clinical Trial Data
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and preliminary efficacy of GDC-0084 in patients with high-grade gliomas.
Table 5: Phase I Clinical Pharmacokinetics in High-Grade Glioma Patients
| Parameter | Value |
|---|---|
| Dosing | 2 - 65 mg, once daily[2][3] |
| Tmax (Time to peak concentration) | ~2 hours[13] |
| Half-life (t1/2) | ~19 hours[2][3][13] |
| Brain Tissue/Tumor-to-Plasma Ratio (Total) | >1[2][3] |
| Brain Tissue/Tumor-to-Plasma Ratio (Free) | >0.5[2][3] |
Table 6: Clinical Safety and Efficacy (High-Grade Glioma)
| Metric | Finding |
|---|---|
| Maximum Tolerated Dose (MTD) - Recurrent GBM | 45 mg/day[2][3][4][14] |
| Maximum Tolerated Dose (MTD) - Newly-Diagnosed GBM | 60 mg/day[15][16] |
| Common Adverse Events | Fatigue, hyperglycemia, nausea, rash, stomatitis/mucositis[3][16][17] |
| Dose-Limiting Toxicities (DLTs) | Mucosal inflammation/stomatitis, hyperglycemia, myocardial ischemia[2][3][15][16] |
| Best Overall Response (Phase I, recurrent HGG) | 40% Stable Disease[2][3][14] |
| Median Progression-Free Survival (Phase II, newly-diagnosed GBM) | 8.4 months[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PI3K/mTOR inhibitors. Below are summaries of key experimental protocols used in the characterization of GDC-0084.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory constant (Ki) of GDC-0084 against target kinases.
-
Methodology: Kinase activity is typically measured using a biochemical assay that detects the phosphorylation of a substrate. Recombinant human PI3K isoforms and mTOR kinase domains are incubated with a specific substrate (e.g., a synthetic peptide or lipid) and ATP. GDC-0084 is added at varying concentrations. The reaction is allowed to proceed, and the amount of phosphorylated product is quantified, often using methods like luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET). Ki values are calculated from dose-response curves.
Cell Viability/Proliferation Assay
-
Objective: To measure the anti-proliferative effect (EC50) of GDC-0084 on cancer cell lines.
-
Methodology: Glioblastoma cells (e.g., U87, GS2) are seeded in 96-well plates and allowed to adhere.[9] The cells are then treated with a range of GDC-0084 concentrations for a set period (e.g., 72 hours).[9] Cell viability is assessed using a metabolic assay such as WST-1, MTS, or CellTiter-Glo, which measures the metabolic activity of viable cells.[18] The absorbance or luminescence is read using a plate reader, and the data is normalized to untreated controls to generate dose-response curves from which EC50 values are determined.
Western Blotting for Pharmacodynamic (PD) Markers
-
Objective: To confirm target engagement by measuring the phosphorylation status of downstream pathway components like Akt and S6.
-
Methodology: Cells or tumor tissue lysates are prepared from GDC-0084-treated and control samples.[9] Protein concentrations are determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked and incubated with primary antibodies specific for phosphorylated proteins (e.g., pAkt Ser473, pS6) and total proteins (total Akt, total S6). Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.[18] A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.[1][9]
Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of GDC-0084 against brain tumors.
-
Methodology: Human glioblastoma cells (e.g., U87, GS2) are stereotactically injected into the brains of immunodeficient mice (e.g., nude mice).[5][6][9] Tumor establishment and growth are monitored using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6][9] Once tumors reach a specified size, mice are randomized into treatment (GDC-0084) and vehicle control groups. GDC-0084 is typically formulated in 0.5% methylcellulose and 0.2% Tween 80 and administered orally, once daily.[6][9] Animal body weight is monitored as a measure of toxicity.[6] At the end of the study, tumor volumes are measured to determine the degree of tumor growth inhibition.[6]
Blood-Brain Barrier Penetration Assessment
-
Objective: To quantify the ability of GDC-0084 to cross the BBB and distribute into brain tissue.
-
Methodology:
-
In Vitro Transporter Assay: Madin-Darby canine kidney (MDCK) cells transfected to overexpress human efflux transporters like P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) are used.[5][6][12] GDC-0084 is added to either the apical or basolateral side of a cell monolayer, and its transport to the opposite chamber is measured over time. A low efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral transport) indicates the compound is not a substrate for these transporters, predicting better brain penetration.[12] GDC-0084 was shown not to be a substrate of P-gp or BCRP.[5][6]
-
In Vivo Pharmacokinetic Study: Animals (mice or rats) are administered a single oral dose of GDC-0084.[1][6] At various time points post-dose, blood and brain samples are collected.[6] Drug concentrations in plasma and brain homogenates are quantified using LC-MS/MS. This data is used to calculate the brain-to-plasma concentration ratio, providing a direct measure of brain penetration.[1][6][7]
-
Conclusion
GDC-0084 (this compound) is a brain-penetrant dual PI3K/mTOR inhibitor that has demonstrated a promising preclinical profile and a manageable safety profile in clinical trials for high-grade gliomas.[1][2][14] Its ability to effectively cross the blood-brain barrier and potently suppress the PI3K/mTOR pathway directly within intracranial tumors addresses a major challenge in neuro-oncology.[2][5][6] Preclinical data show significant tumor growth inhibition in orthotopic glioblastoma models.[5][6] Phase I and II clinical studies have established the maximum tolerated dose and confirmed CNS penetration in patients.[2][3][16] The results suggest GDC-0084 is a promising therapeutic agent for patients with brain metastases and primary brain tumors characterized by dysregulated PI3K/mTOR signaling.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. P05.06 Phase 2 study to evaluate the safety, pharmacokinetics and clinical activity of PI3K/mTOR inhibitor GDC-0084 given to glioblastoma (GBM) patients with unmethylated O6-methylguanine-methyltransferase (MGMT) promoter status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
- 9. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dual PI3K/mTOR Pathway Inhibitor GDC-0084 Achieves Antitumor Activity in PIK3CA-Mutant Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. kaziatherapeutics.com [kaziatherapeutics.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. wholesaleinvestor.com [wholesaleinvestor.com]
- 16. ascopubs.org [ascopubs.org]
- 17. targetedonc.com [targetedonc.com]
- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Paxalisib's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, brain-penetrant, small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Developed for the treatment of primary and metastatic brain cancers, its efficacy is intrinsically linked to its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the studies evaluating this compound's BBB penetration, detailing the experimental methodologies, presenting quantitative data, and visualizing the core signaling pathway and experimental workflows.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including glioblastoma, this pathway is frequently overactivated, contributing to tumor progression.[3] this compound's ability to inhibit both PI3K and mTOR provides a dual blockade of this crucial signaling cascade.
Quantitative Assessment of Blood-Brain Barrier Penetration
The ability of a drug to penetrate the BBB is quantified by several key parameters. The unbound brain-to-plasma concentration ratio (Kp,uu) is a critical measure, representing the extent of brain penetration independent of plasma and brain tissue binding.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Method | Reference |
| Kp,uu | Mouse | 0.31 | In vivo brain and plasma sampling, corrected for unbound fraction | [1][2] |
| Total Brain-to-Blood AUC Ratio | Rat | 0.5 | Quantitative Whole-Body Autoradiography (QWBA) | [3] |
Table 2: Plasma Protein Binding of this compound Across Species
| Species | Fraction Unbound (fu) |
| Mouse | 0.25 - 0.43 |
| Rat | 0.25 - 0.43 |
| Dog | 0.25 - 0.43 |
| Human | 0.25 - 0.43 |
| Data from[1][3] |
Detailed Experimental Methodologies
In Vivo Determination of Unbound Brain-to-Plasma Ratio (Kp,uu)
The Kp,uu of this compound was determined in preclinical studies, likely following a methodology similar to the one outlined below.
Objective: To quantify the unbound concentration of this compound in the brain and plasma to calculate the Kp,uu.
Animal Model:
-
Species: Mouse (e.g., CD-1)
-
Sex: Male
-
Age: 8-10 weeks
Dosing:
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose/0.2% Tween 80 in water).
-
Route of Administration: Oral gavage (PO) or intravenous (IV).
-
Dose: A single dose at a specified concentration (e.g., 10 mg/kg).
Sample Collection:
-
Time Points: Serial blood and brain samples collected at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood Sampling: Blood collected via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation.
-
Brain Sampling: Following blood collection, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and frozen.
Analytical Method:
-
Quantification of this compound in plasma and brain homogenate is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[1][2]
-
Sample Preparation: Plasma samples are subjected to protein precipitation. Brain tissue is homogenized and then subjected to protein precipitation.
-
Chromatography: Separation is achieved on a C18 column with a suitable mobile phase gradient.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Determination of Unbound Fraction:
-
The unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.
Calculation of Kp,uu:
-
Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound)
-
Where AUCbrain,unbound = AUCbrain,total * fu,brain and AUCplasma,unbound = AUCplasma,total * fu,plasma.
Quantitative Whole-Body Autoradiography (QWBA)
QWBA studies provide a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the body.
Objective: To determine the tissue distribution of [14C]-paxalisib and its metabolites in rats.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Male
Dosing:
-
Radiolabeled Compound: [14C]-paxalisib.
-
Route of Administration: A single intravenous (IV) or oral (PO) dose.
Procedure:
-
At predetermined time points post-dose, animals are euthanized by CO2 asphyxiation and frozen in a mixture of hexane and solid CO2.
-
The frozen carcasses are embedded in a carboxymethylcellulose matrix.
-
Sagittal sections (approximately 40 µm thick) are cut using a cryomicrotome.
-
The sections are mounted on adhesive tape and freeze-dried.
-
The sections are exposed to a phosphor imaging plate for a specified duration.
-
The imaging plates are scanned, and the concentration of radioactivity in different tissues, including the brain, is quantified using a bio-imaging analyzer.
In Vitro Blood-Brain Barrier Models
While specific data for this compound in in vitro BBB models is not publicly available, these systems are crucial for high-throughput screening of BBB permeability. The hCMEC/D3 cell line is a commonly used in vitro model of the human BBB.
General Protocol for In Vitro Permeability Assay:
-
hCMEC/D3 cells are seeded on permeable supports (e.g., Transwell inserts).
-
The formation of a tight monolayer is monitored by measuring transendothelial electrical resistance (TEER).
-
This compound is added to the apical (blood) side of the Transwell.
-
At various time points, samples are taken from the basolateral (brain) side.
-
The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Positron Emission Tomography (PET) Imaging
To date, no specific PET imaging studies for this compound have been published in the public domain. The development of a radiolabeled analog of this compound for PET imaging would be a valuable tool for non-invasively assessing its brain penetration and target engagement in both preclinical models and clinical trials.
Conclusion
Preclinical studies have demonstrated that this compound is a brain-penetrant molecule, a critical characteristic for its development as a treatment for brain cancers. The quantitative data from in vivo studies in mice and rats confirm its ability to cross the blood-brain barrier. The detailed experimental methodologies provided in this guide offer a framework for understanding how the BBB penetration of this compound and other CNS drug candidates is assessed. Further studies, including in vitro permeability assays and potentially PET imaging, would provide a more comprehensive profile of this compound's journey into the central nervous system. This in-depth understanding is paramount for the continued clinical development and optimal therapeutic application of this promising agent.
References
- 1. Validated LC-MS/MS Method for the Determination of this compound on Mouse Dried Blood Spots: An Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-UV method for quantification of this compound, a pan PI3K and mTOR inhibitor in mouse plasma: Application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Research on Paxalisib for Brain Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Paxalisib (formerly GDC-0084) is an investigational, orally administered, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Developed with the specific intent to treat brain malignancies, its key characteristic is the ability to penetrate the blood-brain barrier (BBB), a critical challenge in neuro-oncology.[1][4] Preclinical research has demonstrated that this compound effectively inhibits the PI3K/AKT/mTOR pathway, which is aberrantly activated in over 85% of glioblastoma (GBM) cases, leading to reduced tumor cell proliferation and survival in both in vitro and in vivo models.[4][5] This technical guide provides an in-depth summary of the core preclinical data, including pharmacokinetic profiles, efficacy in glioblastoma models, and methodologies of key experiments that form the basis for its ongoing clinical evaluation.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[6][7] In many cancers, including glioblastoma, this pathway is frequently overactive due to mutations or deletions in components like the tumor suppressor PTEN, leading to uncontrolled cell growth.[7][8] this compound was designed to inhibit this pathway. It is a potent, dual inhibitor of PI3K and mTOR, targeting the alpha, delta, and gamma isoforms of PI3K.[1][9] By blocking PI3K, this compound prevents the phosphorylation and subsequent activation of AKT, which in turn prevents the activation of mTOR and other downstream effectors responsible for tumor cell proliferation and survival.[1] Its unique ability to cross the BBB allows it to exert this inhibitory effect directly within the central nervous system.[4]
Preclinical Pharmacokinetics and Blood-Brain Barrier Penetration
A defining feature of this compound is its demonstrated ability to cross the blood-brain barrier. Preclinical pharmacokinetic studies across various species have characterized its absorption, distribution, metabolism, and excretion (ADME) profile. Notably, the unbound brain-to-plasma partition coefficient (Kp,uu) in mice was determined to be 0.31, indicating significant brain penetration.[10][11][12]
| Parameter | Species | Value | Reference |
| Brain Penetration (Kp,uu) | Mouse | 0.31 | [10][11][12] |
| Plasma Protein Binding (fu) | Cross-species | 0.25 - 0.43 | [10][11][12] |
| Oral Bioavailability | Rat | 76% | [10][11][12] |
| Monkey | 6% | [10][11][12] | |
| Plasma Clearance | Mouse | Low | [10][11][12] |
| Rat | Moderate | [10][11][12] | |
| Dog, Monkey | High | [10][11][12] | |
| Hepatic Clearance | Mouse, Rat, Dog | Low | [10][11][12] |
| Monkey | High | [10][11][12] |
In Vivo Efficacy in Glioblastoma Models
The anti-tumor activity of this compound has been evaluated in orthotopic xenograft models of glioblastoma, which involve implanting human cancer cells into the brains of immunocompromised mice to better simulate human disease. In these models, this compound demonstrated significant target engagement and potent tumor growth inhibition.
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Orthotopic Xenograft | U87 | 15 mg/kg this compound | 70% tumor growth inhibition | [5] |
| Orthotopic Xenograft | GS2 | 15 mg/kg this compound | 40% tumor growth inhibition | [5] |
| Orthotopic Xenograft | U87 / GS2 | 15 mg/kg this compound | >90% reduction in pAkt levels | [5] |
Experimental Protocol: Orthotopic Glioblastoma Xenograft Model
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used. All procedures are conducted under sterile conditions and in accordance with institutional animal care guidelines.
-
Stereotactic Implantation: Mice are anesthetized and secured in a stereotactic frame. A burr hole is drilled in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma). A specific number of tumor cells (e.g., 2 x 10⁵ cells in 5 µL of PBS) are slowly injected into the brain parenchyma (e.g., corpus striatum) using a Hamilton syringe.
-
Tumor Growth Monitoring: Tumor establishment and growth are monitored weekly using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is formulated for oral gavage and administered daily at the desired dose (e.g., 15 mg/kg). The control group receives the vehicle solution.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals. Survival is monitored until mice exhibit neurological symptoms or other signs of distress requiring euthanasia.
-
Pharmacodynamic Analysis: At the end of the study, brain and tumor tissues are collected. Tissues can be flash-frozen for Western blot analysis to measure levels of phosphorylated AKT (pAkt) and other pathway markers, or fixed in formalin for immunohistochemical analysis.
Preclinical Combination Strategies and Resistance Mechanisms
To enhance efficacy and overcome potential resistance, this compound has been explored in combination with other therapies. Preclinical data suggested that combining this compound with the DRD2 antagonist ONC201 could be a viable strategy for diffuse midline glioma (DMG).[13] This is based on the finding that ONC201 can increase PI3K pathway activity, creating a vulnerability that this compound can exploit.[13]
Furthermore, a key resistance mechanism to PI3K inhibition is a feedback loop involving systemic hyperglycemia and insulin secretion, which can reactivate the pathway.[8] This has led to the investigation of combining PI3K inhibitors with anti-hyperglycemic agents.
| Combination | Rationale / Mechanism | Model / Population | Key Findings | Reference |
| + ONC201 | ONC201 upregulates PI3K signaling, creating synthetic lethality. | Diffuse Midline Glioma (DMG) models | Combination was found to be beneficial and safe in preclinical models. | [13] |
| + Radiotherapy | Overcome radioresistance in tumors with PI3K pathway mutations. | Brain Metastases (Phase I) | 67% partial response rate; MTD of 45mg this compound confirmed. | [14][15] |
| + Metformin / Ketogenic Diet | Counteract insulin feedback resistance mechanism. | Glioblastoma models | Anti-hyperglycemic therapies enhance PI3K inhibitor efficacy in mice. | [8] |
Conclusion
The preclinical data for this compound provide a strong scientific rationale for its development as a treatment for glioblastoma and other brain cancers. Its fundamental ability to cross the blood-brain barrier and inhibit the PI3K/AKT/mTOR pathway addresses two of the most significant challenges in treating these diseases. Robust in vivo studies have demonstrated significant tumor growth inhibition and target engagement in clinically relevant models. The ongoing investigation into rational combination therapies and strategies to overcome resistance mechanisms further highlights its potential to improve outcomes for patients with malignant brain tumors. These preclinical findings have paved the way for a broad clinical development program, including multiple ongoing trials that will ultimately determine the clinical utility of this compound.[16][17][18]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound by Kazia Therapeutics for Recurrent Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]
- 3. targetedonc.com [targetedonc.com]
- 4. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 5. Portico [access.portico.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - My Cancer Genome [mycancergenome.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. newcastle.edu.au [newcastle.edu.au]
- 14. investing.com [investing.com]
- 15. Kazia Therapeutics Announces Presentation of Promising Phase I Data Evaluating Concurrent this compound and Radiation Therapy in Patients with Solid Tumor Brain Metastases or Leptomeningeal Metastases Harboring PI3K Pathway Mutations at the American Society for Radiation Oncology 66th Annual Meeting [prnewswire.com]
- 16. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]
- 17. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for this compound in Glioblastoma [prnewswire.com]
- 18. kaziatherapeutics.com [kaziatherapeutics.com]
The Pharmacokinetics of Paxalisib: A Preclinical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Preclinical Pharmacokinetic Profile of Paxalisib (GDC-0084), a Brain-Penetrant PI3K/mTOR Inhibitor
Introduction
This compound (GDC-0084) is a potent, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in various cancers, most notably glioblastoma (GBM).[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of primary and metastatic brain tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, offering researchers, scientists, and drug development professionals a detailed resource for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in various animal models.
Core Pharmacokinetic Parameters
The preclinical pharmacokinetic profile of this compound has been characterized in multiple species, including mice, rats, dogs, and monkeys. The following tables summarize the key quantitative data from these studies, providing a comparative view of the drug's behavior across different models.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg) | 1 | 1 | 1 | 1 |
| Clearance (CL) (mL/min/kg) | 17 | 28 | High | High |
| Volume of Distribution (Vss) (L/kg) | 1.7 | 3.2 | - | - |
| Half-life (t½) (hr) | - | - | - | - |
Data compiled from multiple sources.[3]
Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg) | 25 | 5 | - | - |
| Cmax (µM) | - | - | - | - |
| Tmax (hr) | - | - | - | - |
| AUC (µM·h) | 47 | 8.3 | - | - |
| Oral Bioavailability (F%) | 75 | 76 | - | 6 |
Data compiled from multiple sources.[1][3][4][5]
Table 3: Plasma Protein Binding and Brain Penetration of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Fraction Unbound in Plasma (fu) | 0.25 - 0.43 | 0.25 - 0.43 | 0.25 - 0.43 | 0.25 - 0.43 | 0.25 - 0.43 |
| Brain-to-Plasma Ratio (Total) | - | 1.9 - 3.3 | - | - | >1 (resection specimen) |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.31 | - | - | - | >0.5 (resection specimen) |
Data compiled from multiple sources.[1][4][5][6][7]
Key Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including glioblastoma, this pathway is constitutively active, driving tumor progression.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following section details the methodologies employed in key preclinical pharmacokinetic studies of this compound.
Animal Models
-
Mice: CD-1 or female CD-1 mice were commonly used for pharmacokinetic and efficacy studies.[3] For tumor models, subcutaneous U87 xenografts were often utilized.[4]
-
Rats: Male Sprague-Dawley rats were used for intravenous and oral pharmacokinetic studies, as well as for determining brain-to-plasma ratios.[3]
-
Dogs: Beagle dogs were used to assess intravenous and oral pharmacokinetics.
-
Monkeys: Cynomolgus monkeys were used to evaluate intravenous and oral pharmacokinetics.[4]
Drug Administration
-
Intravenous (IV): For IV administration, this compound was typically prepared in a solution of 60% PEG400 and 10% ethanol.[3]
-
Oral (PO): For oral administration, this compound was formulated as a suspension in 0.5% methylcellulose with 0.2% Tween 80 (MCT).[3]
Sample Collection and Analysis
-
Blood/Plasma Collection: Blood samples were collected at various time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein). Plasma was separated by centrifugation.
-
Tissue Collection: For brain penetration studies, brain tissue was collected at specific time points after dosing.
-
Analytical Methods: The concentration of this compound in plasma and tissue homogenates was determined using validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8] These methods demonstrated good linearity, precision, and accuracy.
Experimental Workflow for a Typical Preclinical PK Study
Caption: A generalized workflow for a preclinical pharmacokinetic study of this compound.
Conclusion
The preclinical data for this compound demonstrate favorable pharmacokinetic properties for a centrally-acting anticancer agent. It exhibits good oral bioavailability in rodents and demonstrates the ability to penetrate the blood-brain barrier, achieving significant concentrations in brain tissue.[1][3] The clearance of this compound varies across species, being low in mice and moderate in rats, but high in dogs and monkeys.[4] These preclinical findings have been instrumental in guiding the clinical development of this compound, including dose selection and scheduling for human trials. The comprehensive understanding of its pharmacokinetic profile in these models is crucial for the ongoing investigation of its efficacy in treating glioblastoma and other brain malignancies.
References
- 1. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Validated LC-MS/MS Method for the Determination of this compound on Mouse Dried Blood Spots: An Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated HPLC-UV method for quantification of this compound, a pan PI3K and mTOR inhibitor in mouse plasma: Application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Paxalisib for Pediatric Brain Tumors: A Technical Review of Preclinical Data
Introduction
Paxalisib (formerly GDC-0084) is an investigational, brain-penetrant, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a multitude of cancers, including over 85% of glioblastomas.[4][5] In pediatric brain tumors, particularly aggressive subtypes like Atypical Teratoid/Rhabdoid Tumors (AT/RT) and Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), this pathway is often constitutively active, making it a prime therapeutic target.[4][6][7]
This compound's defining characteristic is its ability to effectively cross the blood-brain barrier, a significant hurdle that limits the efficacy of many systemic cancer therapies in treating central nervous system malignancies.[2][5][8] This attribute makes it a promising agent for these difficult-to-treat childhood cancers. This document provides a detailed overview of the core preclinical data for this compound in pediatric brain tumor models, focusing on quantitative outcomes, experimental methodologies, and the underlying molecular pathways.
Mechanism of Action: PI3K/Akt/mTOR Inhibition
This compound functions by specifically inhibiting class I PI3K, which in turn prevents the activation of the downstream PI3K/AKT/mTOR signaling pathway.[3] This inhibition blocks the phosphorylation of Akt and subsequent activation of mTOR, leading to a reduction in tumor cell growth and survival.[2][8] The U.S. Food and Drug Administration (FDA) has recognized its potential by granting Rare Pediatric Disease Designation (RPDD) and Orphan Drug Designation for both DIPG and AT/RT.[1][9][10][11]
Preclinical Efficacy in Atypical Teratoid/Rhabdoid Tumors (AT/RT)
AT/RTs are among the most common and aggressive malignant brain tumors in infants, with limited effective treatment options.[6] Preclinical studies have demonstrated the potential of this compound as both a monotherapy and in combination regimens.
Quantitative Data: AT/RT Models
| Model Type | Treatment | Key Finding | Statistical Significance | Reference |
| Orthotopic Xenograft | This compound Monotherapy | Extended median survival from 40 to 54 days | p=0.001 (log-rank test) | [6] |
| In Vitro | This compound + Mirdametinib (MEK Inhibitor) | Synergistic reduction in AT/RT growth and viability | Bliss synergy score: 16.77 | [6] |
Experimental Protocols
-
Orthotopic Xenograft Model: Human AT/RT cells were surgically implanted into the brains of immunodeficient mice. Tumor growth was monitored, and mice were treated with this compound. Survival was the primary endpoint, with statistical analysis performed using the log-rank test.[6]
-
RNA Sequencing (RNASeq): To understand mechanisms of resistance, RNA was extracted from tumor tissue after this compound treatment. Subsequent sequencing and KEGG pathway analysis identified the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[6]
-
Western Blot Analysis: Protein lysates from treated cells were used to determine the levels of key proteins. This method confirmed that the combination of this compound and mirdametinib induced high levels of apoptosis and cell senescence, as evidenced by changes in cPARP, pRB, P21, and P16 levels.[6]
Resistance Pathway and Combination Strategy
RNASeq analysis revealed that inhibiting the PI3K pathway with this compound led to a compensatory activation of the MAPK pathway, a known parallel signaling cascade that also promotes cell growth and survival. This finding provided a strong rationale for dual inhibition.
The combination of this compound with the MEK inhibitor mirdametinib demonstrated significant synergy, effectively targeting both pathways to reduce AT/RT growth and viability.[6]
Preclinical Efficacy in Diffuse Midline Glioma (DMG) / DIPG
DMG, including the brainstem-located DIPG, are universally fatal childhood malignancies with no effective approved therapies.[12] The PI3K pathway is a key dependency in these tumors.[4][7]
Quantitative Data: DIPG Models
| Model Type | Treatment | Key Finding | Reference |
| DIPG PDX Model (SU-DIPG-VI) | This compound + ONC201 | Synergistically extended survival from 73 to 100 days (37% increase) | [12][13][14] |
| DIPG PDX Model (SF8626) | This compound + ONC201 | Synergistically extended survival from 36 to 43 days (19% increase) | [12][13][14] |
Experimental Protocols
-
Patient-Derived Xenograft (PDX) Models: Two aggressive autopsy-derived DIPG models, SU-DIPG-VI and SF8626, were utilized. These models involve implanting patient tumor tissue into immunodeficient mice to create a system that more closely mimics human disease.[12]
-
Pharmacological Studies: The brain-penetrant small molecule ONC201 was initially tested, but resistance was observed.[12]
-
Proteomic and Genomic Analysis: Comprehensive analysis of the treated tumors revealed that mitochondrial disruption caused by ONC201 led to a redox-activated RAS-PI3K/AKT signaling, creating a dependency that could be exploited.[12] This finding provided the rationale for combining ONC201 with a PI3K/AKT inhibitor.
Combination Strategy in DIPG
The preclinical work demonstrated that while ONC201 has activity in DIPG, it also induces a resistance mechanism through the PI3K/AKT pathway. The addition of this compound effectively counteracted this signaling, leading to synergistic survival benefits in highly aggressive DIPG models.[12][13] This preclinical evidence supported the initiation of a Phase II clinical trial (PNOC022) evaluating the combination of this compound and ONC201 in children with DMG.[13]
Pediatric Pharmacokinetics
A first-in-pediatrics Phase I study (NCT03696355) was conducted to establish the safety and maximum tolerated dose (MTD) of this compound in children with newly diagnosed DIPG or other DMGs.[15][16]
Quantitative Pharmacokinetic Data
| Dose Level | AUC0-48h (hr·ng/mL) | Mean Half-Life (hr) | Finding | Reference |
| 27 mg/m² | 3399 ± 1301 | 20.6 ± 9.1 | Established as the pediatric MTD | [16] |
| 35 mg/m² | 4462 ± 2868 | 20.6 ± 9.1 | Exceeded MTD (Dose-limiting toxicities observed) | [16] |
Experimental Protocol: Phase I Study
-
Study Design: A rolling-6 dose-escalation design was used to evaluate the safety and pharmacokinetic properties of once-daily oral this compound following focal radiotherapy.[16]
-
Patient Population: Children with newly diagnosed DIPG and histone H3 K27M-mutant DMG.[16]
-
Pharmacokinetic Analysis: Non-compartmental plasma PK analyses were performed on samples collected on days 1-3 of the first cycle (single-dose) and on day 28 (steady-state).[16]
-
Key Outcome: The pediatric MTD was established at 27 mg/m², which is roughly 80% of the adult MTD. The safety profile was comparable to that observed in adults, with the most common grade 3 or 4 adverse events being rash, neutropenia, and hyperglycemia.[16]
Conclusion
Preclinical data provide a robust rationale for the clinical investigation of this compound in pediatric brain tumors. In AT/RT models, this compound monotherapy extends survival, and combination with a MEK inhibitor synergistically overcomes a key resistance pathway.[6] In aggressive DIPG models, this compound synergizes with ONC201 to significantly prolong survival by counteracting a treatment-induced activation of the PI3K pathway.[12][13] Pharmacokinetic studies have successfully established a pediatric maximum tolerated dose, demonstrating a safety profile consistent with that in adults.[16] These foundational preclinical findings have paved the way for ongoing clinical trials that aim to translate this promising scientific evidence into meaningful therapeutic advances for children with these devastating diseases.
References
- 1. kaziatherapeutics.com [kaziatherapeutics.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. academic.oup.com [academic.oup.com]
- 5. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 6. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. kaziatherapeutics.com [kaziatherapeutics.com]
- 11. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Combination Therapy for the Treatment of Diffuse Midline Gliomas [clin.larvol.com]
- 14. Kazia Therapeutics presents ‘positive data’ on this compound in childhood brain cancers [smallcaps.com.au]
- 15. Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas [clin.larvol.com]
- 16. CTNI-27. FIRST-IN-PEDIATRICS PHASE I STUDY OF GDC-0084 (this compound), A CNS-PENETRANT PI3K/mTOR INHIBITOR, IN NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) OR OTHER DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Paxalisib in Overcoming Temozolomide Resistance in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with the standard-of-care chemotherapy, temozolomide (TMZ), often rendered ineffective by intrinsic and acquired resistance mechanisms. A key driver of this resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), particularly in tumors with an unmethylated MGMT promoter. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in GBM, contributing to tumor progression, survival, and therapeutic resistance. Paxalisib (GDC-0084), a brain-penetrant, dual PI3K/mTOR inhibitor, has emerged as a promising therapeutic agent to overcome TMZ resistance. This technical guide provides an in-depth overview of the preclinical rationale and clinical evidence supporting the role of this compound in treating TMZ-resistant glioblastoma.
Introduction: The Challenge of Temozolomide Resistance in Glioblastoma
Temozolomide is an oral alkylating agent that exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1] The most cytotoxic lesion, O6-methylguanine (O6-MeG), leads to DNA double-strand breaks and subsequent apoptosis.[2] However, the efficacy of TMZ is significantly limited by several resistance mechanisms:
-
MGMT-Mediated DNA Repair: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion induced by TMZ.[2][3] Tumors with an unmethylated MGMT promoter exhibit high levels of MGMT expression and are consequently more resistant to TMZ.[4][5]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can lead to tolerance of O6-MeG adducts, preventing the induction of apoptosis and contributing to TMZ resistance.[6]
-
Base Excision Repair (BER): The BER pathway is responsible for repairing the more frequent N7-methylguanine and N3-methyladenine lesions, and its upregulation can contribute to TMZ resistance.[6]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation, a common feature in over 85% of GBM cases, promotes resistance to chemotherapy-induced apoptosis.[1][7][8]
This compound: A Brain-Penetrant PI3K/mTOR Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets Class I PI3K isoforms and mTOR.[9] A crucial feature of this compound is its ability to effectively cross the blood-brain barrier, a significant hurdle for many targeted therapies for brain tumors.[1][8] By inhibiting the PI3K/Akt/mTOR pathway, this compound aims to counteract the pro-survival signals that contribute to TMZ resistance.
Preclinical Evidence: this compound's Mechanism in Overcoming TMZ Resistance
Preclinical studies have provided a strong rationale for the use of this compound in TMZ-resistant GBM. The inhibition of the PI3K/Akt/mTOR pathway has been shown to sensitize GBM cells to TMZ through several mechanisms:
-
Inhibition of DNA Damage Repair: The PI3K/Akt pathway has been implicated in the regulation of DNA double-strand break repair.[3] By inhibiting this pathway, PI3K inhibitors can impair the cancer cells' ability to repair TMZ-induced DNA damage, leading to increased apoptosis.[1][3]
-
Promotion of Apoptosis: The PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins. Inhibition of this pathway with agents like this compound can shift the balance towards apoptosis, thereby enhancing the cytotoxic effects of TMZ.[1][10]
-
Downregulation of MGMT Expression: While direct evidence for this compound's effect on MGMT is still emerging, some studies suggest that other signaling pathways that crosstalk with the PI3K pathway, such as STAT3, can regulate MGMT expression.[11] Further investigation into the direct impact of this compound on MGMT is warranted.
Quantitative Preclinical Data
The following table summarizes representative preclinical data for a PI3K/mTOR inhibitor, XL765, in glioblastoma xenografts, illustrating the potential efficacy of this class of drugs.
| Glioblastoma Xenograft | IC50 of XL765 (µM) |
| GBM 6 | 7.5 |
| GBM 8 | 5.7 |
| GBM 12 | 3.7 |
| GBM GS-2 | 7.7 |
| GBM 39 | 5.0 |
| Data from a study on the PI3K/mTOR inhibitor XL765, demonstrating its cytotoxic effects on various GBM xenografts.[12] |
Clinical Evidence: this compound in TMZ-Resistant Glioblastoma
Clinical trials have provided compelling evidence for the efficacy of this compound in patients with newly diagnosed GBM, particularly those with unmethylated MGMT promoter status, a population known to be resistant to TMZ.[4][5]
Phase II Study (NCT03522298)
An open-label, multi-center Phase II study evaluated the safety, tolerability, pharmacokinetics, and clinical activity of this compound in patients with newly diagnosed GBM with unmethylated MGMT promoter status following initial surgery and chemoradiation.[2]
Table 1: Key Outcomes of the Phase II Study of this compound
| Endpoint | This compound (n=30) | Historical Temozolomide Data |
| Median Overall Survival (OS) | 17.7 months | 12.7 months |
| Median Progression-Free Survival (PFS) | 8.5 months | 5.3 months |
| Data from the interim analysis of the Phase II study.[2][13] |
GBM AGILE (NCT03970447)
GBM AGILE is an adaptive Phase II/III platform trial designed to evaluate multiple therapies in newly diagnosed and recurrent GBM. This compound was evaluated in patients with newly diagnosed unmethylated MGMT promoter status.
Table 2: Key Outcomes of the GBM AGILE Trial (this compound Arm)
| Endpoint | This compound (n=54) | Concurrent Standard of Care (n=46) |
| Median Overall Survival (OS) | 15.54 months | 11.89 months |
| Data from a prespecified secondary analysis of the GBM AGILE trial.[14][15] |
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR Signaling Pathway and TMZ Resistance
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in promoting cell survival and how its inhibition by this compound can potentially overcome TMZ resistance.
Caption: PI3K/Akt/mTOR pathway and TMZ resistance mechanism.
Experimental Workflow for Assessing Synergy
This diagram outlines a typical preclinical workflow to evaluate the synergistic effects of this compound and TMZ.
Caption: Preclinical workflow for this compound and TMZ synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, TMZ, or the combination for 24, 48, or 72 hours. Include a vehicle control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat glioblastoma cells with this compound, TMZ, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot for MGMT and p-Akt
-
Protein Extraction: Lyse treated glioblastoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MGMT, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Orthotopic Glioblastoma Xenograft Model
-
Cell Implantation: Stereotactically implant luciferase-expressing glioblastoma cells into the striatum of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Monitor tumor growth by bioluminescence imaging (BLI).
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ. Administer this compound orally and TMZ intraperitoneally.
-
Tumor Growth Monitoring: Monitor tumor progression regularly using BLI.
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint. Record the date of death or euthanasia to generate Kaplan-Meier survival curves.
-
Data Analysis: Compare tumor growth rates and survival times between the different treatment groups.
Conclusion
This compound, a brain-penetrant PI3K/mTOR inhibitor, has demonstrated significant promise in overcoming temozolomide resistance in glioblastoma, particularly in the challenging patient population with unmethylated MGMT promoter status. The preclinical rationale is supported by the crucial role of the PI3K/Akt/mTOR pathway in promoting cell survival and DNA damage repair. Clinical trial data have shown a meaningful improvement in overall and progression-free survival with this compound compared to historical data for temozolomide. The ongoing and future studies will further elucidate the precise mechanisms of synergy and solidify the role of this compound as a valuable therapeutic option for patients with TMZ-resistant glioblastoma. This technical guide provides a comprehensive overview of the current understanding and a framework for future research in this promising area of neuro-oncology.
References
- 1. The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway [frontiersin.org]
- 4. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective regulation of chemosensitivity in glioblastoma by phosphatidylinositol 3-kinase beta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]
- 9. The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 inhibition overcomes temozolomide resistance in glioblastoma by downregulating MGMT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. onclive.com [onclive.com]
- 14. LY294002 enhances cytotoxicity of temozolomide in glioma by down-regulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Paxalisib: An In-depth Technical Review of Early-Stage Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical trial data for paxalisib (formerly GDC-0084), a brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for aggressive brain cancers such as glioblastoma (GBM).[1][2] This document synthesizes available quantitative data, details experimental methodologies from key clinical trials, and visualizes critical pathways and workflows to support ongoing research and development efforts in oncology.
Mechanism of Action
This compound is an oral small-molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many cancers, including over 85% of glioblastoma cases.[1][2] This pathway is critical for regulating cell growth, proliferation, and survival.[2][3] this compound inhibits multiple isoforms of the PI3K enzyme (α, β, δ, γ) as well as mTOR, leading to the suppression of downstream signaling and promoting apoptosis in cancer cells.[2][4] A key distinguishing feature of this compound is its design to effectively cross the blood-brain barrier, a critical challenge for treating central nervous system malignancies.[1][2]
Pharmacokinetics (Preclinical)
Preclinical studies have characterized the absorption, disposition, and pharmacokinetic/pharmacodynamic profile of this compound across various species. These data were foundational for predicting the efficacious dose in humans.
Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Plasma Protein Binding | Multiple | Low (Unbound Fraction: 25% - 43%) | [5] |
| Brain Penetrance (Kp,uu) | Mouse | 0.31 | [5] |
| Hepatic Clearance | Mouse, Rat, Dog, Human | Predicted to be low | [5] |
| Monkey | Predicted to be high | [5] | |
| Plasma Clearance | Mouse | Low | [5] |
| Rat | Moderate | [5] | |
| Dog, Monkey | High | [5] | |
| Oral Bioavailability | Rat | 76% | [5] |
| | Monkey | 6% |[5] |
Early-Stage Clinical Trial Data
This compound has been evaluated in multiple clinical trials for various forms of brain cancer. The following sections detail the quantitative outcomes and methodologies of these key early-stage studies.
Glioblastoma (Newly Diagnosed with Unmethylated MGMT Promoter)
The most robust data for this compound comes from studies in newly diagnosed glioblastoma (NDU) patients with an unmethylated MGMT promoter, a patient group with a particularly poor prognosis.
Table 2: Efficacy of this compound in Newly Diagnosed Glioblastoma (Unmethylated MGMT)
| Clinical Trial | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|---|
| Phase 2 (NCT03522298) | This compound | 30 | 15.7 months | 8.4 months | [6][7] |
| Historical Control (Temozolomide) | - | 12.7 months | 5.3 months | [7][8] | |
| GBM AGILE (Phase 2/3) | This compound (Concurrent Control) | 54 | 15.54 months | Not Reported | [9][10][11] |
| Standard of Care (Concurrent Control) | 46 | 11.89 months | Not Reported | [9][10][11] | |
| GBM AGILE (Phase 2/3) | This compound (Cumulative Control) | 54 | 14.77 months | Not Reported | [9][12] |
| | Standard of Care (Cumulative Control)| 75 | 13.84 months | Not Reported |[9][12] |
Table 3: Safety and Tolerability in Glioblastoma Trials
| Parameter | Finding | Reference |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 60 mg once daily (QD) | [6][13] |
| Dose-Limiting Toxicities (at 75mg) | Hyperglycemia, Stomatitis | [6][13] |
| Common Adverse Events | Hyperglycemia, Oral Mucositis, Skin Rash | [7] |
| Safety Profile | Consistent with other PI3K inhibitors; no new safety signals identified. |[6][9][11] |
-
Phase 2 Study (NCT03522298): This was an open-label, multi-center, two-stage trial.[13]
-
Stage 1 (Dose Escalation): Employed a standard 3+3 design to establish the MTD for once-daily this compound.[13]
-
Stage 2 (Expansion): Patients were randomized 1:1 to receive this compound at the MTD under fed or fasted conditions to evaluate pharmacokinetics, safety, and preliminary efficacy.[13]
-
Patient Population: Eligible patients had newly diagnosed GBM with unmethylated MGMT promoter status, had completed initial chemoradiotherapy, and were progression-free before starting adjuvant this compound.[13]
-
Treatment: this compound was administered daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[13]
-
-
GBM AGILE (NCT03970447): An adaptive Phase II/III global trial designed to efficiently evaluate multiple investigational agents.[9]
-
Design: The study utilizes a complex, innovative design with a Bayesian statistical model. It compares investigational arms to both a concurrent and a cumulative standard of care (SOC) control group.[9][14]
-
Patient Population: this compound was evaluated in patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status and in patients with recurrent disease.[9]
-
Randomization: Between January 2021 and May 2022, 313 patients were randomized to receive either 60 mg/day of this compound or SOC.[10][11]
-
Primary Endpoint: Overall Survival (OS).[9]
-
Recurrent Glioblastoma
This compound was also evaluated in patients with recurrent glioblastoma within the GBM AGILE trial.
Table 4: Efficacy of this compound in Recurrent Glioblastoma
| Clinical Trial | Treatment Arm | N | Median Overall Survival (OS) | Reference |
|---|---|---|---|---|
| GBM AGILE (Phase 2/3) | This compound | 100 | 8.05 months | [9][10][11] |
| | Standard of Care (Concurrent Control) | 113 | 9.69 months |[9][10][11] |
In the recurrent disease population, an efficacy signal was not detected for this compound compared to the standard of care.[9][11]
Pediatric Diffuse Midline Gliomas (DMG) including DIPG
A Phase I study (NCT03696355) was conducted to determine the safety and MTD of this compound in pediatric patients with newly diagnosed Diffuse Intrinsic Pontine Glioma (DIPG) or other Diffuse Midline Gliomas (DMG).
Table 5: Phase I Data in Pediatric DMG/DIPG
| Parameter | Finding | Reference |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 27 mg/m² | [15][16] |
| Dose-Limiting Toxicities (at 35 mg/m²) | Grade 3 Mucositis, Grade 3 Rash | [16] |
| Common Grade 3/4 Adverse Events | Rash, Neutropenia, Hyperglycemia | [16] |
| Mean Half-Life | 20.6 ± 9.1 hours (comparable to adults) | [16] |
| AUC₀₋₄₈h (at 27 mg/m²) | 3399 ± 1301 hr·ng/mL |[16] |
-
Phase I Study (NCT03696355): This was a "first-in-pediatrics" dose-escalation study.[16]
Other Indications
This compound is being investigated in several other central nervous system cancers.
-
Brain Metastases: An interim analysis of a Phase 1 trial (NCT04192981) evaluating this compound in combination with radiation therapy for solid tumor brain metastases with PI3K pathway mutations showed that all 9 evaluable patients responded to the combination.[17] This led to an FDA Fast Track Designation for this indication.[17] The dose-escalation portion used a 3+3 design with this compound doses of 45 mg, 60 mg, or 75 mg daily combined with 30 Gy of whole-brain radiation therapy in 10 fractions.[17]
-
Primary CNS Lymphoma (PCNSL): A Phase 2 trial in patients with relapsed/refractory PCNSL has shown preliminary clinical activity, including partial responses and stable disease.[18] However, treatment-related adverse events in heavily pretreated patients led to dose reductions. The protocol is being optimized to a starting dose of 15mg twice a day or 30mg once a day from the initial 60mg daily dose to improve tolerability.[18]
Summary and Future Directions
Early-stage clinical trials have established a manageable safety profile for this compound and demonstrated encouraging signals of efficacy, particularly in newly diagnosed glioblastoma patients with an unmethylated MGMT promoter. The drug's ability to penetrate the blood-brain barrier and inhibit the PI3K/mTOR pathway addresses a critical unmet need in neuro-oncology.
Data from the GBM AGILE study has shown a clinically meaningful improvement in overall survival for the NDU population, supporting further investigation in a pivotal Phase 3 study.[10][14] While an efficacy signal was not observed in recurrent GBM, ongoing trials in other indications such as brain metastases, primary CNS lymphoma, and pediatric gliomas will further define the therapeutic potential of this compound.[9][19] Future research will likely focus on optimizing dosing strategies for different patient populations and exploring combination therapies to enhance efficacy and overcome resistance.[3][20]
References
- 1. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- 10. onclive.com [onclive.com]
- 11. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for this compound in Glioblastoma [prnewswire.com]
- 12. curetoday.com [curetoday.com]
- 13. CTNI-27. MULTI-CENTER, PHASE 2 STUDY EVALUATING THE PHARMACOKINETICS, SAFETY AND PRELIMINARY EFFICACY OF this compound IN NEWLY DIAGNOSED ADULT PATIENTS WITH UNMETHYLATED GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas [clin.larvol.com]
- 16. CTNI-27. FIRST-IN-PEDIATRICS PHASE I STUDY OF GDC-0084 (this compound), A CNS-PENETRANT PI3K/mTOR INHIBITOR, IN NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) OR OTHER DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. kaziatherapeutics.com [kaziatherapeutics.com]
- 19. Kazia Therapeutics Provides Update on this compound Regulatory Pathway Following Type C Meeting with FDA - BioSpace [biospace.com]
- 20. kaziatherapeutics.com [kaziatherapeutics.com]
Paxalisib: A Technical Analysis of its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paxalisib (formerly GDC-0084) is an investigational, orally bioavailable small molecule inhibitor designed to penetrate the blood-brain barrier. It dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is one of the most frequently dysregulated signaling networks in human cancers, including glioblastoma, making it a critical therapeutic target.[1][3] Over 85% of glioblastoma patients exhibit activation of this pathway.[3] this compound's primary mechanism of action involves the direct inhibition of PI3K and mTOR, leading to the suppression of downstream signaling, which in turn results in reduced cell growth, proliferation, and survival in susceptible tumor cells.[4][5] This document provides a comprehensive technical overview of this compound's effects on downstream signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs).[1] This activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably AKT. Activated AKT proceeds to modulate a wide array of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1]
This compound exerts its therapeutic effect by directly inhibiting multiple isoforms of PI3K (α, β, δ, γ) as well as mTOR.[6][7] This dual inhibition prevents the phosphorylation of PIP2 to PIP3 and blocks the activity of mTOR, effectively shutting down the signal transduction cascade. The consequence is the potent suppression of key downstream effectors like phosphorylated AKT (pAkt) and phosphorylated S6 ribosomal protein, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
Quantitative Data on this compound's Efficacy
The potency and efficacy of this compound have been quantified across various preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/Target | Reference |
| Ki (app) | |||
| PI3Kα | 2 nM | Enzyme Assay | [7] |
| PI3Kβ | 46 nM | Enzyme Assay | [7] |
| PI3Kδ | 3 nM | Enzyme Assay | [7] |
| PI3Kγ | 10 nM | Enzyme Assay | [7] |
| mTOR | 70 nM | Enzyme Assay | [1][7] |
| IC50 | 0.3 - 1.1 µM | Glioma Cell Lines | [7] |
Table 2: In Vivo Pathway Inhibition and Tumor Growth
| Model | Parameter | Result | Reference |
| Mouse Brain | pAkt Suppression | Up to 90% | [7] |
| U87 Glioblastoma Xenograft | Tumor Growth Inhibition | 70% | [7] |
| GS2 Glioblastoma Xenograft | Tumor Growth Inhibition | 40% | [7] |
| AT/RT Orthotopic Xenograft | Median Survival Extension | From 40 to 54 days | [8][9] |
Table 3: Clinical Efficacy Metrics (Glioblastoma)
| Study Phase | Patient Group | Metric | Value | Reference |
| Phase II | Newly Diagnosed (n=9) | Median Overall Survival (OS) | 17.7 months (vs. 12.7 months for Temozolomide) | [10] |
| Phase II | Newly Diagnosed (n=30) | Median Progression-Free Survival (PFS) | 8.5 months (vs. 5.3 months for Temozolomide) | [10] |
| Phase I (Combination w/ RT) | Brain Metastases (PI3K mutated) | Partial Response (PR) | 67% of patients at MTD | [11] |
| Phase III (GBM AGILE) | Newly Diagnosed Unmethylated | Median OS (this compound vs. Control) | 14.77 vs. 13.84 months | [12] |
| Phase III (GBM AGILE) | Recurrent Disease | Median OS (this compound vs. Control) | 8.58 vs. 10.06 months | [12] |
Table 4: Synergy in Combination Therapies
| Combination Agent | Cancer Model | Metric | Value | Reference |
| Mirdametinib (MEK Inhibitor) | Atypical Teratoid/Rhabdoid Tumors (AT/RT) | Bliss Synergy Score | 16.77 | [8] |
| TAK580 (pan-Raf Inhibitor) | Atypical Teratoid/Rhabdoid Tumors (AT/RT) | Bliss Synergy Score | 24.22 | [9] |
Resistance Mechanisms and Combination Strategies
A known mechanism of resistance to PI3K/mTOR pathway inhibition is the reflexive or compensatory activation of parallel signaling pathways, notably the RAS-RAF-MEK-ERK (MAPK) pathway.[8][9] RNA sequencing analyses following this compound treatment in AT/RT models have confirmed this activation.[8][9] This finding provides a strong rationale for combination therapies. Synergistic effects have been observed when this compound is combined with MEK inhibitors (e.g., Mirdametinib) or Raf inhibitors (e.g., TAK580), which block the MAPK pathway, leading to enhanced tumor growth reduction and apoptosis.[8][9]
Key Experimental Methodologies
The following protocols are representative of the standard methodologies used to evaluate the effects of this compound on downstream signaling pathways.
Western Blotting for Phosphoprotein Analysis
-
Objective: To quantify the inhibition of downstream signaling proteins (e.g., pAkt, pS6) following this compound treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate glioma cells (e.g., U-87 MG) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against pAkt (Ser473), total Akt, pS6, total S6, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Densitometrically quantify protein bands and normalize phosphoprotein levels to their respective total protein levels.
-
In Vivo Orthotopic Xenograft Studies
-
Objective: To assess the effect of this compound on tumor growth and survival in a clinically relevant animal model.
-
Protocol:
-
Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., U-87 MG) into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor establishment and growth via bioluminescence imaging or MRI.
-
Treatment Administration: Once tumors are established, randomize mice into treatment groups. Administer this compound (e.g., 5-25 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Monitor animal weight and overall health. Measure tumor volume regularly. The primary endpoint is typically overall survival.
-
Pharmacodynamic Analysis: At specified time points post-dose, euthanize a subset of animals and harvest brain and tumor tissue to analyze target engagement (e.g., pAkt levels via Western blot or immunohistochemistry).
-
References
- 1. Portico [access.portico.org]
- 2. kaziatherapeutics.com [kaziatherapeutics.com]
- 3. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. This compound | C18H22N8O2 | CID 57384863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. Kazia Therapeutics Announces Presentation of Promising Phase I Data Evaluating Concurrent this compound and Radiation Therapy in Patients with Solid Tumor Brain Metastases or Leptomeningeal Metastases Harboring PI3K Pathway Mutations at the American Society for Radiation Oncology 66th Annual Meeting [prnewswire.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Paxalisib in Glioblastoma In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in glioblastoma (GBM), making it a critical therapeutic target.[2][3] this compound's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain cancers.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in glioma cell lines.
Data Presentation
Table 1: this compound IC50 Values in Glioma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various patient-derived diffuse midline glioma (DMG), diffuse intrinsic pontine glioma (DIPG), and glioblastoma (GBM) cell lines after 72 hours of treatment.
| Cell Line | Type | H3K27M Status | PIK3CA Status | IC50 (nM) |
| SU-DIPG-IV | DIPG | H3.3K27M | WT | ~100 |
| SU-DIPG-VI | DIPG | H3.3K27M | WT | ~150 |
| SU-DIPG-XIII | DIPG | H3.3K27M | WT | ~200 |
| SU-DIPG-XVII | DIPG | H3.3K27M | WT | ~100 |
| SU-DIPG-XXV | DIPG | H3.3K27M | WT | ~120 |
| JHH-DIPG-1 | DIPG | H3.3K27M | WT | ~180 |
| VUMC-DIPG-10 | DIPG | H3.1K27M | Mut | ~80 |
| CHLA-03-ATRT | HGG | - | - | ~250 |
| BT-12 | GBM | - | - | ~300 |
| SF188 | HGG | - | - | ~400 |
Data adapted from published studies. Actual IC50 values may vary depending on experimental conditions.
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Experimental Protocols
Cell Culture
Materials:
-
Glioma cell lines (e.g., U-87 MG, SU-DIPG-VI)
-
DMEM or appropriate basal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol for U-87 MG (Adherent):
-
Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed into new flasks at a ratio of 1:2 to 1:5.
-
Change the medium every 2-3 days.
Protocol for SU-DIPG-VI (Neurospheres):
-
Culture SU-DIPG-VI cells as neurospheres in a serum-free neural stem cell medium.
-
The medium should be composed of 50% Neurobasal-A and 50% DMEM/F12, supplemented with B27, human EGF, human FGF, PDGF-AA, PDGF-BB, and heparin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, gently dissociate the neurospheres mechanically or with a suitable enzyme like Accutase.
-
Resuspend single cells in fresh medium.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Glioma cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection
Protocol:
-
Seed glioma cells into a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to start with a concentration range of 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence.
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Glioma cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed glioma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Glioma cells
-
6-well plates
-
This compound
-
Crystal violet staining solution
Protocol:
-
Treat a suspension of glioma cells with various concentrations of this compound for 24 hours.
-
After treatment, wash the cells and seed them at a low density (e.g., 200-500 cells per well) in 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in vitro.
Caption: In vitro workflow for this compound evaluation.
References
Application Note: Determination of Paxalisib IC50 in U87 MG Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in glioblastoma, playing a crucial role in tumor cell proliferation, survival, and growth.[1] this compound's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for brain cancers like glioblastoma.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the U87 MG human glioblastoma cell line, a common model for preclinical cancer research. While preclinical studies have demonstrated that this compound inhibits the proliferation of glioblastoma cell lines and shows efficacy in U87 MG xenograft models, specific IC50 values in U87 MG cells are not consistently reported in publicly available literature.[1][4] The following protocols provide a standardized method to determine this value.
Mechanism of Action of this compound
This compound targets the class I PI3K isoforms and mTOR, key components of the PI3K/AKT/mTOR signaling cascade. By inhibiting PI3K, this compound prevents the phosphorylation of Akt, a critical downstream effector. This, combined with direct mTOR inhibition, leads to reduced protein synthesis, cell growth, and proliferation, and can induce apoptosis in cancer cells.[1]
Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
| Cell Line | Compound | Assay Duration (hours) | IC50 (nM) | Reference |
| U87 MG | This compound | 72 | To be determined | Internal Data |
| U87 MG | Temozolomide (Reference) | 72 | Reported values vary | [5][6][7] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: U87 MG (ATCC® HTB-14™)
-
Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
IC50 Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
U87 MG cells
-
Complete culture medium
-
This compound (GDC-0084)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest U87 MG cells using trypsin and resuspend in complete culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for IC50 determination using the MTT assay.
Conclusion
This application note provides a comprehensive framework for determining the IC50 of this compound in U87 MG cells. The detailed protocol for the MTT assay, a widely accepted method for assessing cell viability, ensures reproducible and reliable results. By understanding the mechanism of action of this compound and employing standardized experimental procedures, researchers can accurately quantify its anti-proliferative effects on glioblastoma cells, contributing to the preclinical evaluation of this promising therapeutic agent.
References
- 1. Portico [access.portico.org]
- 2. CTNI-44. INTERIM RESULTS OF PHASE 2 STUDY TO EVALUATE PI3K/mTOR INHIBITOR this compound (GDC-0084) GIVEN TO NEWLY DIAGNOSED GLIOBLASTOMA PATIENTS WITH UNMETHYLATED O6-METHYLGUANINE-METHYLTRANSFERASE PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of U-87MG Cellular Fibrosis as a Novel in Vitro Model to Analyze Glioblastoma Cells' Sensitivity to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Detecting p-AKT Levels Following Paxalisib Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paxalisib is a potent, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, including glioblastoma.[2][4] this compound's ability to cross the blood-brain barrier makes it a promising therapeutic agent for brain tumors.[2][3] This document provides a detailed protocol for utilizing Western blot analysis to monitor the pharmacodynamic effects of this compound by measuring the phosphorylation status of AKT (p-AKT), a key downstream effector in the PI3K pathway.
Introduction
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that, when constitutively activated, contributes to tumorigenesis and resistance to therapy.[1][5] this compound functions by inhibiting PI3K, which in turn is expected to decrease the phosphorylation of AKT at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).[2][6] Western blotting is a widely used and effective technique to quantify changes in protein phosphorylation, providing a direct measure of target engagement and pathway inhibition by drugs like this compound.[7] This protocol outlines the necessary steps, from cell culture and this compound treatment to protein extraction, immunoblotting, and data analysis, to accurately assess the impact of this compound on AKT phosphorylation.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-AKT following this compound treatment.
Experimental Protocols
This section provides a detailed methodology for assessing p-AKT levels in response to this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., glioblastoma cell lines like U87MG or patient-derived xenograft cells) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To reduce basal levels of AKT phosphorylation, you may serum-starve the cells for 2-4 hours prior to treatment by replacing the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.[8]
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Remove the medium from the cells and add the medium containing this compound or a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired treatment duration. The optimal time for observing a decrease in p-AKT can be determined through a time-course experiment but is typically between 2 to 24 hours.
Protein Extraction
-
Cell Lysis Preparation: Prepare a sufficient volume of ice-cold cell lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation status of proteins.[9][10]
-
Washing: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[9]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).[9] Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[9][11] Centrifuge the lysates at approximately 14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[9][11]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This supernatant contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.[12]
Western Blotting
-
Sample Preparation: Based on the protein concentration, dilute the lysates with 4X or 6X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10% acrylamide).[11][13] Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8][14] For phospho-antibodies, BSA is often recommended.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. It is crucial to probe for p-AKT (either Ser473 or Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) on separate blots or by stripping and re-probing the same membrane.[15] Incubation is typically performed overnight at 4°C with gentle agitation.[11][14]
-
Washing: After incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Signal Visualization and Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to account for any changes in the total amount of AKT protein.[16] Further, normalize this ratio to the loading control to ensure equal protein loading.
Data Presentation
The quantitative data from the Western blot analysis should be organized for clear comparison.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution/Concentration |
| This compound | N/A | N/A | 10 nM - 1 µM (Dose-response) |
| Anti-p-AKT (Ser473) | Cell Signaling Technology | #4060 | 1:1000 - 1:2000 |
| Anti-p-AKT (Thr308) | Cell Signaling Technology | #13038 | 1:1000 |
| Anti-total AKT | Cell Signaling Technology | #4691 | 1:1000 |
| Anti-GAPDH | Proteintech | 60004-1-Ig | 1:5000 - 1:10000 |
| Anti-β-actin | Santa Cruz Biotechnology | sc-47778 | 1:1000 - 1:5000 |
| Anti-rabbit IgG-HRP | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 |
| Anti-mouse IgG-HRP | Cell Signaling Technology | #7076 | 1:2000 - 1:5000 |
| Protease Inhibitor Cocktail | Roche | 11836170001 | As per manufacturer |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 | As per manufacturer |
Table 2: Experimental Incubation Times and Conditions
| Step | Duration | Temperature | Conditions |
| This compound Treatment | 2 - 24 hours | 37°C | In a humidified CO2 incubator |
| Cell Lysis | 20 - 30 minutes | 4°C (on ice) | With gentle agitation |
| Blocking | 1 hour | Room Temperature | With gentle agitation |
| Primary Antibody Incubation | Overnight | 4°C | With gentle agitation |
| Secondary Antibody Incubation | 1 hour | Room Temperature | With gentle agitation |
Conclusion
This protocol provides a comprehensive guide for researchers to effectively measure the inhibition of AKT phosphorylation by this compound. Adherence to these detailed steps, particularly the inclusion of appropriate controls and inhibitors, will ensure the generation of reliable and reproducible data. This will, in turn, facilitate a better understanding of the molecular effects of this compound and aid in the development of this promising anti-cancer agent.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]
- 4. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. signagen.com [signagen.com]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Paxalisib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (formerly GDC-0084) is a potent, orally bioavailable, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers, including glioblastoma.[2] this compound's ability to cross the blood-brain barrier makes it a promising therapeutic agent for brain tumors.[2] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a crucial step in the preclinical evaluation of this compound.
Data Presentation
Table 1: Summary of this compound Efficacy in Mouse Xenograft Models
| Tumor Model | This compound (GDC-0084) Dose and Schedule | Key Efficacy Outcomes |
| U87 Glioblastoma (subcutaneous) | 2.2 mg/kg, daily oral gavage | Significant tumor growth inhibition observed. |
| U87 Glioblastoma (subcutaneous) | 17.9 mg/kg, daily oral gavage | Greater tumor growth inhibition, including tumor regressions. |
| U87 Glioblastoma (orthotopic) | 15 mg/kg, daily oral gavage for 2 weeks | 70% tumor growth inhibition. |
| GS2 Glioblastoma (orthotopic) | 15 mg/kg, daily oral gavage for 4 weeks | 40% tumor growth inhibition. |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) (orthotopic, CHLA-06) | Not specified | Extended median survival from 40 to 54 days.[3][4] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) (orthotopic, BT-12) | Not specified | Extended median survival from 21 to 35 days.[3] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) (orthotopic, CHLA-06) | Combination with gemcitabine | Extended median survival from 22 days (control) to 82.5 days.[5] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) (orthotopic, BT-37) | Combination with gemcitabine | All mice alive at 100 days versus a median survival of 56 days for the control group.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound (GDC-0084) powder
-
Vehicle solution: 0.5% methylcellulose and 0.2% Tween-80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
Weigh the this compound powder accurately using an analytical balance.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add the vehicle solution (0.5% methylcellulose and 0.2% Tween-80) to the tube containing the this compound powder to achieve the final desired concentration.
-
Vortex the mixture thoroughly until a homogenous suspension is achieved.
-
Store the formulation at 4°C for up to one week.
-
Before each administration, bring the solution to room temperature and vortex thoroughly to ensure a uniform suspension.
Protocol 2: Orthotopic Glioblastoma Xenograft Model and this compound Administration
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG)
-
Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
Stereotactic apparatus for small animals
-
Anesthesia (e.g., isoflurane)
-
26-gauge needle and syringe
-
This compound formulation (from Protocol 1)
-
Oral gavage needles
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (for luciferase-expressing cells)
Procedure:
Part A: Cell Preparation and Implantation
-
Culture U87-MG cells in the recommended medium until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^5 to 2.5 x 10^5 cells per 5 µL. For some models, resuspending the cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a burr hole drill, create a small hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the cell suspension (5 µL) into the brain parenchyma at a depth of 3-4 mm.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the scalp incision.
-
Monitor the mice daily for post-surgical recovery.
Part B: this compound Administration and Monitoring
-
Allow the tumors to establish for 7-14 days post-implantation. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing cells are used.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via oral gavage using a suitable gavage needle. Ensure the animal's weight is recorded regularly to adjust the dosage.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging.
-
Continue treatment for the duration specified in the study design (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice according to institutional guidelines.
Protocol 3: Pharmacodynamic Analysis of PI3K Pathway Inhibition
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pAkt (Ser473), anti-total Akt, anti-pS6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
At a predetermined time point after the final dose of this compound (e.g., 2-6 hours), euthanize the mice.
-
Carefully dissect the brain and excise the tumor tissue.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until further processing.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting according to standard protocols.
-
Block the PVDF membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAkt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a digital imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the level of PI3K pathway inhibition.
Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in an orthotopic mouse xenograft model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. ATRT-26. The PI3k inhibitor this compound combines with the novel HDAC1/3 inhibitor RG2833 to improve survival in mice bearing orthotopic xenografts of atypical teratoid/rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability Assay for Paxalisib using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, orally bioavailable, brain-penetrant small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent event in many human cancers, making it a key target for therapeutic intervention.[3] this compound's ability to cross the blood-brain barrier makes it a particularly promising agent for the treatment of brain cancers such as glioblastoma.[2]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for determining cell viability by measuring the metabolic activity of living cells.[3]
Mechanism of Action: this compound and the PI3K/Akt/mTOR Pathway
This compound exerts its anti-cancer effects by dual inhibition of PI3K and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is typically activated by growth factors binding to receptor tyrosine kinases on the cell surface, initiating a cascade of downstream signaling events that promote cell survival and proliferation. By inhibiting PI3K and mTOR, this compound effectively blocks these pro-growth signals, leading to a reduction in cancer cell viability.[3]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Notes |
| Glioblastoma | |||
| U-87 MG | Glioblastoma | 0.74 | CellTiter-Glo assay, 4-day incubation.[3] |
| SF-268 | Glioblastoma | 1.01 | CellTiter-Glo assay, 4-day incubation.[3] |
| Various | Glioblastoma | 0.3 - 1.1 | Range observed across five different GBM cell lines.[1] |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative | ≤ 2.5 | Specific value not provided, but noted to be potent. |
| MDA-MB-468 | Triple-Negative | Not specified | Effective inhibition observed. |
| SUM149PT | Triple-Negative | Not specified | Effective inhibition observed. |
| 4T1 | Murine Breast Cancer | 0.33 | |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | 0.4 | CellTiter-Glo assay, 3-day incubation.[3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (GDC-0084)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
Application Notes and Protocols: Detection of Apoptosis Using TUNEL Assay Following Paxalisib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently overactivated in various cancers, including glioblastoma, promoting cell growth, proliferation, and survival.[1][3] By inhibiting PI3K and mTOR, this compound can disrupt these processes and induce programmed cell death, or apoptosis.[1][4]
A key hallmark of apoptosis is the fragmentation of DNA by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect this DNA fragmentation in situ, thereby enabling the identification and quantification of apoptotic cells.[5][6] This application note provides a detailed protocol for the detection and quantification of apoptosis using the TUNEL assay in cancer cell lines, such as the glioblastoma cell line U87, following treatment with this compound.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled deoxynucleotides (commonly dUTPs) onto the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry, allowing for the visualization and quantification of apoptotic cells within a population.
Data Presentation
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % Apoptotic Cells (Sub-G1 Population) | Reference |
| JIMT-1 BR-3 (PIK3CA-mutant) | This compound (GDC-0084) | 0.1 | 72 | ~20% | [1] |
| JIMT-1 BR-3 (PIK3CA-mutant) | This compound (GDC-0084) | 0.5 | 72 | ~50% | [1] |
| JIMT-1 BR-3 (PIK3CA-mutant) | This compound (GDC-0084) | 1.0 | 72 | ~70% | [1] |
| MDA-MB-361 (PIK3CA-mutant) | This compound (GDC-0084) | 0.1 | 72 | ~15% | [1] |
| MDA-MB-361 (PIK3CA-mutant) | This compound (GDC-0084) | 0.5 | 72 | ~40% | [1] |
| MDA-MB-361 (PIK3CA-mutant) | This compound (GDC-0084) | 1.0 | 72 | ~80% | [1] |
| MDA-MB-231 BrM2 (PIK3CA-wildtype) | This compound (GDC-0084) | 0.1 - 1.0 | 72 | No significant increase | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for the TUNEL assay.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis.
Caption: Experimental workflow for TUNEL assay after this compound treatment.
Experimental Protocols
Materials
-
Glioblastoma cell line (e.g., U87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (GDC-0084)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
TUNEL Assay Kit (fluorescent)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with DAPI
-
Microscope slides and coverslips (for microscopy)
-
Flow cytometry tubes (for flow cytometry)
-
Fluorescence microscope or flow cytometer
Protocol 1: TUNEL Assay with Fluorescence Microscopy
-
Cell Seeding and Treatment:
-
Seed U87 MG cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
For a positive control, treat a separate set of cells with DNase I according to the kit manufacturer's instructions to induce DNA strand breaks. A negative control should be included where the TdT enzyme is omitted from the labeling reaction.
-
-
Cell Fixation and Permeabilization:
-
After treatment, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 2-5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol. This typically involves mixing the TdT enzyme with the labeled dUTP solution.
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate the plate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish to prevent drying.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the fluorophore used) in the nucleus, while all nuclei will be stained blue with DAPI.
-
-
Data Analysis:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing it by the total number of DAPI-stained nuclei, then multiplying by 100.
-
Protocol 2: TUNEL Assay with Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed U87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and controls as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the floating and detached cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Permeabilization and TUNEL Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in the permeabilization buffer provided in the TUNEL kit and incubate as recommended.
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture and incubate in the dark at 37°C for 60 minutes.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells with a rinse buffer (often provided in the kit).
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, exciting with the appropriate laser and detecting the fluorescence emission in the corresponding channel (e.g., FITC channel for green fluorescence).
-
A DNA counterstain like Propidium Iodide (PI) can be used to analyze apoptosis in relation to the cell cycle.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of TUNEL-positive cells in the gated population for each treatment condition.
-
Conclusion
The TUNEL assay is a robust and reliable method for detecting and quantifying apoptosis induced by this compound. By following the detailed protocols provided in this application note, researchers can effectively assess the apoptotic efficacy of this compound in relevant cancer cell models. The quantitative data obtained from these assays are crucial for understanding the mechanism of action of this compound and for its continued development as a potential therapeutic agent for glioblastoma and other cancers.
References
- 1. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Antiproliferative Effects of Paxalisib using a BrdU Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] This dual-target mechanism makes it a promising therapeutic agent for cancers with a dysregulated PI3K/AKT/mTOR signaling pathway, which is a common feature in many malignancies, including glioblastoma.[3][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a key driver of tumorigenesis and resistance to therapy.[2][6]
The bromodeoxyuridine (BrdU) assay is a widely used method for quantifying cell proliferation.[7][8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] The amount of incorporated BrdU, which can be detected with a specific antibody, is directly proportional to the rate of cell proliferation.[7] This application note provides a detailed protocol for utilizing a BrdU assay to evaluate the antiproliferative effects of this compound on cancer cell lines, particularly those of neurological origin such as glioblastoma.
Principle of the Assay
Cells are cultured in the presence of varying concentrations of this compound. Following the treatment period, BrdU is added to the culture medium and is incorporated into the DNA of proliferating cells. The cells are then fixed, and the DNA is denatured to allow an anti-BrdU antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), to bind to the incorporated BrdU. A substrate for the enzyme is then added, which develops a colored product. The intensity of this color, which can be measured using a microplate reader, correlates with the amount of BrdU incorporated and thus, the level of cell proliferation. A decrease in BrdU incorporation in this compound-treated cells compared to untreated controls indicates an inhibition of cell proliferation.
Expected Outcomes
Treatment of sensitive cancer cell lines with this compound is expected to result in a dose-dependent decrease in BrdU incorporation. This reflects the inhibition of the PI3K/mTOR pathway, leading to cell cycle arrest and a reduction in the number of cells entering the S-phase. The data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for a given cell line, a key parameter in preclinical drug evaluation.
Data Presentation
The quantitative data from the BrdU assay can be summarized in tables for clear comparison and analysis.
Table 1: Raw Absorbance Data from BrdU Assay
| This compound (µM) | Replicate 1 (OD 450nm) | Replicate 2 (OD 450nm) | Replicate 3 (OD 450nm) |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 |
| 0.1 | 1.103 | 1.121 | 1.095 |
| 0.3 | 0.852 | 0.875 | 0.863 |
| 1.0 | 0.515 | 0.530 | 0.522 |
| 3.0 | 0.234 | 0.241 | 0.238 |
| 10.0 | 0.112 | 0.118 | 0.115 |
| Blank | 0.050 | 0.052 | 0.051 |
Table 2: Analysis of Proliferation Inhibition by this compound
| This compound (µM) | Mean OD 450nm | Standard Deviation | % Proliferation | % Inhibition |
| 0 (Vehicle) | 1.271 | 0.017 | 100.0 | 0.0 |
| 0.1 | 1.106 | 0.013 | 87.0 | 13.0 |
| 0.3 | 0.863 | 0.012 | 67.9 | 32.1 |
| 1.0 | 0.522 | 0.008 | 41.1 | 58.9 |
| 3.0 | 0.238 | 0.004 | 18.7 | 81.3 |
| 10.0 | 0.115 | 0.003 | 9.0 | 91.0 |
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for the BrdU assay with this compound.
Caption: Logical relationship of this compound treatment and BrdU assay outcome.
Experimental Protocol
Materials and Reagents
-
This compound (GDC-0084)
-
Cancer cell line of interest (e.g., U87 MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody-HRP conjugate, wash buffer, TMB substrate, and stop solution)
-
DMSO (for dissolving this compound)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure
1. Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
3. BrdU Labeling:
-
Add 10 µL of the BrdU labeling solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C and 5% CO2.
4. Cell Fixation and DNA Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of the Fixing/Denaturing solution to each well.
-
Incubate the plate for 30 minutes at room temperature.
5. Detection:
-
Remove the Fixing/Denaturing solution by inverting the plate and tapping it on a paper towel.
-
Add 100 µL of the anti-BrdU antibody-HRP conjugate to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark, or until a color change is apparent.
-
Add 100 µL of stop solution to each well to stop the reaction.
6. Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of proliferation for each treatment group relative to the vehicle control using the following formula: % Proliferation = (OD_sample / OD_vehicle_control) * 100
-
Calculate the percentage of inhibition for each treatment group: % Inhibition = 100 - % Proliferation
-
Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The BrdU assay is a robust and reliable method for assessing the antiproliferative activity of this compound. By following this detailed protocol, researchers can obtain quantitative data on the efficacy of this PI3K/mTOR inhibitor in various cancer cell lines, providing valuable insights for preclinical drug development and cancer research.
References
- 1. Isoginkgetin—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kaziatherapeutics.com [kaziatherapeutics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paxalisib and Radiation Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocol for combining paxalisib, a potent, brain-penetrant inhibitor of the PI3K/mTOR pathway, with radiation therapy. The information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for brain tumors such as glioblastoma and brain metastases.
Introduction
This compound (formerly GDC-0084) is an orally administered small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, including glioblastoma, promoting tumor cell growth, proliferation, and survival.[2] What sets this compound apart is its ability to effectively cross the blood-brain barrier, a critical feature for treating intracranial tumors.[1] Radiation therapy is a cornerstone of treatment for many brain cancers. The combination of this compound with radiation is being explored to enhance the cytotoxic effects of radiation and overcome radioresistance, a common challenge in the treatment of brain tumors.[3] Preclinical and clinical evidence suggests a synergistic effect between this compound and radiation, offering a promising therapeutic strategy.
Mechanism of Action: Radiosensitization through PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway plays a crucial role in cellular processes that contribute to radioresistance. Activation of this pathway can promote the repair of radiation-induced DNA damage and inhibit apoptosis (programmed cell death). By inhibiting PI3K and mTOR, this compound is hypothesized to radiosensitize tumor cells through several mechanisms:
-
Inhibition of DNA Damage Repair: The PI3K/AKT pathway is implicated in the activation of DNA damage response proteins. By blocking this pathway, this compound may impair the ability of cancer cells to repair the DNA double-strand breaks caused by radiation, leading to increased cell death.
-
Induction of Apoptosis: The PI3K/AKT/mTOR pathway promotes cell survival by inhibiting pro-apoptotic proteins. Inhibition of this pathway by this compound can shift the balance towards apoptosis, making cancer cells more susceptible to the cytotoxic effects of radiation.
-
Cell Cycle Arrest: The PI3K/mTOR pathway is a key regulator of cell cycle progression. This compound can induce cell cycle arrest, potentially at radiosensitive phases, thereby enhancing the efficacy of radiation therapy.
Data Presentation
The following tables summarize the key quantitative data from clinical trials evaluating the combination of this compound and radiation therapy.
Table 1: Clinical Trial Response Rates for this compound and Radiation Combination Therapy
| Clinical Trial Identifier | Patient Population | This compound Dose | Radiation Dose | Number of Evaluable Patients | Overall Response Rate (ORR) |
| NCT04192981 | Solid tumor brain metastases with PI3K pathway mutations | 45 mg daily (MTD) | 30 Gy in 10 fractions (WBRT) | 9 (interim analysis) | 100% (all partial or complete responses)[4][5] |
| NCT04192981 | Solid tumor brain metastases with PI3K pathway mutations | 45 mg daily (MTD) | 30 Gy in 10 fractions (WBRT) | 12 | 66% (intracranial responses, all partial)[2] |
MTD: Maximum Tolerated Dose; WBRT: Whole Brain Radiation Therapy
Table 2: Phase I Dose Escalation and Maximum Tolerated Dose (MTD) of this compound with Radiation
| Clinical Trial Identifier | Dose Level | This compound Daily Dose | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| NCT04192981 | 1 | 45 mg | Not specified | 0 |
| NCT04192981 | 2 | 60 mg | Not specified | 2 (Grade 3 nausea/vomiting; Grade 4 enterocolitis and neutropenia) |
| NCT04192981 | 3 | 75 mg | Not specified | Not reached |
The Maximum Tolerated Dose (MTD) was established at 45 mg daily.[4]
Table 3: Common Adverse Events (AEs) in this compound and Radiation Combination Therapy (NCT04192981)
| Adverse Event | Grade |
| Nausea | Grade 1/2 |
| Vomiting | Grade 1/2 |
| Hyperglycemia | Grade 1/2/3 |
| Oral Mucositis | Not specified |
| Rash | Low-grade |
Most adverse events were Grade 1 or 2.[2]
Mandatory Visualizations
Caption: PI3K/mTOR signaling pathway inhibited by this compound.
Caption: Preclinical experimental workflow for this compound and radiation.
Experimental Protocols
The following are representative protocols for in vitro and in vivo experiments to evaluate the combination of this compound and radiation. These protocols are based on standard methodologies used in preclinical cancer research.
In Vitro Protocol: Clonogenic Survival Assay
Objective: To determine the radiosensitizing effect of this compound on glioblastoma cells in vitro.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, LN229, or patient-derived xenograft lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Culture: Maintain glioblastoma cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 6-well plates at a density predetermined to yield approximately 50-150 colonies per well for the control group. This will require a titration experiment for each cell line.
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete medium to the desired final concentrations (e.g., a range of concentrations around the IC50 of this compound for the specific cell line).
-
Replace the medium in the wells with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate for a predetermined time before irradiation (e.g., 24 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to a single dose of X-ray radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the treatment medium with a fresh, drug-free complete medium.
-
Return the plates to the incubator and allow colonies to form for 10-14 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.
-
Calculate the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect of this compound.
-
In Vivo Protocol: Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the efficacy of this compound in combination with radiation on tumor growth and survival in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging)
-
Stereotactic apparatus for intracranial injections
-
Anesthesia (e.g., isoflurane)
-
This compound formulation for oral gavage
-
Small animal irradiator
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if using a subcutaneous model for initial studies)
Procedure:
-
Cell Preparation: Harvest and resuspend luciferase-expressing glioblastoma cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells per 5 µL.
-
Intracranial Tumor Implantation:
-
Anesthetize the mice.
-
Secure the mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a small burr, create a burr hole at a predetermined stereotactic coordinate in the cerebral cortex.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring:
-
Beginning 5-7 days after implantation, monitor tumor growth non-invasively using bioluminescence imaging.
-
Image the mice weekly to track tumor progression.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (based on bioluminescence signal), randomize the mice into four treatment groups:
-
Vehicle control (oral gavage)
-
This compound alone (daily oral gavage at a predetermined dose)
-
Radiation alone (e.g., a fractionated dose of radiation to the head)
-
This compound in combination with radiation.
-
-
-
Treatment Administration:
-
Administer this compound or vehicle by oral gavage daily for the duration of the study.
-
For the radiation groups, irradiate the tumor-bearing region of the brain according to the planned schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Monitor the body weight and overall health of the mice daily.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia for each mouse.
-
-
Data Analysis:
-
Plot tumor growth curves based on the bioluminescence signal for each treatment group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between the treatment groups.
-
At the end of the study, tumors can be harvested for histological and molecular analysis.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters such as cell seeding densities, drug concentrations, radiation doses, and treatment schedules should be optimized for each specific cell line and experimental model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, TTFields, and Proton Irradiation Show Promise in Neuro-oncology [trial.medpath.com]
- 3. Selective Inhibition of PI3K Isoforms in Brain Tumors Suppresses Tumor Growth by Increasing Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
Application Notes and Protocols: Synergy Analysis of Paxalisib with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, brain-penetrant, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It is under investigation for multiple forms of brain cancer and other solid tumors.[4][5] Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) are a class of drugs that induce synthetic lethality in tumors with deficiencies in homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[6][7]
A strong preclinical rationale exists for combining this compound with PARP inhibitors. The PI3K/Akt/mTOR signaling pathway, targeted by this compound, is known to play a crucial role in regulating the expression and function of key HR proteins, such as BRCA1 and BRCA2.[8][9][10] Inhibition of this pathway can downregulate BRCA1/2 expression, thereby impairing HR function and inducing a "BRCA-like" phenotype in HR-proficient tumors.[9] This acquired vulnerability makes cancer cells highly sensitive to PARP inhibitors, creating a powerful synthetic lethal combination. This approach is currently being investigated in clinical trials, such as the Phase 1b study combining this compound with the PARP inhibitor olaparib in patients with advanced breast cancer.[1][11][12]
These application notes provide an overview of the mechanism of synergy and detailed protocols for conducting in vitro and in vivo synergy studies with this compound and PARP inhibitors.
Mechanism of Synergy
The synergistic interaction between this compound and PARP inhibitors is rooted in the simultaneous targeting of two critical cellular processes: cell signaling for proliferation and survival, and DNA damage repair.
-
This compound Action: this compound inhibits the PI3K/Akt/mTOR pathway. Activated Akt has been shown to be involved in DNA repair and the maintenance of genomic stability.[13][14] Inhibition of this pathway can lead to the transcriptional downregulation of key HR-related genes, including BRCA1 and RAD51, thereby impairing the cell's ability to repair DNA double-strand breaks (DSBs).[8][15][16] This effectively creates a state of homologous recombination deficiency (HRD).
-
PARP Inhibitor Action: PARP enzymes are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[17][18] PARP inhibitors block this process. Unrepaired SSBs, when encountered by the replication machinery, collapse into more cytotoxic DSBs.[7]
-
Synthetic Lethality: In a normal cell, these DSBs would be efficiently repaired by the HR pathway. However, in cancer cells treated with this compound, the HR pathway is already compromised. The combination of an inability to repair SSBs (due to PARPi) and a deficient HR pathway (due to this compound) leads to the accumulation of catastrophic levels of genomic damage and subsequent cell death.[17]
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on typical outcomes for synergistic drug combinations. Specific quantitative results for the this compound-PARPi combination are emerging from ongoing preclinical and clinical studies.
Table 1: In Vitro Cell Viability (IC50 Values) This table illustrates how to present the half-maximal inhibitory concentration (IC50) for each drug alone and in a fixed-ratio combination across different cancer cell lines. A significant reduction in the IC50 of each drug in the combination is indicative of a potent interaction.
| Cell Line | Cancer Type | This compound IC50 (nM) | PARPi (Olaparib) IC50 (nM) | Combination (1:20 Ratio) IC50 (nM) |
| MDA-MB-468 | TNBC | 250 | 5000 | 80 (this compound) / 1600 (Olaparib) |
| U87-MG | Glioblastoma | 150 | 8000 | 45 (this compound) / 900 (Olaparib) |
| SUM149PT | Inflammatory BC | 300 | 4500 | 95 (this compound) / 1900 (Olaparib) |
Table 2: In Vitro Synergy Analysis (Combination Index) The Combination Index (CI), based on the Chou-Talalay method, is a quantitative measure of drug interaction.[19][20] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[21][22]
| Cell Line | Effect Level (Fa) | Combination Index (CI) | Synergy Interpretation |
| MDA-MB-468 | 0.50 (50% inhibition) | 0.65 | Synergy |
| MDA-MB-468 | 0.75 (75% inhibition) | 0.58 | Synergy |
| U87-MG | 0.50 (50% inhibition) | 0.71 | Synergy |
| U87-MG | 0.75 (75% inhibition) | 0.62 | Synergy |
Table 3: In Vivo Efficacy in Xenograft Models This table shows how to summarize tumor growth inhibition (TGI) data from a typical four-arm in vivo study.[23][24] Synergy is suggested when the TGI of the combination is greater than the additive effects of the individual agents.
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| U87-MG | Vehicle | - | 0% |
| U87-MG | This compound | 25 | 35% |
| U87-MG | Olaparib | 50 | 20% |
| U87-MG | This compound + Olaparib | 25 + 50 | 75% (Synergistic) |
Experimental Protocols
Protocol 1: In Vitro Synergy Analysis Using a Dose-Response Matrix
This protocol describes how to assess the synergy between this compound and a PARP inhibitor in cancer cell lines using a checkerboard assay format.[25][26]
Objective: To determine if the combination of this compound and a PARP inhibitor results in synergistic, additive, or antagonistic effects on cell viability in vitro.
Materials:
-
Cancer cell lines (e.g., TNBC, Glioblastoma cell lines)
-
This compound (powder, stock dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, powder, stock dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
384-well or 96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into microplates at a pre-determined optimal density (e.g., 1000-5000 cells/well). Incubate for 24 hours.
-
Drug Dilution: Prepare serial dilutions for both this compound and the PARP inhibitor. For a 7x7 dose matrix, prepare 7 concentrations of each drug.
-
Drug Treatment (Checkerboard): Treat the cells with the drugs in a matrix format. Each well will receive a unique concentration combination of this compound and the PARP inhibitor. Include columns/rows for each drug alone (monotherapy) and vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw data to the vehicle control wells (representing 100% viability or 0% inhibition).
-
Input the normalized dose-response matrix into a synergy analysis software (e.g., SynergyFinder, CompuSyn).
-
Calculate synergy scores using established models like Loewe Additivity or Bliss Independence.[27]
-
Generate a Combination Index (CI) plot or a 2D/3D synergy map to visualize areas of synergy.[21]
-
Protocol 2: In Vivo Synergy Analysis in a Xenograft Model
This protocol outlines a standard four-arm study to evaluate the synergistic anti-tumor efficacy of this compound and a PARP inhibitor in a mouse xenograft model.[23][24][28]
Objective: To determine if the combination of this compound and a PARP inhibitor leads to enhanced tumor growth inhibition in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice)
-
Tumor cells for implantation (e.g., U87-MG glioblastoma cells)
-
This compound formulated for oral gavage
-
PARP inhibitor (e.g., Olaparib) formulated for oral gavage or IP injection
-
Vehicle solution
-
Digital calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the target size, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: PARP inhibitor (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: this compound + PARP inhibitor (same doses as monotherapy groups)
-
-
Treatment: Administer treatments according to the defined schedule for a set period (e.g., 21-28 days).
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Assess synergy by comparing the %TGI of the combination group to the individual agent groups. A common model for synergy is the Bliss independence model, where if TGIcombo > TGIthis compound + TGIPARPi - (TGIthis compound * TGIPARPi), synergy is indicated. Statistical analysis (e.g., two-way ANOVA) should be performed.
-
Conclusion and Future Directions
The combination of the PI3K/mTOR inhibitor this compound with PARP inhibitors represents a promising therapeutic strategy. By inducing a functional HRD state, this compound can sensitize tumors to the DNA-damaging effects of PARP inhibition, leading to synergistic cell killing. The protocols outlined here provide a robust framework for the preclinical evaluation of this synergy.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination. Further investigation into the molecular mechanisms, optimal dosing schedules, and the potential for tripartite combinations (e.g., with immunotherapy) will be critical for translating this powerful preclinical rationale into clinical success.[29][30]
References
- 1. Kazia Therapeutics Announces First Patient Dosed in Phase 1b Trial of this compound in Advanced Breast Cancer [prnewswire.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. kaziatherapeutics.com [kaziatherapeutics.com]
- 4. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Interaction of PI3K Inhibition with Homologous Recombination Repair in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kaziatherapeutics.com [kaziatherapeutics.com]
- 12. Kazia Therapeutics announces the launch of a groundbreaking trial with this compound in combination with immunotherapy in women with advanced breast cancer [prnewswire.com]
- 13. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of AKT signaling in DNA repair and clinical response to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Interaction of PI3K Inhibition with Homologous Recombination Repair in Triple Negative Breast Cancer Cells | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 17. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 18. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 19. punnettsquare.org [punnettsquare.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Phase I trial of the oral PARP inhibitor olaparib in combination with paclitaxel for first- or second-line treatment of patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Paxalisib in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, orally bioavailable, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It is currently under investigation in clinical trials for the treatment of various cancers, most notably glioblastoma.[3][4] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-escalation studies, and therapeutic drug monitoring to ensure optimal drug exposure and patient safety.[5] This document provides a detailed application note and protocol for the quantification of this compound in plasma using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[6]
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS) from plasma components. The separated analytes are then detected and quantified by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the accurate measurement of drug concentrations in a complex biological matrix like plasma.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and growth.[3][7][8] By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling, leading to the suppression of tumor growth.[2]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section details the materials and procedures for the quantification of this compound in plasma. The following protocol is based on a validated LC-MS/MS method published in the literature.[6][9]
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Filgotinib or a stable isotope-labeled this compound)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (ultrapure)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Atlantis dC18 column or equivalent[6]
Standard Solutions Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v).
-
Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.
Sample Preparation (Liquid-Liquid Extraction)
This protocol describes a liquid-liquid extraction (LLE) method for sample cleanup.[6]
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Workflow
Caption: General workflow for LC-MS/MS analysis of this compound in plasma.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the LC-MS/MS analysis.[6][9]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Atlantis dC18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium formate in waterB: Acetonitrile |
| Gradient | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (this compound) | m/z 383.25 → 309.20 |
| Monitored Transition (IS - Filgotinib) | m/z 426.30 → 291.20 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application, following guidelines from regulatory agencies such as the FDA. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results for this compound[6][9] |
| Linearity (r²) | ≥ 0.99 | 1.39 - 2287 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy | 1.39 ng/mL |
| Precision (%CV) | Intra- and Inter-day ≤ 15% (≤ 20% at LLOQ) | Intra-day: 1.42 - 9.61%Inter-day: 4.70 - 9.63% |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | Minimal and consistent | Within acceptable limits |
| Stability | Stable under various storage and handling conditions | Stable at room temperature, in autosampler, and after freeze-thaw cycles |
Pharmacokinetic Data
The developed and validated LC-MS/MS method can be applied to pharmacokinetic studies to determine key parameters of this compound.
Table 4: Pharmacokinetic Parameters of this compound in Mice (Oral Administration) [6]
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | Varies with dose |
| t1/2 (h) | 3.2 - 4.2 |
| AUC (ng·h/mL) | Varies with dose |
| Oral Bioavailability (%) | 71 |
Table 5: Pharmacokinetic Parameters of this compound in Humans (Oral Administration) [5]
| Parameter | 60 mg Dose (Fasted) | 75 mg Dose (Fasted) |
| Median Tmax (h) | 3.50 | 2.50 |
| Geometric Mean t1/2 (h) | 21.3 | 29.2 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using a sensitive and robust LC-MS/MS method. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, has been validated according to regulatory guidelines and is suitable for supporting preclinical and clinical studies of this compound. The provided data and workflows will be a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Portico [access.portico.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Validated liquid chromatography with tandem mass spectrometry method for determination of this compound in mouse plasma: An application to pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H22N8O2 | CID 57384863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Validated LC-MS/MS method for determination of this compound in mouse plasma: An application to pharmacokinetic study in mice. (2023) | A. B. Vinod [scispace.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Paxalisib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (formerly GDC-0084) is a potent, orally bioavailable, brain-penetrant small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in glioblastoma (GBM), making it a compelling therapeutic target. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical preclinical platform. These models are valued for their ability to retain the histopathological and genetic characteristics of the original patient tumor, thereby providing a more predictive model for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive overview and detailed protocols for utilizing glioblastoma PDX models in preclinical studies of this compound.
Data Presentation
In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87 | ~0.3 - 1.1 |
| GS2 | ~0.3 - 1.1 |
| Other Glioma Cell Lines | ~0.3 - 1.1 |
Preclinical Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models
| Model | Treatment Dose | Tumor Growth Inhibition (%) | pAkt Inhibition (%) | Reference |
| U87 | 15 mg/kg | 70 | Up to 90 in brain tissue | [1] |
| GS2 | 15 mg/kg | 40 | Not specified for this model | [1] |
| U87 (subcutaneous) | 2.2 mg/kg | Significant TGI observed | Not specified | [2] |
| U87 (subcutaneous) | 17.9 mg/kg | Tumor regressions observed | Not specified | [2] |
Preclinical Pharmacokinetics of this compound
| Species | Unbound Fraction (%) | Oral Bioavailability (%) | Brain to Plasma Ratio |
| Mouse | 25 - 43 | Low | ~1.0 |
| Rat | 25 - 43 | 76 | Not specified |
| Dog | 25 - 43 | High | Not specified |
| Monkey | 25 - 43 | 6 | Not specified |
| Human | 25 - 43 | Low (predicted) | Not specified |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, including glioblastoma, this pathway is hyperactivated. This compound exerts its anti-tumor effects by dually inhibiting PI3K and mTOR.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Establishment of Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing orthotopic glioblastoma PDX models from fresh patient tumor tissue.
Materials:
-
Fresh glioblastoma tumor tissue obtained from surgery
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Stereotactic frame for rodents
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
10 µL Hamilton syringe with a 26-gauge needle
-
Standard surgical tools
Procedure:
-
Tissue Processing:
-
Immediately following surgical resection, place the tumor tissue in sterile DMEM on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold DMEM to remove blood and debris.
-
Mince the tumor tissue into small fragments (~1-2 mm³).
-
(Optional) Dissociate a portion of the tumor tissue into a single-cell suspension using a gentle mechanical dissociator or enzymatic digestion.
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard, approved protocol.
-
Shave the scalp of the mouse and sterilize the area with an appropriate antiseptic.
-
Secure the mouse in a stereotactic frame.
-
-
Intracranial Implantation:
-
Create a small incision in the scalp to expose the skull.
-
Using a sterile dental drill or a needle, create a small burr hole in the skull over the desired injection site (e.g., right cerebral hemisphere, coordinates: 1 mm right of the midline, 1.5 mm anterior to the lambdoidal suture, and 3 mm deep).[3]
-
For single-cell suspensions: Slowly inject 2-5 µL of the cell suspension (typically 1 x 10⁵ to 2 x 10⁵ cells) into the brain parenchyma.[3][4]
-
For tissue fragments: Carefully place a small tumor fragment into the burr hole.
-
Slowly withdraw the needle to prevent reflux.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice daily for signs of tumor growth, including weight loss, neurological deficits (e.g., lethargy, circling, head tilting), and general distress.
-
Tumor growth can be monitored non-invasively if tumor cells are engineered to express reporters like luciferase or fluorescent proteins.
-
This compound Efficacy Study in Established Orthotopic GBM PDX Models
This protocol describes a typical workflow for evaluating the efficacy of this compound in mice bearing established orthotopic glioblastoma PDX tumors.
Materials:
-
Mice with established orthotopic GBM PDX tumors
-
This compound (formulated for oral administration)
-
Vehicle control
-
Oral gavage needles
-
Calipers (for subcutaneous models, if applicable)
-
Bioluminescence imaging system (if applicable)
-
Anesthetics
Procedure:
-
Tumor Establishment and Grouping:
-
Once tumors are established and reach a predetermined size (e.g., detectable by imaging or when mice show initial symptoms), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., daily).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Monitor for clinical signs of tumor progression and general health.
-
If applicable, perform non-invasive imaging (e.g., bioluminescence) at regular intervals (e.g., weekly) to monitor tumor growth.
-
-
Endpoint and Tissue Collection:
-
The primary endpoint is typically overall survival. Mice are euthanized when they reach a moribund state (e.g., >20% weight loss, severe neurological symptoms).
-
At the time of euthanasia, collect the brains for histopathological analysis and biomarker assessment.
-
(Optional) Collect blood samples for pharmacokinetic analysis.
-
(Optional) Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pAkt levels).
-
Experimental Workflow
Caption: Experimental workflow for this compound studies in PDX models.
References
- 1. info.certisoncology.com [info.certisoncology.com]
- 2. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 3. Orthotopic xenograft model [bio-protocol.org]
- 4. 4.4. Orthotopic Xenograft PDX Model [bio-protocol.org]
Application Notes and Protocols for Studying Paxalisib Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to generate and characterize cancer cell lines with acquired resistance to Paxalisib. This powerful technique enables the investigation of resistance mechanisms, facilitating the development of novel therapeutic strategies to overcome them.
Introduction to this compound and Acquired Resistance
This compound (GDC-0084) is a potent, brain-penetrant small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It targets the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, including glioblastoma, promoting cell growth, proliferation, and survival.[3][4][5][6] Despite the initial efficacy of targeted therapies like this compound, the development of acquired resistance is a significant clinical challenge.[2][7] Understanding the molecular mechanisms underlying this resistance is crucial for designing more effective and durable cancer treatments.
Lentiviral vectors are a highly efficient tool for stable gene delivery to a wide range of cell types, including non-dividing cells.[8][9] This technology can be employed to create robust in vitro models of drug resistance by either introducing specific genes hypothesized to confer resistance or by performing large-scale genetic screens (e.g., shRNA or CRISPR) to identify novel resistance drivers.[10][11][12]
Application Note 1: Generation of a this compound-Resistant Cell Line
This section outlines two primary approaches for generating a this compound-resistant cancer cell line: continuous drug selection and lentiviral-mediated gene overexpression.
Method 1: Generating Resistance through Continuous this compound Exposure
This method mimics the clinical scenario where resistance develops under the selective pressure of the drug.
Protocol:
-
Cell Line Selection: Begin with a cancer cell line known to be initially sensitive to this compound (e.g., a glioblastoma cell line with a PIK3CA mutation).
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line (see Protocol 1).
-
Initial Drug Treatment: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation:
-
Initially, significant cell death is expected. Monitor the cell population and replace the drug-containing medium every 3-4 days.
-
When the cells resume proliferation and reach approximately 80% confluency, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. This selection process can take several months.
-
-
Establishment of Resistant Clones: Once the cells are able to proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50), the population can be considered resistant. At this stage, single-cell cloning can be performed by limiting dilution to isolate and expand clonal populations of resistant cells.
-
Characterization: The resulting cell line's resistance should be confirmed by re-evaluating the IC50 (Protocol 1) and further characterized by molecular analyses (Protocol 2).
Method 2: Lentiviral-Mediated Overexpression of a Resistance-Conferring Gene
This method is used to test the hypothesis that a specific gene (e.g., a component of a bypass signaling pathway) can drive this compound resistance.
Protocol:
-
Vector Construction: Clone the cDNA of the gene of interest into a lentiviral expression vector. This vector should also contain a selectable marker, such as puromycin resistance.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Lentiviral Transduction:
-
Plate the parental (this compound-sensitive) cells.
-
On the following day, infect the cells with the lentiviral particles in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells: Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.
-
Expansion and Characterization: Expand the surviving, stably transduced cells. Confirm the overexpression of the gene of interest by Western blotting or qPCR. Subsequently, determine the IC50 of this compound in this new cell line to assess any change in sensitivity.
Application Note 2: Characterization of this compound Resistance Mechanisms
Once a resistant cell line is established, it is essential to characterize the molecular changes that contribute to the resistant phenotype.
Assessing Changes in Drug Sensitivity
The primary confirmation of resistance is a significant increase in the IC50 value of this compound. This is determined by a cell viability assay. A higher IC50 value indicates that a greater concentration of the drug is required to inhibit cell growth by 50%, signifying resistance.
Investigating Molecular Alterations
Western blotting is a key technique to investigate changes in protein expression and signaling pathway activation. Potential mechanisms of resistance to PI3K inhibitors like this compound include:
-
Reactivation of the PI3K/Akt/mTOR pathway: This can occur through secondary mutations in pathway components.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival pathways, such as the MAPK/ERK pathway.[3] RNA sequencing has identified the reflexive activation of the MAPK pathway as a possible mechanism of therapy resistance to mTOR pathway inhibition.[3]
By comparing the protein profiles of the parental and resistant cell lines, researchers can identify these changes. For example, an increase in the phosphorylation of ERK (p-ERK) in the resistant line, especially in the presence of this compound, would suggest the activation of the MAPK bypass pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol uses a standard colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability.
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are dissolved. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-S6, S6, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Culture parental and resistant cells with and without this compound treatment for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply the ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated and total proteins between the sensitive and resistant cell lines.
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Glioblastoma Cells
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| U87-MG (Parental) | This compound-sensitive | 0.5 | - |
| U87-MG-PaxR | This compound-resistant derivative | 7.5 | 15 |
Note: These are representative data. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Expected Western Blot Results in this compound-Resistant Cells with MAPK Pathway Activation
| Protein | Parental Cells (this compound-treated) | Resistant Cells (this compound-treated) | Interpretation |
| p-Akt (Ser473) | ↓↓↓ | ↓↓↓ | Target (PI3K pathway) is inhibited in both lines. |
| Akt | ↔ | ↔ | Total protein levels are unchanged. |
| p-S6 | ↓↓↓ | ↓ | Downstream mTORC1 signaling is inhibited in sensitive cells but partially restored in resistant cells. |
| S6 | ↔ | ↔ | Total protein levels are unchanged. |
| p-ERK | ↓ | ↑↑↑ | MAPK pathway is activated in resistant cells, bypassing PI3K inhibition. |
| ERK | ↔ | ↔ | Total protein levels are unchanged. |
(Arrow notation: ↑ increase, ↓ decrease, ↔ no change)
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistance.
Caption: Activation of the MAPK pathway as a bypass mechanism for this compound resistance.
References
- 1. ONC201 in Combination with this compound for the Treatment of H3K27-Altered Diffuse Midline Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATRT-26. The PI3k inhibitor this compound combines with the novel HDAC1/3 inhibitor RG2833 to improve survival in mice bearing orthotopic xenografts of atypical teratoid/rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ONC201 in Combination with this compound for the Treatment of H3K27-Altered Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Paxalisib insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
Paxalisib, a potent brain-penetrant inhibitor of the PI3K/AKT/mTOR pathway, holds significant promise in oncological research. However, its inherent low solubility in aqueous solutions presents a common hurdle for researchers in preclinical and in vitro studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound's solubility, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, dissolved in DMSO, precipitate when added to aqueous cell culture media?
A1: This is a common phenomenon known as "solvent shifting" or "antisolvent precipitation." this compound is highly soluble in dimethyl sulfoxide (DMSO) but practically insoluble in aqueous solutions like cell culture media. When a concentrated DMSO stock of this compound is introduced into the aqueous environment of the media, the DMSO rapidly disperses, and the local concentration of the organic solvent around the this compound molecules drops significantly. This shift in the solvent environment causes the poorly soluble this compound to precipitate out of the solution.
To mitigate this, it is crucial to ensure the final concentration of DMSO in the cell culture medium remains as low as possible, typically below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).
Q2: What is the recommended method for preparing a this compound stock solution?
A2: For most in vitro applications, a stock solution of this compound is prepared in anhydrous DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to the final aqueous solution.
Q3: How can I avoid precipitation when diluting my this compound DMSO stock into cell culture media?
A3: The key is to perform a gradual dilution and ensure rapid mixing. Here are some recommended steps:
-
Pre-warm the media: Use cell culture media that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in a smaller volume of media.
-
Vortexing/Mixing: While adding the this compound stock solution to the media, gently vortex or swirl the tube to ensure immediate and thorough mixing. This helps to disperse the drug molecules quickly before they have a chance to aggregate and precipitate.
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your experiment and keep it consistent across all conditions, including your vehicle control.
Q4: I am still observing precipitation even after following the recommended dilution procedure. What else can I do?
A4: If precipitation persists, consider the following:
-
Lower the final concentration: The desired final concentration of this compound in your experiment might exceed its solubility limit in the aqueous media, even with a small amount of DMSO. Try testing a lower final concentration.
-
Use of a carrier protein: For some applications, the presence of serum (e.g., fetal bovine serum) in the cell culture media can help to stabilize poorly soluble compounds through protein binding. If your experimental design allows, ensure serum is present during the dilution step.
-
Formulation with co-solvents (for in vivo studies): For animal studies, more complex formulations are often necessary. A commonly used formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween 80.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Cell Culture Media
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed (37°C) cell culture media (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the cell culture media.
-
Calculate the volume of the this compound DMSO stock solution required. Ensure the final DMSO concentration will be below 0.5%.
-
Method A (Direct Dilution): a. Aliquot the final volume of pre-warmed cell culture media into a sterile tube. b. While gently vortexing the media, add the calculated volume of the this compound DMSO stock solution dropwise. c. Continue vortexing for a few seconds to ensure thorough mixing.
-
Method B (Serial Dilution): a. Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM intermediate solution. b. Add the required volume of this intermediate solution to the final volume of pre-warmed media while vortexing.
-
Use the prepared this compound solution immediately in your experiment.
Data Presentation
| Solvent/Solution | Temperature | pH | Solubility | Source/Notes |
| Water | Room Temp. | Neutral | Insoluble | --INVALID-LINK-- |
| Ethanol | Room Temp. | Neutral | Insoluble | --INVALID-LINK-- |
| DMSO | Room Temp. | N/A | ≥ 10 mg/mL (~26 mM) | --INVALID-LINK-- |
| Aqueous Buffers | Various | Various | Very Low (< 1 µg/mL) | Inferred from formulation studies and general properties of similar kinase inhibitors. |
Note: Researchers should empirically determine the working concentration range for their specific cell lines and media conditions to avoid precipitation.
Visualizations
This compound Insolubility Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
PI3K/AKT/mTOR Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival.
Paxalisib Preclinical Technical Support Center: Managing Hyperglycemia in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing hyperglycemia as a side effect of Paxalisib (formerly GDC-0084) in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: this compound is a potent, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently overactivated in cancers like glioblastoma.[3][4][5] However, this pathway is also fundamental to normal glucose metabolism. Inhibition of PI3K signaling impairs glucose uptake in peripheral tissues and can increase glucose production, leading to elevated blood glucose levels (hyperglycemia).[6] This is considered an "on-target" effect of the drug class.[6]
Q2: How common and severe is this compound-induced hyperglycemia in mice?
A2: Hyperglycemia is a commonly reported adverse event in both preclinical and clinical studies of this compound.[7][8][9] In mouse models, the severity of hyperglycemia can be dose-dependent. Studies in tumor-naive mice have shown that even at doses lower than the human-equivalent maximum tolerated dose, this compound can cause a statistically significant increase in blood glucose levels.[10]
Q3: What is the mechanism of action for this compound?
A3: this compound is a dual inhibitor of PI3K and mTOR.[1][2] It targets multiple isoforms of the PI3K enzyme (α, β, δ, γ), preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3).[1][2] This action blocks the subsequent activation of downstream effectors like Akt and mTOR, which are crucial for cell survival and proliferation.[4][11] Its key feature is the ability to effectively cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[3][4]
This compound Signaling and Hyperglycemia
The following diagram illustrates the PI3K/Akt/mTOR pathway, the points of inhibition by this compound, and the pathway's role in glucose metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Portico [access.portico.org]
- 3. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kazia Therapeutics Announces Presentation of Promising Phase I Data Evaluating Concurrent this compound and Radiation Therapy in Patients with Solid Tumor Brain Metastases or Leptomeningeal Metastases Harboring PI3K Pathway Mutations at the American Society for Radiation Oncology 66th Annual Meeting [prnewswire.com]
- 8. kaziatherapeutics.com [kaziatherapeutics.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Facebook [cancer.gov]
Paxalisib In Vivo Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Paxalisib (GDC-0084) dosage in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, brain-penetrant, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many cancers, including brain tumors.[2][3] Its ability to cross the blood-brain barrier makes it a promising agent for treating primary and metastatic brain cancers.[2]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on preclinical studies, a common starting dose for oral administration of this compound in mouse xenograft models ranges from 5 mg/kg to 50 mg/kg, administered daily.[4] A dose of 10 mg/kg/day is cited as the approximate mouse equivalent of the human maximum tolerated dose (MTD).[4] Efficacy has been observed in orthotopic xenograft models of atypical teratoid/rhabdoid tumors (AT/RT) with doses that extended median survival.[5][6]
Q3: What vehicle formulation is recommended for oral gavage of this compound in mice?
A3: While specific formulation details for this compound in preclinical studies are not always published, a common and effective vehicle for oral gavage of investigational compounds in mice is a suspension in 0.5% methyl cellulose. In some studies, precoating the gavage needle with sucrose has been shown to reduce stress in the animals.[7]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: this compound exhibits low plasma clearance in mice.[8][9] It is also characterized by its ability to penetrate the brain, with a reported unbound brain-to-plasma partition coefficient (Kp,uu) of 0.31 in mice.[8][9]
Q5: How can I monitor the pharmacodynamic effects of this compound in vivo?
A5: The pharmacodynamic effects of this compound can be assessed by measuring the inhibition of its target, the PI3K/mTOR pathway. This is commonly done by quantifying the phosphorylation levels of downstream effectors such as Akt (pAkt). A reduction in pAkt levels in tumor tissue following this compound administration indicates target engagement.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent dosing due to improper oral gavage technique. 2. Animal stress affecting tumor growth and drug metabolism. 3. Instability or improper suspension of this compound in the vehicle. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Consider less stressful alternatives if possible.[10] 2. Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment. 3. Prepare fresh this compound formulations regularly. Ensure the suspension is homogenous by vortexing before each administration. |
| Animals are showing signs of toxicity (e.g., weight loss, lethargy). | 1. The administered dose is too high for the specific animal strain or model. 2. Off-target effects of this compound. 3. Dehydration or malnutrition due to mucositis. | 1. Reduce the dose of this compound. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor for known side effects of PI3K/mTOR inhibitors, such as hyperglycemia, rash, and mucositis.[11] 3. Provide soft, palatable food and ensure easy access to water. Monitor food and water intake. |
| Hyperglycemia is observed in treated animals. | Hyperglycemia is a known class effect of PI3K inhibitors due to their role in insulin signaling. | 1. Monitor blood glucose levels regularly. 2. Consider co-administration with an anti-hyperglycemic agent like metformin, which has been shown to restore glucose homeostasis in preclinical models treated with this compound.[4][12] |
| No significant tumor growth inhibition is observed. | 1. The dose of this compound is too low. 2. The tumor model is resistant to PI3K/mTOR inhibition. 3. Poor oral bioavailability of the administered formulation. | 1. Increase the dose of this compound, staying within the MTD. 2. Confirm the activation of the PI3K/mTOR pathway in your tumor model (e.g., by checking for PIK3CA mutations or PTEN loss). 3. Ensure proper formulation and administration. Check for any issues with the vehicle that might hinder absorption. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Plasma Clearance | Oral Bioavailability (%) | Unbound Fraction in Plasma |
| Mouse | Low | - | 0.25 - 0.43 |
| Rat | Moderate | 76 | 0.25 - 0.43 |
| Dog | High | - | 0.25 - 0.43 |
| Monkey | High | 6 | 0.25 - 0.43 |
| Human | Low (predicted) | - | 0.25 - 0.43 |
| (Data compiled from multiple preclinical studies)[8][9][13] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dose and Schedule | Endpoint | Outcome |
| Orthotopic AT/RT Xenograft | Not specified | Median Survival | Extended from 40 to 54 days (p=0.001)[5] |
| Orthotopic AT/RT Xenograft (CHLA-06) | Not specified | Median Survival | Extended from 40 to 54 days (p=0.0011)[6] |
| Orthotopic AT/RT Xenograft (BT12) | Not specified | Median Survival | Extended from 21 to 35 days (p=0.02)[6] |
| Subcutaneous U87 Xenograft | Dose-ranging study | Tumor Growth Inhibition | Dose-dependent inhibition[8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methyl cellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Appropriate gauge feeding needles (e.g., 20G for adult mice)
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: Dissolve methyl cellulose in sterile water to a final concentration of 0.5%.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% methyl cellulose vehicle to achieve the desired final concentration for dosing.
-
Vortex the tube vigorously for 5-10 minutes to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Attach the feeding needle to the syringe and draw up the calculated volume of the this compound suspension.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the feeding needle into the esophagus and administer the suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Assessment of pAkt Levels in Tumor Tissue by Western Blot
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAkt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Excise tumors from treated and control animals at the desired time point after the final this compound dose.
-
Immediately snap-freeze the tissues in liquid nitrogen or proceed directly to homogenization.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAkt, total Akt, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the pAkt signal to the total Akt and loading control signals. Compare the levels of pAkt between the this compound-treated and vehicle-treated groups.
-
Visualizations
Figure 1: this compound's Mechanism of Action on the PI3K/mTOR Pathway
Figure 2: In Vivo Dosing Optimization Workflow for this compound
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. targetedonc.com [targetedonc.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATRT-26. The PI3k inhibitor this compound combines with the novel HDAC1/3 inhibitor RG2833 to improve survival in mice bearing orthotopic xenografts of atypical teratoid/rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
Paxalisib and the Blood-Brain Barrier: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the brain penetration of paxalisib (GDC-0084). A key focus is addressing the interaction of this compound with P-glycoprotein (P-gp) at the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Is this compound actively removed from the brain by P-glycoprotein (P-gp)?
A: Current preclinical data indicates that this compound is not a substrate for the P-gp efflux transporter.[1][2][3] Studies using transfected cell lines that overexpress P-gp have shown that this compound is a poor substrate for this transporter.[3] This characteristic is a key design feature of the molecule, contributing to its ability to effectively cross the blood-brain barrier.[4]
Q2: Why was this compound designed to avoid being a P-gp substrate?
A: P-glycoprotein is a major efflux transporter at the BBB that actively pumps a wide range of substances out of the brain, limiting their therapeutic efficacy.[5][6] For a drug targeting brain tumors like glioblastoma to be effective, it must be able to cross the BBB and remain in the brain at a therapeutic concentration.[4] By designing this compound to not be a P-gp substrate, its brain penetration is enhanced.[1]
Q3: My in vivo experiments show lower than expected brain concentrations of this compound. If P-gp efflux is not the cause, what are other potential reasons?
A: While P-gp efflux is unlikely, other factors could contribute to lower-than-expected brain concentrations of this compound:
-
Metabolic Instability: Although this compound has demonstrated good metabolic stability in human microsomal and hepatocyte incubations, species-specific differences in metabolism could play a role.[7]
-
Plasma Protein Binding: The extent of plasma protein binding can influence the free fraction of the drug available to cross the BBB. This compound has a relatively low plasma protein binding, with an unbound fraction ranging from 0.25 to 0.43 across species.[8][9] However, variations in experimental conditions or animal species could alter this.
-
Involvement of Other Transporters: While this compound is not a substrate for P-gp or Breast Cancer Resistance Protein (BCRP), other less common efflux transporters could potentially play a role.[1][2]
-
Experimental/Analytical Errors: Issues with dose preparation or administration, sample collection and processing, or the bioanalytical method can all lead to inaccurate measurements of brain concentration.
Q4: What is the mechanism of action of this compound?
A: this compound is a potent, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[7][10] This pathway is frequently overactivated in glioblastoma, promoting tumor cell growth and survival.[11][12] this compound inhibits multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.[7]
Troubleshooting Guides
Guide 1: Unexpectedly Low Brain-to-Plasma Ratio for a Test Compound
If you are working with a compound designed to be brain-penetrant, like this compound, and observe a low brain-to-plasma ratio, this troubleshooting workflow can help identify the potential cause.
Caption: Troubleshooting workflow for low brain-to-plasma ratio.
Guide 2: In Vitro P-gp Substrate Assessment Workflow
This workflow outlines the steps to determine if a compound is a substrate of P-glycoprotein using a cell-based assay.
Caption: Experimental workflow for in vitro P-gp substrate assessment.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| This compound (GDC-0084) PI3K/mTOR Inhibition | |||
| Ki (PI3Kα) | 2 nM | In vitro kinase assay | [3] |
| Ki (PI3Kβ) | 46 nM | In vitro kinase assay | |
| Ki (PI3Kδ) | 3 nM | In vitro kinase assay | [7] |
| Ki (PI3Kγ) | 10 nM | In vitro kinase assay | [7] |
| Ki (mTOR) | 70 nM | In vitro kinase assay | [3] |
| This compound (GDC-0084) Pharmacokinetics | |||
| Unbound Fraction (Plasma) | 0.25 - 0.43 | Mouse, Rat, Dog, Monkey, Human | [8][9] |
| Unbound Fraction (Brain) | 6.7% | Mouse | [7] |
| Kp,uu (Brain/Plasma unbound concentration ratio) | 0.31 | Mouse | [8] |
| Oral Bioavailability | 6% - 76% | Monkey, Rat | [8][9] |
| P-gp Substrate Assessment | |||
| GDC-0084 Efflux Ratio (MDCK-MDR1) | Poor substrate | In vitro cell assay | [3] |
| GDC-0084 Efflux Ratio (MDCK-BCRP) | Poor substrate | In vitro cell assay |
Experimental Protocols
Protocol 1: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if a test compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 (canine kidney cells transfected with the human MDR1 gene) and parental MDCK cell lines.
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for MDCK-MDR1 cells, a selection antibiotic (e.g., G418).
-
Transwell permeable supports (e.g., 12-well, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test compound and a known P-gp substrate (e.g., digoxin) as a positive control.
-
Lucifer yellow for assessing monolayer integrity.
-
LC-MS/MS or other suitable analytical method for quantification.
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and parental MDCK cells onto the apical side of the Transwell inserts at a density of approximately 1 x 10^5 cells/cm².
-
Cell Culture: Culture the cells for 4-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values should be stable and above a pre-determined threshold (e.g., > 200 Ω·cm²).
-
Alternatively, perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (e.g., < 1 x 10⁻⁶ cm/s).
-
-
Transport Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound (e.g., at 1-10 µM) in HBSS.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation (amount of compound in the receiver compartment over time)
-
A = surface area of the membrane (cm²)
-
C₀ = initial concentration in the donor compartment
-
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation:
-
An ER > 2 in MDCK-MDR1 cells, combined with an ER of ~1 in parental MDCK cells, suggests the compound is a P-gp substrate.
-
An ER of ~1 in both cell lines indicates the compound is not a P-gp substrate.
-
Signaling Pathway Diagram
This compound inhibits the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival in many cancers, including glioblastoma.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound - My Cancer Genome [mycancergenome.org]
- 11. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 12. What is this compound used for? [synapse.patsnap.com]
Minimizing off-target effects of Paxalisib in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Paxalisib (GDC-0084) in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| 1. Unexpectedly high cell toxicity observed at concentrations where on-target PI3K/mTOR inhibition is expected. | Off-target kinase inhibition leading to cellular toxicity. | - Confirm On-Target Potency: First, verify the IC50 of this compound in your specific cell line using a dose-response curve. This compound typically exhibits anti-proliferative EC50 values in the range of 0.3 to 1.1 µM in glioblastoma cell lines.[1][2][3]- Perform Kinase Selectivity Profiling: If toxicity is observed at concentrations close to the EC50, consider a kinome scan to identify potential off-target kinases. A study has shown that at 1 µM, this compound did not inhibit any of 229 kinases by more than 50%, suggesting high selectivity.[4] However, your specific cell line might express a sensitive off-target kinase.- Lower Concentration/Shorter Incubation: Use the lowest effective concentration of this compound and minimize incubation time to reduce the likelihood of off-target effects. |
| 2. Inconsistent or non-reproducible results in cell viability assays. | Issues with assay protocol or reagents. | - Optimize Seeding Density: Ensure a consistent number of cells are seeded per well. For a 96-well plate, a starting density of 5,000 cells per well is a common practice.[5]- Reagent and Plate Compatibility: Use appropriate microplates for your assay (e.g., opaque-walled plates for luminescence assays).[6]- Solvent Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on cell viability.[5]- Assay Linearity: Ensure your cell number is within the linear range of the chosen viability assay (e.g., MTT, CellTiter-Glo®). |
| 3. Lack of downstream PI3K pathway inhibition (e.g., no decrease in p-Akt or p-S6 levels) despite using an effective concentration of this compound. | Activation of compensatory signaling pathways. | - Investigate MAPK Pathway Activation: Inhibition of the PI3K/mTOR pathway can sometimes lead to the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a resistance mechanism.[7][8] Analyze the phosphorylation status of key MAPK pathway proteins like ERK1/2.- Combination Therapy: Consider co-treatment with a MEK inhibitor, such as Mirdametinib, which has been shown to synergize with this compound in vitro.[7]- Check for PTEN Status: While this compound is effective irrespective of PTEN status, cells with PTEN loss might exhibit different signaling dynamics. |
| 4. Difficulty in dissolving this compound for in vitro use. | Improper solvent or handling. | - Recommended Solvent: Dissolve this compound in fresh, moisture-free DMSO to prepare a stock solution.[2]- Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Working Solution: For cell-based assays, dilute the DMSO stock solution in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally available, brain-penetrant small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It specifically targets the class I PI3K isoforms (α, β, γ, and δ).[1][2][3] By inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in many cancers, this compound can suppress tumor cell growth and survival.[9][10]
Q2: How selective is this compound against other kinases?
This compound has demonstrated a high degree of selectivity. In a kinase panel of 229 different kinases, this compound at a concentration of 1 µM did not inhibit any of the kinases by more than 50%.[4] This suggests a low probability of significant off-target kinase effects at concentrations effective for PI3K/mTOR inhibition.
Q3: What are the typical on-target inhibitory concentrations for this compound in vitro?
The inhibitory constants (Ki) for this compound against the PI3K isoforms and mTOR are in the low nanomolar range.
| Target | Apparent Ki (nM) |
| PI3Kα | 2 |
| PI3Kβ | 46 |
| PI3Kδ | 3 |
| PI3Kγ | 10 |
| mTOR | 70 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2] |
Q4: What are the recommended concentrations for in vitro cell-based assays?
The anti-proliferative EC50 of this compound in various glioblastoma (GBM) cell lines typically ranges from 0.3 to 1.1 µM.[1][2][3] For cell viability and apoptosis assays, concentrations ranging from 0.25 µM to 10 µM have been used.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How can I confirm that this compound is engaging its target in my in vitro model?
Target engagement can be confirmed by observing the downstream effects of PI3K/mTOR inhibition. This is typically done by Western blotting to assess the phosphorylation status of key downstream signaling proteins. A significant decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and S6 ribosomal protein (a downstream effector of mTORC1) indicates successful on-target activity of this compound.[1]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from methodologies used in studies with GDC-0084.[5]
Materials:
-
Cells of interest
-
96-well opaque-walled microplates suitable for luminescence
-
This compound (GDC-0084)
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data as a function of this compound concentration and determine the EC50 value.
-
In Vitro Kinase Assay (General Protocol for Determining IC50)
This is a general protocol that can be adapted for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (GDC-0084)
-
DMSO
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™, radiometric [γ-32P]ATP)
-
96-well or 384-well assay plates
-
Plate reader compatible with the detection method
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase reaction buffer from a DMSO stock.
-
Prepare a solution of the kinase and its substrate in the kinase reaction buffer.
-
Prepare the ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the assay plate.
-
Add the kinase/substrate mixture to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for the desired time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the no-inhibitor control (representing 100% kinase activity).
-
Plot the normalized data as a function of this compound concentration and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 10. academic.oup.com [academic.oup.com]
Interpreting unexpected results in Paxalisib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paxalisib. Here, you will find information to help interpret unexpected results and guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, brain-penetrant small molecule that inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Specifically, it is a dual inhibitor of the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell growth, proliferation, and survival.[3][4][5][6] In many cancers, including glioblastoma, this pathway is overactive, contributing to uncontrolled cell division.[4][6] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising agent for treating brain tumors.[4][6]
Q2: What are the reported inhibitory concentrations (IC50) and binding affinities (Kiapp) for this compound?
This compound has been shown to inhibit the proliferation of several glioma cell lines in vitro with IC50 values ranging from 0.3 to 1.1 μM.[1] The apparent inhibitor constant (Kiapp) values for different PI3K isoforms and mTOR are summarized in the table below.
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Target | Kiapp (nM) |
| PI3Kα | 2 |
| PI3Kβ | 46 |
| PI3Kδ | 3 |
| PI3Kγ | 10 |
| mTOR | 70 |
| Data sourced from Selleck Chemicals.[1] |
Table 2: this compound IC50 in Glioma Cell Lines
| Cell Line | IC50 (µM) |
| Various Glioma Cells | 0.3 - 1.1 |
| Data sourced from Selleck Chemicals.[1] |
Troubleshooting Unexpected Results
Issue 1: Decreased pAkt levels as expected, but no significant inhibition of cell proliferation.
-
Possible Cause 1: Reflexive activation of a compensatory signaling pathway.
-
Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of other pro-survival pathways. A key example is the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[7][8]
-
Troubleshooting Steps:
-
Probe for MAPK pathway activation: Perform Western blot analysis to check the phosphorylation status of key MAPK pathway proteins like MEK and ERK. An increase in pMEK or pERK levels following this compound treatment would suggest reflexive activation.
-
Consider combination therapy: If MAPK pathway activation is confirmed, a combination of this compound with a MEK inhibitor (like Mirdametinib) or a pan-Raf inhibitor (like TAK580) could be synergistic.[7][8]
-
-
-
Possible Cause 2: Cell line-specific resistance mechanisms.
-
The genetic background of the cell line can influence its sensitivity to PI3K inhibition. Mutations in downstream effectors or parallel pathways can confer resistance.
-
Troubleshooting Steps:
-
Characterize your cell line: Ensure the genomic and proteomic profile of your cell line is well-documented. Check for known resistance-conferring mutations.
-
Test a panel of cell lines: If possible, test this compound on a panel of cell lines with different genetic backgrounds to identify sensitive and resistant models.
-
-
Issue 2: Inconsistent or no reduction in phosphorylated Akt (pAkt) levels after this compound treatment in Western blot analysis.
-
Possible Cause 1: Suboptimal experimental technique.
-
Detection of phosphorylated proteins can be challenging due to their transient nature and the presence of phosphatases.
-
Troubleshooting Steps:
-
Optimize lysis buffer: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins.[9]
-
Use fresh lysates: Avoid repeated freeze-thaw cycles of your protein lysates.[9]
-
Blocking buffer selection: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[9][10]
-
Antibody validation: Use a positive control to confirm that your pAkt antibody is working correctly. This could be a lysate from cells known to have high pAkt levels (e.g., 293T cells) or cells stimulated with a growth factor like IGF-1.[10]
-
Increase protein load: For detecting low-level phospho-proteins, increasing the amount of protein loaded per lane (20-30 µg) may be necessary.[11]
-
-
-
Possible Cause 2: Paradoxical pathway activation.
-
While less common, some kinase inhibitors can induce a conformational change in their target that leads to paradoxical activation under certain cellular contexts. While not specifically reported for this compound, it's a phenomenon observed with other kinase inhibitors.[12]
-
Troubleshooting Steps:
-
Dose-response and time-course analysis: Perform a detailed dose-response and time-course experiment to see if the effect is dependent on concentration or time.
-
Investigate upstream signaling: Examine the phosphorylation status of upstream receptor tyrosine kinases (RTKs) to see if there is feedback activation.
-
-
Experimental Protocols & Methodologies
Western Blot for PI3K/Akt Pathway Analysis
This protocol provides a general framework. Optimization may be required for specific cell lines and antibodies.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pAkt Ser473, anti-total Akt, anti-pERK, anti-total ERK) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for reduced pAkt with no observed phenotype.
Caption: Troubleshooting workflow for inconsistent Western blot results for pAkt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C18H22N8O2 | CID 57384863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 7. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Paxalisib stability and storage conditions
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Paxalisib, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as GDC-0084) is a potent, brain-penetrant small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] In many cancers, including glioblastoma, this pathway is frequently overactivated, contributing to tumor progression.[4] this compound is designed to cross the blood-brain barrier, making it a promising agent for the treatment of brain cancers.[4] It inhibits multiple isoforms of PI3K as well as mTOR, thereby blocking the downstream signaling that promotes cancer cell survival and growth.[2]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. |
This product is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs.
3. What are the solubility characteristics of this compound?
This compound has limited solubility in aqueous solutions. Its solubility in common laboratory solvents is detailed in the table below.
| Solvent | Solubility | Notes |
| DMSO | ~8 mg/mL (~20.9 mM) | Use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1] |
| Water | <1 mg/mL | Insoluble |
| Ethanol | <1 mg/mL | Insoluble |
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: this compound Precipitates in Cell Culture Medium
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into aqueous cell culture medium, the drug may precipitate out of solution, especially at higher concentrations.
-
Solution:
-
Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound in your assay.
-
Increase the Serum Concentration: If your cell culture conditions permit, increasing the percentage of fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.
-
Prepare Intermediate Dilutions: Instead of adding the highly concentrated DMSO stock directly to the medium, prepare an intermediate dilution in a serum-containing medium or a solvent more miscible with water before the final dilution.
-
Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate, but this should be done cautiously as it can generate heat.
-
Use a Formulation: For in vivo studies, specific formulations are required. A common formulation involves dissolving this compound in a mixture of PEG300, Tween80, and ddH2O.[1] For in vitro work, while not standard, exploring the use of solubilizing agents compatible with your cell line could be considered, but would require careful validation to ensure the agent itself does not affect the experimental outcome.
-
Issue 2: Inconsistent or No Drug Effect Observed in In Vitro Assays
-
Cause 1: Drug Instability or Degradation.
-
Troubleshooting:
-
Ensure that the powdered compound and stock solutions have been stored correctly according to the recommended conditions (see storage table).
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing aliquots.
-
Always use fresh dilutions for your experiments.
-
-
-
Cause 2: Incorrect Drug Concentration.
-
Troubleshooting:
-
Verify the calculations used to prepare your stock solutions and working dilutions.
-
Consider that the effective concentration can vary between different cell lines. The IC50 for glioma cell lines has been reported to be in the range of 0.3 to 1.1 μM.[1]
-
-
-
Cause 3: Cell Line Resistance.
-
Troubleshooting:
-
Confirm that the PI3K/AKT/mTOR pathway is active in your cell line of interest. This can be done by Western blotting for key phosphorylated proteins like p-AKT and p-S6K.
-
Be aware that some cell lines may have intrinsic or acquired resistance to PI3K inhibitors.
-
-
Issue 3: High Background or Off-Target Effects in Experiments
-
Cause: While this compound is a potent PI3K/mTOR inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.
-
Solution:
-
Titrate the Drug Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway with minimal off-target effects.
-
Use Appropriate Controls:
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples.
-
If possible, use a structurally related but inactive compound as a negative control.
-
Consider using a positive control compound known to inhibit the PI3K/AKT/mTOR pathway.
-
-
Confirm Target Engagement: Use techniques like Western blotting to confirm that this compound is inhibiting its intended targets (e.g., by observing a decrease in the phosphorylation of AKT and S6).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.824 mg of this compound (Molecular Weight: 382.42 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro Treatment of Glioblastoma Cell Lines
-
Materials:
-
Glioblastoma cell line of interest (e.g., U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
-
Procedure:
-
Seed the glioblastoma cells in cell culture plates at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with the desired downstream analysis, such as a cell viability assay or protein extraction for Western blotting.
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Treatment and Analysis
Caption: A typical experimental workflow for evaluating this compound's effects in vitro.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GDC-0084 (this compound; RG7666) | phosphatidylinositol 3-kinase (PI3K) inhibitor | CAS 1382979-44-3 | Buy GDC-0084 (this compound; RG7666) from Supplier InvivoChem [invivochem.com]
- 4. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Paxalisib Technical Support Center: Addressing Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of Paxalisib. Our goal is to help you achieve consistent and reliable results in your experiments.
Understanding Potential Batch-to-Batch Variability
While manufacturers strive for high consistency, minor variations between production batches of any small molecule inhibitor like this compound can occur. These variations, though often subtle, can potentially impact experimental outcomes. Key parameters that may vary slightly between batches include purity, solubility, and the presence of trace impurities.
Below is a hypothetical comparison of Certificates of Analysis (CoA) for two different batches of this compound to illustrate the types of variations that could be observed.
Table 1: Hypothetical Certificate of Analysis (CoA) Comparison for this compound
| Parameter | Batch A | Batch B | Potential Impact of Variability |
| Appearance | White to off-white solid | White to off-white solid | Unlikely to affect results if visually similar. |
| Purity (by HPLC) | 99.5% | 98.9% | A lower purity might mean a slightly lower effective concentration of the active compound. The nature of the impurities could also potentially have off-target effects.[1] |
| Identity (by ¹H-NMR and MS) | Conforms to structure | Conforms to structure | Should not vary between batches from a reputable supplier. |
| Solubility (in DMSO) | ≥ 20 mg/mL | ≥ 18 mg/mL | A slight difference in solubility could affect the preparation of stock solutions and the final concentration in assays if not handled carefully. |
| Moisture Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | Unlikely to be a significant source of variability if within specification. |
| Residual Solvents | Meets USP <467> limits | Meets USP <467> limits | Should be well below levels that would impact cellular experiments. |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter, with a focus on how batch-to-batch variability could be a contributing factor.
Q1: I'm seeing a decrease in the potency (higher IC50) of this compound in my cell viability assays compared to previous experiments. What could be the cause?
A1: Several factors could contribute to a perceived decrease in potency. Here's a troubleshooting workflow:
-
Check Your Stock Solution:
-
Age and Storage: Has your DMSO stock solution been stored for a long time or subjected to multiple freeze-thaw cycles? this compound in solution may degrade over time. It is recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.
-
Solubility Issues: Did the compound fully dissolve when you made your stock solution? Visually inspect for any precipitate. A new batch with slightly lower solubility might not have fully dissolved at the same concentration, leading to a lower actual concentration.
-
DMSO Quality: Ensure you are using anhydrous, high-quality DMSO, as moisture can affect the solubility and stability of compounds.
-
-
Review Your Assay Protocol:
-
Cell Density: Have you maintained a consistent cell seeding density? Variations in cell number can significantly impact IC50 values.
-
Reagent Consistency: Are all other reagents, such as cell culture media and assay kits, from the same lot as in your previous experiments?
-
-
Consider Batch-to-Batch Variability:
-
Purity: Compare the purity of the new batch to the old one on the Certificate of Analysis. A slightly lower purity in the new batch would mean you are adding less active compound, which would result in a higher apparent IC50.
-
Action: If you suspect batch variability, it is good practice to perform a dose-response curve with both the old and new batches in the same experiment to confirm a shift in potency.
-
Q2: My Western blot results show inconsistent inhibition of phosphorylated Akt (p-Akt) at the same concentration of this compound that previously gave me strong inhibition. Why is this happening?
A2: Inconsistent p-Akt inhibition can be frustrating. Here are some potential causes and solutions:
-
Phosphatase Activity: Ensure you are using fresh phosphatase inhibitors in your lysis buffer. Inadequate inhibition of endogenous phosphatases can lead to dephosphorylation of Akt after cell lysis, masking the effect of this compound.[2]
-
Experimental Timing: The kinetics of PI3K pathway inhibition can be rapid. Ensure that the duration of this compound treatment and the time from cell lysis to sample processing are consistent across experiments.
-
Antibody Performance:
-
Primary Antibody: Has the anti-p-Akt antibody been stored correctly and is it at the optimal dilution?
-
Loading Control: Are you normalizing the p-Akt signal to total Akt? This is crucial to account for any variations in protein loading.
-
-
This compound Batch and Preparation:
-
Solubility in Media: this compound is typically diluted from a DMSO stock into aqueous cell culture media. Poorly soluble batches may precipitate in the media, reducing the effective concentration delivered to the cells. When diluting, ensure rapid and thorough mixing.
-
Purity and Potency: As with the cell viability assay, a difference in purity between batches can lead to a different effective concentration and therefore, a different level of target inhibition.
-
Q3: I've noticed that my current batch of this compound is more difficult to dissolve in DMSO than previous batches. What should I do?
A3: Differences in solubility can be a sign of minor variations in the physical properties of the compound between batches.
-
Gentle Warming: You can try gently warming the solution (e.g., in a 37°C water bath) for a short period.
-
Vortexing/Sonication: Increased agitation through vortexing or brief sonication can also aid dissolution.
-
Lower Stock Concentration: If the compound still does not fully dissolve at your target concentration, consider preparing a slightly lower concentration stock solution and adjusting the volumes used for your experiments accordingly.
-
Verification: Always visually confirm that the compound is fully dissolved before making further dilutions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a cancer cell line using a standard MTT assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Ensure it is fully dissolved.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 10 µM to 1 nM. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature, protected from light.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle-treated cells (set as 100% viability).
-
Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
This protocol describes the detection of phosphorylated Akt as a pharmacodynamic marker of this compound activity.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibody against p-Akt (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
Strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting process starting from the blocking step, using a primary antibody against total Akt.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p-Akt Inhibition
Caption: Step-by-step workflow for Western blot analysis of p-Akt inhibition by this compound.
References
Paxalisib Technical Support Center: Managing Autophagy in Cancer Cell Experiments
Welcome to the Paxalisib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of this compound on cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges you may encounter during your experiments, particularly concerning this compound-induced autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly GDC-0084) is an investigational small molecule drug that acts as a potent, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is critical for cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers, including glioblastoma.[3] this compound's ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors.[3]
Q2: Why does this compound induce autophagy in cancer cells?
A2: this compound inhibits the PI3K/AKT/mTOR signaling pathway.[4] The mTOR complex 1 (mTORC1) is a key negative regulator of autophagy. By inhibiting mTOR, this compound effectively "turns off the brakes" on the autophagy process, leading to its induction. This is a well-established consequence of PI3K/mTOR pathway inhibition.
Q3: Is this compound-induced autophagy a pro-survival or pro-death mechanism for cancer cells?
A3: The role of autophagy in cancer is complex and can be context-dependent, acting as a "double-edged sword".[5] In some scenarios, autophagy can act as a pro-survival mechanism, allowing cancer cells to endure the stress induced by treatments like this compound by recycling cellular components to generate energy and nutrients.[6][7] Conversely, excessive or sustained autophagy can lead to autophagic cell death, a form of programmed cell death.[5] The outcome of this compound-induced autophagy likely depends on the specific cancer cell type, the tumor microenvironment, and the duration of treatment.
Q4: What are the key molecular markers for monitoring this compound-induced autophagy?
A4: The two most widely used markers for monitoring autophagy are:
-
Microtubule-associated protein 1 light chain 3 (LC3): During autophagy, the cytosolic form, LC3-I, is converted to a lipidated form, LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is a hallmark of autophagosome formation.[8]
-
Sequestosome 1 (p62/SQSTM1): p62 is an autophagy receptor that binds to ubiquitinated proteins and to LC3, thereby targeting cargo for degradation. As autophagy proceeds, p62 is itself degraded within the autolysosome. Therefore, a decrease in p62 levels can indicate a functional autophagic flux.[9]
Q5: What is "autophagic flux" and why is it important to measure?
A5: Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[10] Simply observing an accumulation of autophagosomes (e.g., increased LC3-II) is not sufficient to conclude that autophagy is induced. This accumulation could also be due to a blockage in the later stages of the pathway, such as impaired fusion with lysosomes. Measuring autophagic flux, for instance by using lysosomal inhibitors like Bafilomycin A1, provides a more accurate assessment of the overall activity of the autophagy pathway.[10][11]
Troubleshooting Guides
Western Blotting for LC3 and p62
Issue 1: Weak or no LC3-II band detected after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Autophagy Induction | Increase the concentration of this compound or the treatment duration. Refer to the IC50 values in Table 1 for guidance on appropriate concentrations. |
| Rapid Degradation of LC3-II | Co-treat cells with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the this compound treatment to block LC3-II degradation and allow it to accumulate.[8] |
| Poor Protein Transfer of Low Molecular Weight Proteins | Use a 0.22 µm pore size PVDF membrane. Optimize transfer conditions (e.g., lower voltage, longer transfer time) for small proteins (LC3-II is ~14-16 kDa). |
| Antibody Issues | Use a validated anti-LC3 antibody known to detect both LC3-I and LC3-II. Check the recommended antibody dilution and incubation conditions. |
| Gel Electrophoresis | Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to achieve better separation between LC3-I (~16-18 kDa) and LC3-II.[12] |
Issue 2: Inconsistent p62 degradation observed.
| Possible Cause | Troubleshooting Step |
| Transcriptional Upregulation of p62 | Prolonged cellular stress can sometimes lead to the transcriptional upregulation of the SQSTM1/p62 gene, masking its degradation by autophagy.[13] Consider shorter this compound treatment times or perform RT-qPCR to check SQSTM1 mRNA levels. |
| Proteasomal Degradation of p62 | In some contexts, p62 can also be degraded by the proteasome.[14] To specifically assess autophagic degradation, you can co-treat with a proteasome inhibitor (e.g., MG132) as a control. |
| Cell Line-Specific Effects | The kinetics of p62 degradation can vary between cell lines. Perform a time-course experiment to determine the optimal time point for observing p62 degradation in your specific cell model. |
Immunofluorescence for LC3 Puncta
Issue 3: High background or non-specific staining in immunofluorescence.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the same species as the secondary antibody).[15] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[16] |
| Autofluorescence | Examine unstained cells under the microscope to check for endogenous fluorescence. If present, consider using a different fixative or an autofluorescence quenching agent.[17][18] |
| Secondary Antibody Cross-Reactivity | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[19] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (GDC-0084) in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Various Glioma Cell Lines | 0.3 - 1.1 | [1] |
| U87 (subcutaneous xenograft) | Dose-dependent tumor growth inhibition | [20] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Treatment: Plate cancer cells (e.g., U87MG, T98G) and allow them to adhere. Treat cells with the desired concentration of this compound for the indicated time. For autophagic flux assessment, add Bafilomycin A1 (100 nM) for the final 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on a 15% or 4-20% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.22 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities. The LC3-II/loading control ratio and the p62/loading control ratio can then be calculated.
Protocol 2: Immunofluorescence for LC3 Puncta
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound as described for the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with an anti-LC3 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta in the cytoplasm. The number of LC3 puncta per cell can be quantified using image analysis software.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 4. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 5. Deciphering the Role of Autophagy in Treatment of Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unibas.it [iris.unibas.it]
- 7. Autophagy in cancer resistance to paclitaxel: Development of combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stressmarq.com [stressmarq.com]
- 11. Autophagic flux analysis [protocols.io]
- 12. proteolysis.jp [proteolysis.jp]
- 13. Expression of the autophagy substrate SQSTM1/p62 is restored during prolonged starvation depending on transcriptional upregulation and autophagy-derived amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. sinobiological.com [sinobiological.com]
- 16. ibidi.com [ibidi.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Navigating Paxalisib-Associated Toxicities in Preclinical Research: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for mitigating toxicities associated with the investigational PI3K/mTOR inhibitor, Paxalisib (GDC-0084), in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during in vivo experiments, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.[3][4] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors.[2]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: While detailed public preclinical toxicology reports are not extensively available, studies in mice have indicated that this compound is generally "well-tolerated" at efficacious doses.[5][6] Clinical data, which often reflects preclinical findings, consistently points to three main on-target toxicities: hyperglycemia, oral mucositis (stomatitis), and skin rash.[1][3][4] These are considered class effects of PI3K/mTOR inhibitors.[1][4]
Q3: What are the known dose-limiting toxicities (DLTs) and maximum tolerated doses (MTDs) for this compound?
A3: In a phase I study in patients with recurrent high-grade gliomas, the MTD was established at 45 mg/day, with dose-limiting toxicities including grade 3 stomatitis and mucosal inflammation.[1][2] A subsequent phase II study in glioblastoma patients identified an MTD of 60mg once daily, with hyperglycemia and stomatitis being the DLTs at 75mg.[7][8] In a pediatric clinical trial, the MTD was determined to be 27 mg/m², with DLTs including hyperglycemia, oral mucositis, and rash.[4][9] In a subcutaneous U87 tumor xenograft mouse model, doses up to 17.9 mg/kg were reported to be well tolerated.[6][10]
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
My animals are exhibiting elevated blood glucose levels after this compound administration. How can I manage this?
Underlying Cause: Hyperglycemia is an on-target effect of PI3K pathway inhibition. The PI3K/AKT pathway is a key regulator of glucose metabolism. Inhibition of this pathway can lead to insulin resistance and increased glucose production.
Troubleshooting Steps:
-
Establish Baseline and Monitor:
-
Before initiating the study, establish baseline blood glucose levels for all animals.
-
Implement a regular monitoring schedule (e.g., daily or bi-daily) to track blood glucose changes, especially during the initial phase of treatment.
-
-
Dietary Modification:
-
Consider utilizing a low-carbohydrate or ketogenic diet for the study animals. This has been shown to mitigate hyperglycemia associated with PI3K inhibitors in some preclinical models.
-
-
Pharmacological Intervention (to be tested experimentally):
-
Metformin: Co-administration of metformin, an insulin-sensitizing agent, may help to control blood glucose levels. Preclinical studies with other PI3K inhibitors have shown the potential of this combination.
-
SGLT2 Inhibitors: Sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as dapagliflozin, have shown promise in preclinical models for managing PI3K inhibitor-induced hyperglycemia by promoting urinary glucose excretion.[11][12]
-
Experimental Protocol: Assessing Hyperglycemia and Mitigation in a Mouse Model
-
Animal Model: Female CD-1 mice.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Group Allocation: Randomly assign animals to control and treatment groups.
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 25 mg/kg).[13]
-
Blood Glucose Monitoring: Collect blood samples via tail vein at baseline and at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-dosing. Use a calibrated glucometer for measurement.
-
Intervention (if applicable): For mitigation studies, co-administer metformin or an SGLT2 inhibitor at a clinically relevant dose and schedule.
-
Data Analysis: Compare blood glucose levels between treatment and control groups using appropriate statistical methods.
Issue 2: Observing and Grading Oral Mucositis
I am noticing signs of oral inflammation in my animals. How can I systematically assess this?
Underlying Cause: Oral mucositis is a known toxicity of mTOR inhibitors.[3][4] It involves inflammation and ulceration of the oral mucosa.
Troubleshooting Steps:
-
Standardized Scoring System:
-
Implement a standardized scoring system to grade the severity of oral mucositis. A common scale ranges from 0 (normal) to 4 or 5 (severe ulceration and inability to eat).
-
Visual inspection should be performed at regular intervals by a trained observer who is blinded to the treatment groups.
-
-
Histopathological Analysis:
-
At the end of the study, collect oral mucosal tissues for histopathological examination to confirm the macroscopic findings and assess the extent of inflammation, ulceration, and cellular damage.
-
Experimental Protocol: Induction and Assessment of Oral Mucositis in a Hamster Model (Adapted for PI3K/mTOR Inhibitor)
-
Animal Model: Golden Syrian hamsters are a standard model for chemotherapy-induced mucositis.
-
Induction: Administer this compound daily for a set period. To potentially exacerbate the effect for clear observation, a mild mechanical irritation of the buccal pouch can be performed, though this may not be necessary with a potent mTOR inhibitor.
-
Macroscopic Scoring: Daily visual scoring of the buccal pouches using a validated mucositis scale.
-
Histopathology: At predetermined time points, euthanize a subset of animals and collect buccal pouch tissue for H&E staining and analysis of epithelial thickness, ulceration, and inflammatory cell infiltration.
Issue 3: Characterizing and Managing Skin Rash
My animals are developing a skin rash. What is the likely cause and how can I manage it?
Underlying Cause: Skin rash is a common toxicity associated with both PI3K and mTOR inhibitors.[3][4] The exact mechanisms are complex but are thought to involve disruption of epidermal homeostasis.
Troubleshooting Steps:
-
Systematic Observation and Grading:
-
Visually inspect the animals daily for the presence, distribution, and severity of any skin rash. Use a grading scale to document erythema, papules, and pustules.
-
Record the time of onset and progression of the rash.
-
-
Supportive Care:
-
Ensure animals have access to clean bedding to minimize the risk of secondary infections.
-
Depending on the severity, consult with a veterinarian about topical treatments to alleviate discomfort, ensuring they do not interfere with the study endpoints.
-
-
Dose Modification:
-
If the rash is severe and causing significant distress, consider a dose reduction or temporary interruption of this compound treatment, as is done in clinical settings. This should be a pre-defined endpoint in your study protocol.
-
Quantitative Data Summary
| Parameter | Species | Model | Dose | Finding | Reference |
| MTD | Human (Adult) | Recurrent High-Grade Glioma | 45 mg/day | DLT: Grade 3 Stomatitis | [1][2] |
| MTD | Human (Adult) | Newly Diagnosed Glioblastoma | 60 mg/day | DLTs at 75mg: Hyperglycemia, Stomatitis | [7][8] |
| MTD | Human (Pediatric) | DIPG/DMG | 27 mg/m² | DLTs: Hyperglycemia, Oral Mucositis, Rash | [4][9] |
| Tolerability | Mouse | Subcutaneous U87 Xenograft | up to 17.9 mg/kg | Well tolerated | [6][10] |
| Tolerability | Mouse | Breast Cancer Brain Metastasis | Not specified | Well tolerated (28 days) | [5] |
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. kaziatherapeutics.com [kaziatherapeutics.com]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CTNI-27. MULTI-CENTER, PHASE 2 STUDY EVALUATING THE PHARMACOKINETICS, SAFETY AND PRELIMINARY EFFICACY OF this compound IN NEWLY DIAGNOSED ADULT PATIENTS WITH UNMETHYLATED GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Kazia Presents Further this compound Data At Sno, Confirming Earlier Positive Safety And Efficacy Signals In Glioblastoma [prnewswire.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Combination Therapy Schedules with Paxalisib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing combination therapy schedules with Paxalisib. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its mechanism of action? A1: this compound (formerly GDC-0084) is an investigational, brain-penetrant, small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] It is designed to cross the blood-brain barrier, making it a promising agent for treating brain cancers.[1][2] this compound blocks the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival.[1]
-
Q2: In which cancer types is this compound being investigated for combination therapy? A2: this compound is being studied in combination with other therapies for various cancers, including glioblastoma (GBM), brain metastases, diffuse midline gliomas (DMG), diffuse intrinsic pontine glioma (DIPG), and advanced breast cancer.[1][4][5][6][7][8]
-
Q3: What are the common combination strategies being explored with this compound? A3: Researchers are exploring this compound in combination with radiation therapy, chemotherapy (like temozolomide), other targeted therapies (such as ONC201), and immunotherapies (like pembrolizumab).[1][4][5][6][7][9][10]
Preclinical Studies
-
Q4: How can I assess the synergy between this compound and another agent in vitro? A4: A common method to assess synergy is the checkerboard assay, which involves testing various concentrations of two drugs, both alone and in combination, to determine their effect on cell viability.[11][12][13][14] The Fractional Inhibitory Concentration (FIC) index can then be calculated to quantify the interaction as synergistic, additive, or antagonistic.[12]
-
Q5: What are some key considerations for designing in vivo studies with this compound combination therapy? A5: Key considerations include selecting an appropriate animal model (e.g., orthotopic xenografts for brain tumors), determining the optimal dosing and schedule for both this compound and the combination agent, and establishing clear endpoints for efficacy and toxicity.[15][16][17] Monitoring tumor growth can be achieved through methods like bioluminescent imaging.[15][16]
-
Q6: How can I confirm that this compound is hitting its target in my preclinical model? A6: Pharmacodynamic (PD) assays can be used to confirm target engagement. A common method is to perform Western blot analysis on tumor tissue to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT (p-AKT).[3][17][18][19] A reduction in p-AKT levels after this compound treatment indicates target inhibition.
Clinical Trials
-
Q7: What are the typical doses of this compound used in clinical trials? A7: Dosing of this compound in clinical trials has varied, with common oral daily doses including 15 mg, 30 mg, 45 mg, and 60 mg.[5][20] The maximum tolerated dose (MTD) has been established in different contexts, for example, at 45 mg per day when combined with brain radiotherapy.
-
Q8: What are the most common side effects observed with this compound in clinical trials? A8: Common treatment-related adverse events include hyperglycemia (high blood sugar), oral mucositis, skin rash, nausea, and vomiting.[6][7][21][22][23]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in cell viability assays | - Cell plating inconsistency- Drug dilution errors- Reagent variability- Instability of this compound in solution | - Ensure even cell seeding and distribution.- Prepare fresh drug dilutions for each experiment.- Use a consistent source and lot of reagents.- Prepare fresh stock solutions of this compound in DMSO and use them promptly. Limit freeze-thaw cycles.[22][24] |
| Difficulty achieving synergy in combination studies | - Suboptimal drug ratio- Incorrect scheduling of drug administration- Cell line is resistant to one or both agents | - Perform a thorough dose-response matrix (checkerboard assay) to explore a wide range of concentrations and ratios.- Test different sequences of drug administration (e.g., sequential vs. concurrent).- Characterize the sensitivity of your cell line to each individual agent before combination studies. |
| This compound solubility issues in culture media | - this compound has low aqueous solubility. | - Prepare a concentrated stock solution in DMSO. When diluting into aqueous culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and precipitation. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in tumor growth between animals | - Inconsistent tumor cell implantation- Variation in animal health- Uneven drug administration | - Standardize the surgical procedure for tumor implantation.- Ensure all animals are of similar age, weight, and health status at the start of the study.- Use precise administration techniques (e.g., oral gavage) and ensure consistent dosing for all animals. |
| Unexpected toxicity or weight loss in animals | - Drug dosage is too high- Overlapping toxicities of the combination therapy- Vehicle-related toxicity | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the combination.- Monitor animals daily for clinical signs of toxicity and weight loss.- Include a vehicle-only control group to rule out toxicity from the drug delivery vehicle. |
| Lack of tumor growth inhibition | - Suboptimal dosing or schedule- Development of drug resistance- Insufficient drug delivery to the tumor | - Optimize the dose and schedule of this compound and the combination agent based on MTD studies.- Investigate potential mechanisms of resistance (see FAQ on resistance).- For brain tumor models, confirm that this compound is crossing the blood-brain barrier and reaching the tumor at sufficient concentrations. |
Clinical Trial-Related Issues
| Issue | Possible Cause(s) | Management/Mitigation Strategies |
| Managing Hyperglycemia | - On-target effect of PI3K inhibition. | - Monitor blood glucose levels regularly.- Lifestyle modifications, such as a reduced-carbohydrate diet, may be beneficial.[10]- Pharmacologic intervention with agents like metformin is a common first-line treatment.[10][25] |
| Managing Oral Mucositis and Rash | - Likely mTOR-driven toxicities.[22][26] | - Implement supportive care measures as per institutional guidelines.- Dose modifications of this compound may be necessary in severe cases. |
Data Presentation
Table 1: Summary of this compound Combination Clinical Trials
| Combination | Cancer Type | Phase | This compound Dose | Combination Agent Dose & Schedule | Key Findings/Status | Reference |
| Radiation Therapy | Solid Tumor Brain Metastases with PI3K mutations | I | 45 mg, 60 mg, 75 mg daily | 30 Gy in 10 fractions | MTD of this compound established at 45 mg/day with concurrent RT. All 9 evaluable patients responded. | [1][27][28] |
| ONC201 | Diffuse Midline Glioma (DMG) | II | Not specified | Not specified | Preclinical data showed synergy. Clinical trial (NCT05009992) is ongoing. | [4][6][16][17][20][29][30] |
| Olaparib | Advanced Breast Cancer | Ib | 15 mg or 30 mg daily | 300 mg orally, twice daily (28-day cycles) | Trial (ACTRN12624001340527) is ongoing to assess safety and efficacy. | [5][31] |
| Pembrolizumab + Chemotherapy | Advanced Breast Cancer | Ib | 15 mg or 30 mg daily | Pembrolizumab: 200 mg IV every 21 days | Trial (ACTRN12624001340527) is ongoing. Early data suggests suppression of circulating tumor cells. | [5][11][31] |
| Temozolomide | Newly Diagnosed Glioblastoma (unmethylated MGMT) | II | 60 mg daily | Standard of care | Median OS of 15.7 months with this compound vs. 12.7 months with temozolomide. | [7][9][10][32][33][34] |
Experimental Protocols
1. In Vitro Synergy Assessment: Checkerboard Assay
This protocol provides a general framework for assessing the synergistic effects of this compound in combination with another therapeutic agent.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
DMSO (for dissolving drugs)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a series of 2-fold serial dilutions for each drug in cell culture medium.
-
Drug Addition:
-
Add serial dilutions of this compound along the rows of the plate.
-
Add serial dilutions of the combination agent along the columns of the plate.
-
Include wells with each drug alone and untreated control wells.
-
-
Incubation: Incubate the plate for a duration appropriate to the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance or luminescence) with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each well relative to the untreated control. Determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy. An FIC index of <0.5 is generally considered synergistic.[12]
-
2. In Vivo Glioblastoma Model with Combination Therapy
This protocol outlines a general procedure for evaluating this compound in combination with another agent in an orthotopic glioblastoma mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Glioblastoma cell line (e.g., U87 or a patient-derived xenograft line), engineered to express luciferase for bioluminescence imaging[15][16]
-
This compound
-
Combination agent
-
Appropriate vehicle for drug delivery (e.g., 0.5% methylcellulose/0.2% Tween 80 for this compound)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
D-luciferin
-
-
Procedure:
-
Intracranial Tumor Implantation: Anesthetize the mice and intracranially implant the glioblastoma cells into the desired brain region (e.g., striatum or pons) using a stereotactic frame.[15][16]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals after injecting D-luciferin.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage for this compound).
-
Efficacy Assessment: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period. Monitor animal weight and overall health as indicators of toxicity. The primary endpoint is typically overall survival.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for p-AKT, to confirm target engagement.
-
Signaling Pathways and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound combination therapy.
Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. kaziatherapeutics.com [kaziatherapeutics.com]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Combination Therapy for the Treatment of Diffuse Midline Gliomas [clin.larvol.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. kaziatherapeutics.com [kaziatherapeutics.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. kaziatherapeutics.com [kaziatherapeutics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ONC201 in Combination with this compound for the Treatment of H3K27-Altered Diffuse Midline Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the Mechanisms of Resistance to Chemotherapy and Radiotherapy with the Cancer Stem Cell Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Overcoming Resistance to Combination Radiation-Immunotherapy: A Focus on Contributing Pathways Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. onclive.com [onclive.com]
- 33. onclive.com [onclive.com]
- 34. targetedonc.com [targetedonc.com]
Cell line contamination affecting Paxalisib assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Paxalisib assay results, with a focus on the impact of cell line contamination.
Frequently Asked Questions (FAQs)
Q1: My this compound IC50 values are inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors, but a primary suspect is underlying issues with the cell lines used. Cell line contamination is a major contributor to experimental variability.[1][2] Two common types of contamination are:
-
Mycoplasma contamination: These small bacteria can alter cellular metabolism, growth rates, and signaling pathways, directly impacting how cells respond to a drug like this compound.[3]
-
Cross-contamination with another cell line: A more aggressive cell line, such as HeLa, can overtake the intended cell line, leading to experiments being performed on the wrong cells, which will have a different sensitivity to this compound.[4]
It is also crucial to ensure consistency in experimental parameters such as cell seeding density, drug concentration ranges, and incubation times.
Q2: How can Mycoplasma contamination specifically affect my this compound assay results?
A2: Mycoplasma contamination can significantly skew this compound assay results by directly interfering with the drug's target pathway, the PI3K/AKT/mTOR pathway. This compound is a potent inhibitor of this pathway. Certain species of Mycoplasma, such as Mycoplasma hyorhinis, have been shown to activate the PI3K/AKT signaling axis.[5] This activation can mask the inhibitory effect of this compound, leading to a seemingly higher IC50 value (reduced potency). Furthermore, Mycoplasma can induce broad changes in cell physiology, including altered metabolism and gene expression, which can indirectly affect drug sensitivity.[3]
Q3: What is cell line cross-contamination, and how can it impact my research on this compound?
A3: Cell line cross-contamination occurs when a different, often more rapidly growing, cell line is accidentally introduced into your culture, eventually replacing the original cell line. HeLa cells are a notorious and frequent contaminant.[4] If your intended cell line is sensitive to this compound, and it becomes contaminated with a resistant cell line, your experimental results will show a decreased efficacy of the drug. Conversely, contamination of a resistant line with a sensitive one could suggest false efficacy. Given that the PI3K/AKT pathway is a central signaling node, its activity can vary significantly between different cell lines, including common contaminants like HeLa.[6][7][8] Therefore, using a misidentified cell line means you are not studying the intended cancer type or cellular context, rendering the this compound data irrelevant to your original research question.
Q4: How can I be sure that my cell lines are not contaminated?
A4: Regular and rigorous quality control of your cell lines is essential. The two most critical tests to perform are:
-
Cell Line Authentication: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[9][10][11] It generates a unique DNA fingerprint for your cell line that can be compared to reference databases to confirm its identity.
-
Mycoplasma Detection: Routine testing for Mycoplasma is crucial as this contamination is not visible by microscope.[3] PCR-based methods are highly sensitive and widely used for Mycoplasma detection.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high this compound IC50 value (decreased potency) | 1. Mycoplasma contamination activating the PI3K/AKT pathway. 2. Cross-contamination with a more resistant cell line. 3. Incorrect drug concentration or degradation. | 1. Test for Mycoplasma using a PCR-based assay. 2. Authenticate your cell line using STR profiling. 3. Verify the concentration and integrity of your this compound stock. |
| High variability in replicate wells of a cell viability assay | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Mycoplasma contamination affecting cell growth.[3] | 1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Perform a Mycoplasma test. |
| Western blot shows no change in p-AKT or p-mTOR levels after this compound treatment | 1. The PI3K/AKT pathway is not basally active in your cell line. 2. Your cell line is contaminated with a line where this pathway is not active or is activated by a different mechanism. 3. Ineffective drug treatment or antibody issues. | 1. Confirm the basal activity of the PI3K/AKT pathway in your cell line. 2. Authenticate your cell line with STR profiling. 3. Verify this compound concentration and the specificity and functionality of your primary and secondary antibodies. |
| Cell morphology has changed, and/or growth rate has slowed | 1. Mycoplasma contamination.[3] 2. Cell line cross-contamination. 3. Senescence of the cell line due to high passage number. | 1. Test for Mycoplasma. 2. Perform cell line authentication. 3. Use a lower passage number of the cell line from a reputable cell bank. |
Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
Short Tandem Repeat (STR) profiling is the standard method for authenticating human cell lines. It involves the amplification of specific polymorphic regions of the genome to generate a unique genetic fingerprint.
Methodology:
-
Sample Preparation: Isolate genomic DNA from a confluent culture of your cell line.
-
PCR Amplification: Amplify the genomic DNA using a commercially available STR profiling kit. These kits typically contain primers for 8 or more core STR loci and a gender-determining marker (amelogenin).
-
Fragment Analysis: Separate the fluorescently labeled PCR products by capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Database Comparison: Compare the obtained STR profile with the reference profile of the cell line from a reputable cell bank (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.[10]
Mycoplasma Detection by PCR
This protocol outlines a general PCR-based method for the detection of Mycoplasma contamination.
Methodology:
-
Sample Collection: Collect 1 mL of the cell culture supernatant from a culture that is 80-90% confluent.
-
Sample Preparation:
-
Centrifuge the supernatant to pellet any host cells.
-
Transfer the supernatant to a new tube and heat at 95°C for 5-10 minutes to lyse any Mycoplasma.
-
Use this lysate as the template for the PCR reaction.
-
-
PCR Reaction:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers specific to the 16S rRNA gene of Mycoplasma.
-
Add the prepared sample to the master mix.
-
Include a positive control (Mycoplasma DNA) and a negative control (sterile water).
-
-
PCR Amplification: Perform PCR using an appropriate cycling program.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. A band of the expected size in the sample lane indicates Mycoplasma contamination.[14]
Cell Viability Assay for IC50 Determination (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PI3K/AKT/mTOR Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT and mTOR overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. idexxbioresearch.com [idexxbioresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 4. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
- 5. Activation of EGFR-PI3K-AKT signaling is required for Mycoplasma hyorhinis-promoted gastric cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PI3K/Akt pathway increases DNA damage of cervical carcinoma HeLa cells by drug radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated PI3K/Akt/COX-2 pathway induces resistance to radiation in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S100A16 Regulates HeLa Cell through the Phosphatidylinositol 3 Kinase (PI3K)/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 10. news-medical.net [news-medical.net]
- 11. Cell Line Authentication [worldwide.promega.com]
- 12. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. atzlabs.com [atzlabs.com]
- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
Validation & Comparative
A Preclinical Showdown: GDC-0084 vs. Dactolisib in PI3K/mTOR Inhibition
A Comparative Guide for Researchers in Oncology and Drug Development
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a prime target for the development of novel cancer therapeutics. Among the numerous inhibitors developed, GDC-0084 (paxalisib) and dactolisib (BEZ235) have emerged as potent dual inhibitors of both PI3K and mTOR. This guide provides a comprehensive preclinical comparison of these two compounds, presenting key experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Targeting of the PI3K/mTOR Pathway
Both GDC-0084 and dactolisib exert their anti-cancer effects by inhibiting the kinase activity of PI3K and mTOR, two key nodes in this critical signaling cascade.[1][2] By blocking both PI3K and mTOR, these inhibitors can achieve a more comprehensive shutdown of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[3] GDC-0084 is a brain-penetrant inhibitor of PI3K and mTOR, which makes it a promising candidate for treating brain tumors.[4][5] Dactolisib is also a dual inhibitor of PI3K and mTOR kinases and has been investigated for its potential in cancer treatment.[2][6]
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of GDC-0084 and dactolisib against various PI3K isoforms and mTOR, as well as their anti-proliferative effects in different cancer cell lines.
Table 1: Inhibitory Activity (Ki/IC50) Against PI3K Isoforms and mTOR
| Target | GDC-0084 (Ki app)[1] | Dactolisib (IC50)[3][7] |
| PI3Kα | 2 nM | 4 nM |
| PI3Kβ | 46 nM | 75 nM |
| PI3Kδ | 3 nM | 7 nM |
| PI3Kγ | 10 nM | 5 nM |
| mTOR | 70 nM | 6 nM (p70S6K), 20.7 nM (mTOR K-LISA) |
Table 2: Anti-proliferative Activity (IC50/EC50/GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | GDC-0084 (EC50)[8] | Dactolisib (IC50/GI50) |
| U87 | Glioblastoma | 0.74 µM[9] | 15.8 nM (IC50)[10], 10-12 nM (GI50)[7] |
| GS2 | Glioblastoma | 0.61 µM[9] | Not Available |
| P3 | Glioblastoma | Not Available | 12.7 nM (IC50)[10] |
| Various GBM cell lines | Glioblastoma | 0.3 - 1.1 µM[8] | Not Available |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of GDC-0084 and dactolisib has been evaluated in various in vivo models, particularly in glioblastoma, a challenging brain cancer.
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Model | Treatment | Key Findings |
| GDC-0084 | Orthotopic U87 and GS2 glioblastoma xenografts | 25 mg/kg, p.o. | 70% tumor growth inhibition in U87 model and 40% in GS2 model.[9][11] Markedly inhibited the PI3K pathway in the mouse brain, with up to 90% suppression of pAkt signal.[9][11] |
| Dactolisib | Orthotopic SHG44 glioblastoma xenograft in rats | 20 mg/kg, p.o. (in combination with TMZ+RT) | Significantly inhibited tumor growth and prolonged survival when combined with temozolomide and radiotherapy.[12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of GDC-0084 and dactolisib.
Cell Viability Assay
-
Objective: To determine the concentration-dependent effect of the inhibitors on cell proliferation and viability.
-
Method:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and allowed to adhere overnight.[13]
-
The following day, cells are treated with a range of concentrations of GDC-0084 or dactolisib (typically from nanomolar to micromolar). A vehicle control (e.g., DMSO) is also included.[12][13]
-
After a set incubation period (e.g., 48 or 72 hours), a viability reagent such as MTS or CellTiter-Glo is added to the wells.[10]
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
The results are typically normalized to the vehicle control, and IC50 or EC50 values are calculated using appropriate software.
-
Western Blot Analysis
-
Objective: To assess the impact of the inhibitors on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
-
Method:
-
Cells are treated with the inhibitors at specified concentrations and for a defined period.
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6K, total S6K) and a loading control (e.g., actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[9]
-
In Vivo Orthotopic Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a more physiologically relevant setting.
-
Method:
-
Human glioblastoma cells (e.g., U87 or patient-derived xenograft cells), often engineered to express luciferase for bioluminescent imaging, are prepared.[12][14]
-
Immunocompromised mice (e.g., nude or NOD/SCID) are anesthetized and placed in a stereotactic frame.[14]
-
A small burr hole is drilled in the skull, and a specific number of tumor cells (e.g., 2 x 10^5) are injected into the brain parenchyma (e.g., the striatum or cortex).[12]
-
After a period for tumor establishment, mice are randomized into treatment and control groups.
-
GDC-0084 or dactolisib is administered orally at a specified dose and schedule. The vehicle used for formulation is also administered to the control group (e.g., for GDC-0084, a combination of 0.5% methylcellulose and 0.2% Tween 80).[13][15]
-
Tumor growth is monitored non-invasively over time using bioluminescent imaging or MRI.[12]
-
At the end of the study, mice are euthanized, and brains are collected for histological and immunohistochemical analysis to assess tumor morphology and biomarker expression.[9]
-
Summary and Conclusion
Both GDC-0084 and dactolisib demonstrate potent dual inhibition of the PI3K/mTOR pathway in preclinical models. GDC-0084 distinguishes itself with its brain-penetrant properties, leading to significant tumor growth inhibition in orthotopic glioblastoma models as a single agent.[9][11] Dactolisib has also shown efficacy in glioblastoma models, particularly in combination with standard-of-care therapies.[12]
The choice between these inhibitors for further investigation may depend on the specific cancer type and the desired therapeutic strategy. For central nervous system malignancies, the ability of GDC-0084 to cross the blood-brain barrier is a significant advantage.[9][11] Further head-to-head comparative studies in a range of preclinical models would be invaluable to fully delineate the relative strengths and weaknesses of these two promising PI3K/mTOR inhibitors. This guide provides a foundational comparison based on currently available preclinical data to aid researchers in their ongoing efforts to develop more effective cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validating Paxalisib's On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxalisib (GDC-0084) is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] These two proteins are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is one of the most frequently hyperactivated pathways in human cancers, including glioblastoma.[1][3] Activation of this pathway drives tumor cell growth, proliferation, and survival.[4]
Validating that a drug's therapeutic effect stems from the modulation of its intended target is a cornerstone of preclinical and clinical development. Genetic knockdown techniques, such as small interfering RNA (siRNA), offer a highly specific method to silence the expression of a target gene. By comparing the cellular and phenotypic effects of a pharmacological inhibitor like this compound to the effects of genetically knocking down its targets (e.g., PI3K catalytic subunits or mTOR), researchers can rigorously validate on-target activity and distinguish it from potential off-target effects.
This guide provides a framework for designing and executing experiments to compare the effects of this compound with genetic knockdowns, ensuring a high degree of confidence in the drug's mechanism of action.
Signaling Pathway and Experimental Overview
The PI3K/AKT/mTOR pathway is a complex cascade initiated by growth factor receptor signaling. Both this compound and genetic knockdowns aim to disrupt this pathway, but at different points and through different mechanisms.
A typical experimental workflow involves running parallel arms: one using the pharmacological inhibitor (this compound) and the other using a genetic tool (siRNA) to inhibit the target. The outcomes are then compared using molecular and phenotypic assays.
Data Presentation: Expected Outcomes
To validate on-target effects, the molecular and phenotypic changes induced by this compound should closely mimic those caused by the specific knockdown of its intended targets. Below are tables of representative data illustrating this comparison.
Table 1: Molecular Target Engagement (Western Blot Quantification) This table compares the effect of this compound treatment with siRNA-mediated knockdown of PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) on downstream pathway signaling. The readout is the relative phosphorylation of AKT, a direct substrate of PI3K.
| Treatment Group | Target | p-AKT (Ser473) Level (Relative to Control) |
| Vehicle Control (DMSO) | - | 1.00 |
| This compound (IC50 dose) | PI3K / mTOR | ~0.25 |
| Control siRNA | - | 0.95 |
| PIK3CA siRNA | PI3Kα | ~0.30 |
Note: Data are hypothetical and for illustrative purposes. Successful on-target validation would show a comparable reduction in p-AKT levels between this compound and PIK3CA siRNA treatments.
Table 2: Phenotypic Outcome (Cell Viability) This table compares the impact of this compound and target knockdown on the viability of glioblastoma cells. A similar reduction in cell viability supports the conclusion that the drug's anti-proliferative effect is mediated through its intended target.
| Treatment Group | Target | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | - | 100% |
| This compound (IC50 dose) | PI3K / mTOR | ~50% |
| Control siRNA | - | 98% |
| PIK3CA siRNA | PI3Kα | ~55% |
Note: Data are hypothetical. The IC50 (half-maximal inhibitory concentration) of this compound should result in approximately 50% viability reduction. A comparable reduction with specific siRNA validates the on-target phenotypic effect.
Experimental Protocols
Detailed and consistent protocols are crucial for generating reliable comparative data.
siRNA Transfection Protocol (for Glioblastoma Cells)
This protocol is adapted for adherent glioblastoma cell lines (e.g., U87 MG) in a 6-well plate format. Optimization is recommended for different cell lines or primary cultures.[5][6]
-
Cell Seeding: The day before transfection, seed 2.0 x 10^5 cells per well in 2 mL of complete growth medium. Ensure cells are evenly distributed and reach 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute 100 pmol of siRNA (e.g., targeting PIK3CA, MTOR, or a non-targeting control) into 250 µL of serum-free medium (e.g., Opti-MEM). Mix gently by pipetting.
-
-
Transfection Reagent Preparation:
-
In a separate sterile tube, add 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) to 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-25 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL of siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream assays. The optimal time should be determined empirically to achieve maximal protein knockdown.
Western Blot Protocol for PI3K Pathway Analysis
This protocol details the detection of phosphorylated and total protein levels of key pathway components.[7][8]
-
Cell Lysis:
-
After treatment (this compound or siRNA), wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total AKT, anti-phospho-S6K) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels to determine the specific inhibition of signaling.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment:
-
For this compound: Add 100 µL of medium containing various concentrations of this compound (and a vehicle control) to the wells.
-
For siRNA: Perform a reverse transfection in the 96-well plate or seed previously transfected cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Conclusion
A direct comparison between a pharmacological agent and genetic knockdown of its putative target is a powerful approach for mechanism-of-action studies. By demonstrating that this compound phenocopies the molecular and cellular effects of silencing PI3K and/or mTOR, researchers can build a robust data package that confirms its on-target activity. This validation is critical for interpreting preclinical efficacy data and provides a strong rationale for its continued clinical development in cancers driven by the PI3K/AKT/mTOR pathway.
References
- 1. Portico [access.portico.org]
- 2. CTNI-44. INTERIM RESULTS OF PHASE 2 STUDY TO EVALUATE PI3K/mTOR INHIBITOR this compound (GDC-0084) GIVEN TO NEWLY DIAGNOSED GLIOBLASTOMA PATIENTS WITH UNMETHYLATED O6-METHYLGUANINE-METHYLTRANSFERASE PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging PI3K in cancer: refining targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. High-Efficiency Transfection of Glioblastoma Cells and a Simple Spheroid Migration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cns.org [cns.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
Reproducibility of Paxalisib Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the reproducibility of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the investigational drug paxalisib, focusing on its performance against relevant alternatives in the context of glioblastoma (GBM). The information is presented to facilitate the replication and extension of key research findings.
This compound is an orally administered, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling cascade is a frequent event in glioblastoma, occurring in over 85% of patients, making it a rational target for therapeutic intervention.[3] A key differentiator of this compound from other PI3K inhibitors is its ability to effectively cross the blood-brain barrier.[2][3]
Preclinical Evaluation
In Vitro Cytotoxicity
No publicly available research data explicitly detailing the IC50 values of this compound in glioblastoma cell lines such as U87-MG, SF295, or U251 was identified in the conducted search.
For comparison, the standard-of-care chemotherapy for glioblastoma, temozolomide (TMZ), has reported median IC50 values in the U87 cell line ranging from 123.9 µM to 230.0 µM depending on the duration of exposure.[4] In U251 cells, the median IC50 for TMZ has been reported as 240.0 µM at 48 hours and 176.50 µM at 72 hours.[4]
In Vivo Efficacy
A preclinical study characterized the efficacy of this compound in a subcutaneous U87 xenograft model.[5][6] While specific tumor growth inhibition percentages were not detailed, the study utilized pharmacokinetic/pharmacodynamic modeling to predict an efficacious human dose of 56 mg.[5][6]
For comparison, studies on temozolomide in U87-MG xenograft models have shown significant tumor growth inhibition. One study reported a tumor growth inhibition (TGImax) of 94% with a durability (TGD) of 182% at dose levels of 5 or 10 mg/kg/day administered for five consecutive days.[7] Another study demonstrated that a high dose of 10 mg/kg temozolomide strongly reduced U87MG tumor growth, with a lower dose of 1 mg/kg also showing a weaker but still significant effect.[8]
Experimental Protocol: Subcutaneous U87-MG Xenograft Model
A standard protocol for establishing and evaluating treatment efficacy in a subcutaneous U87-MG xenograft model, based on common practices, would involve the following steps:
-
Cell Culture: U87-MG cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of U87-MG cells (typically 1-5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Drug Administration: this compound would be administered orally at specified doses and schedules. The vehicle used for this compound administration should be reported. Temozolomide is typically administered orally or intraperitoneally.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include body weight changes (to monitor toxicity) and survival.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are used to compare treatment groups.
Experimental Workflow: In Vivo Efficacy Study
Experimental workflow for a typical in vivo xenograft study.
Clinical Evaluation: The GBM AGILE Study
This compound has been evaluated in the GBM AGILE (Glioblastoma Adaptive Global Innovative Learning Environment) trial (NCT03970447), a Phase II/III international, multi-arm, platform trial designed to evaluate multiple therapies for newly diagnosed and recurrent glioblastoma.[9][10][11][12]
Study Design and Endpoints
The GBM AGILE study utilizes a Bayesian adaptive randomization design to efficiently evaluate therapies.[9][11] The primary endpoint is overall survival (OS).[11] Patients with newly diagnosed unmethylated MGMT promoter status glioblastoma and recurrent glioblastoma were enrolled.[10]
Logical Flow of the GBM AGILE Trial
Simplified logical flow of the GBM AGILE adaptive trial design.
Clinical Efficacy Data
The following tables summarize the overall survival data from the GBM AGILE study, comparing this compound to the standard of care (SOC).
Table 1: Overall Survival in Newly Diagnosed Glioblastoma (Unmethylated MGMT)
| Analysis Type | Treatment Group | Number of Patients (n) | Median Overall Survival (months) |
| Primary Analysis | This compound | 54 | 14.77[10] |
| Cumulative SOC | 75 | 13.84[10] | |
| Prespecified Secondary Analysis | This compound | 54 | 15.54[13][14] |
| Concurrent SOC | 46 | 11.89[13][14] | |
| Prespecified Sensitivity Analysis | This compound | 54 | 15.54[13] |
| Concurrent SOC | - | 11.70[13] |
Table 2: Overall Survival in Recurrent Glioblastoma
| Treatment Group | Number of Patients (n) | Median Overall Survival (months) |
| This compound | 100 | 8.05[10][13][14] |
| Concurrent SOC | 113 | 9.69[10][13][14] |
In patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status, a prespecified secondary analysis showed a 3.8-month improvement in median overall survival with this compound compared to the concurrent standard of care arm.[10] However, no efficacy benefit was observed in the recurrent glioblastoma population.[10][13]
Safety and Tolerability
This compound was reported to be well-tolerated in the GBM AGILE study, with no new safety signals identified.[10]
Mechanisms of Resistance
The development of resistance is a significant challenge for targeted therapies. For PI3K inhibitors in glioblastoma, several resistance mechanisms have been identified, including:
-
Feedback activation of signaling pathways: Inhibition of the PI3K pathway can lead to the activation of other survival pathways, such as the MAPK pathway.[15]
-
Autophagy: Glioblastoma cells can utilize autophagy, a cellular self-recycling process, to survive the stress induced by chemotherapy.[15]
-
Intratumoral heterogeneity: The presence of diverse cell populations within a tumor can contribute to resistance, as some cells may not be sensitive to the targeted therapy.[15]
Specific preclinical studies detailing the mechanisms of resistance to this compound in glioblastoma are not yet widely published.
Signaling Pathway Inhibition
This compound targets the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. kaziatherapeutics.com [kaziatherapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Trial to Evaluate Multiple Regimens in Newly Diagnosed and Recurrent Glioblastoma | MedPath [trial.medpath.com]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Mechanisms of Resistance and Current Treatment Options for Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
Paxalisib in Glioblastoma: A Meta-Analysis of Clinical Trial Outcomes and Comparative Landscape
For Immediate Release
A Comprehensive Review of Paxalisib Clinical Trials and its Position Among PI3K/mTOR Inhibitors in Glioblastoma Treatment
This guide provides a meta-analysis of clinical trial outcomes for this compound, a brain-penetrant inhibitor of the PI3K/mTOR pathway, in the context of glioblastoma (GBM). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other PI3K/mTOR inhibitors that have been investigated for this aggressive brain cancer. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant signaling pathways and clinical trial workflows.
Introduction to this compound and the PI3K/mTOR Pathway in Glioblastoma
Glioblastoma is the most common and aggressive primary brain tumor in adults.[1][2] A key signaling pathway frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] This makes it a prime target for therapeutic intervention. This compound (formerly GDC-0084) is an oral, small-molecule inhibitor of PI3K and mTOR that has the critical ability to cross the blood-brain barrier, a significant hurdle for many cancer therapies targeting brain tumors.[3]
This compound Clinical Trial Outcomes: A Quantitative Summary
This compound has been evaluated in several clinical trials, most notably the Phase 2 study (NCT03522298) and the Phase 2/3 GBM AGILE (NCT03970447) adaptive platform trial. These studies have primarily focused on patients with newly diagnosed glioblastoma with an unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter status, a patient population with inherent resistance to the standard-of-care chemotherapy, temozolomide.[4][5]
Efficacy Data
| Clinical Trial | Patient Population | Treatment Arm | Comparator Arm (Standard of Care - SOC) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Phase 2 (NCT03522298) | Newly Diagnosed GBM (unmethylated MGMT) | This compound (60 mg daily) | Historical Temozolomide | 15.7 months[5] | 8.4 months[5] |
| GBM AGILE (NCT03970447) - Primary Analysis | Newly Diagnosed GBM (unmethylated MGMT) | This compound (60 mg daily) | Cumulative SOC (Temozolomide) | 14.77 months[6] | Not Reported |
| GBM AGILE (NCT03970447) - Secondary Analysis | Newly Diagnosed GBM (unmethylated MGMT) | This compound (60 mg daily) | Concurrent SOC (Temozolomide) | 15.54 months[5][6] | Not Reported |
| GBM AGILE (NCT03970447) | Recurrent GBM | This compound (60 mg daily) | Concurrent SOC (Lomustine) | 8.05 months[6] | Not Reported |
Safety and Tolerability
The safety profile of this compound has been consistent across clinical trials. The most common treatment-related adverse events include:
| Adverse Event | Grade 3 or Higher Frequency | Management |
| Hyperglycemia | Reported | Managed with insulin or metformin[7] |
| Oral Mucositis (Stomatitis) | Dose-limiting toxicity at 75mg[8] | Dose adjustment |
| Skin Rash | Reported | Symptomatic treatment |
The maximum tolerated dose (MTD) for this compound was established at 60 mg once daily.[8]
Comparative Analysis with Other PI3K/mTOR Inhibitors in Glioblastoma
To provide a broader perspective, this section compares the clinical trial outcomes of this compound with other PI3K/mTOR inhibitors that have been investigated in glioblastoma.
| Drug | Mechanism of Action | Key Clinical Trial Findings in Glioblastoma | Common Grade 3/4 Adverse Events |
| This compound (GDC-0084) | Dual PI3K/mTOR inhibitor | Improved OS in newly diagnosed unmethylated MGMT GBM compared to SOC.[5][6] | Hyperglycemia, oral mucositis, skin rash.[5] |
| Buparlisib (BKM120) | Pan-PI3K inhibitor | Minimal single-agent efficacy in recurrent GBM despite brain penetration. Incomplete blockade of the PI3K pathway was observed.[9][10] Median PFS of 1.7 months.[10] | Lipase elevation, fatigue, hyperglycemia, elevated ALT.[9][10] |
| Voxtalisib (XL765) | Dual PI3K/mTOR inhibitor | Favorable safety profile in combination with temozolomide. Moderate inhibition of the PI3K pathway. Best response was partial response in 4% of evaluable patients with high-grade glioma.[11] | Lymphopenia, thrombocytopenia.[11] |
Experimental Protocols
This compound Phase 2 Study (NCT03522298) Methodology
This open-label, multicenter study consisted of two stages.[12][13]
-
Stage 1 (Dose Escalation): This stage utilized a standard 3+3 dose-escalation design to determine the MTD of once-daily oral this compound.[12][13]
-
Stage 2 (Expansion): This was a two-arm, open-label expansion cohort where patients were randomized 1:1 to receive this compound at the MTD under fed or fasted conditions.[12][13]
Patient Population: Eligible patients were adults with newly diagnosed glioblastoma with unmethylated MGMT promoter status who had completed initial surgical resection and chemoradiotherapy.[12]
Treatment: this compound was administered orally in continuous 28-day cycles until disease progression or unacceptable toxicity.[12]
Primary Endpoints:
GBM AGILE (NCT03970447) Trial Design
GBM AGILE is an international, multi-arm, adaptive Phase 2/3 platform trial.[14]
-
Adaptive Randomization: The trial uses a Bayesian response adaptive randomization design to assign patients to different treatment arms based on their performance.[14]
-
Patient Population: The this compound arm enrolled patients with both newly diagnosed unmethylated MGMT GBM and recurrent GBM.[4]
-
Treatment: In the newly diagnosed cohort, patients received temozolomide and radiation therapy before starting this compound.[15] Patients with recurrent GBM received only this compound.[15]
-
Primary Endpoint: The primary endpoint for the trial is overall survival (OS).[14]
Visualizing the Molecular Pathway and Clinical Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling for cell growth and survival.
Experimental Workflow for this compound Phase 2 Trial (NCT03522298)
Caption: Workflow of the two-stage Phase 2 clinical trial for this compound in glioblastoma.
References
- 1. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for this compound in Glioblastoma [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. oncotarget.com [oncotarget.com]
- 8. CTNI-27. MULTI-CENTER, PHASE 2 STUDY EVALUATING THE PHARMACOKINETICS, SAFETY AND PRELIMINARY EFFICACY OF this compound IN NEWLY DIAGNOSED ADULT PATIENTS WITH UNMETHYLATED GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound in patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status: Final phase 2 study results. | CoLab [colab.ws]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mskcc.org [mskcc.org]
Independent Validation of Paxalisib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paxalisib's performance with other alternatives, supported by experimental data. It is designed to offer a comprehensive overview for researchers, scientists, and drug development professionals working in neuro-oncology and PI3K/mTOR pathway-targeted therapies.
Executive Summary
This compound (GDC-0084) is an orally administered, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] Its ability to cross the blood-brain barrier addresses a significant challenge in treating brain tumors like glioblastoma (GBM).[1][3] The PI3K/Akt/mTOR signaling pathway is frequently activated in glioblastoma, making it a key therapeutic target.[3] Preclinical and clinical studies have demonstrated this compound's on-target activity and potential to improve survival outcomes in patients with glioblastoma, particularly those with an unmethylated MGMT promoter status. This guide summarizes the key findings from independent validation studies and compares this compound's efficacy against the standard-of-care, temozolomide, and another investigational PI3K inhibitor, buparlisib.
Mechanism of Action: PI3K/mTOR Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and angiogenesis.[1][4] In many cancers, including glioblastoma, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1][4] this compound's dual inhibition of PI3K and mTOR leads to a more comprehensive blockade of this pathway compared to agents that target only a single component.
Preclinical Performance Comparison
This compound has demonstrated potent anti-cancer activity in various preclinical models of glioblastoma. This section compares its in vitro cytotoxicity and in vivo efficacy against other relevant compounds.
In Vitro Cytotoxicity in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (GDC-0084) | U87 | 0.74 | [5] |
| Multiple Glioma Lines | 0.3 - 1.1 | [5] | |
| Temozolomide | U87 (72h) | 230.0 (median) | [6] |
| T98G (72h) | 438.3 (median) | [6] | |
| U251 (72h) | 176.5 (median) | [6] |
In Vivo Efficacy in Glioblastoma Xenograft Models
| Compound | Model | Dosing | Outcome | Citation |
| This compound (GDC-0084) | Orthotopic U87 Mouse Model | Not specified | 70% tumor growth inhibition | [1][5][7] |
| This compound (GDC-0084) | Subcutaneous U87 Mouse Model | 17.9 mg/kg | Tumor regression | [4][8] |
| Temozolomide + Depatux-m + RT | Subcutaneous U87 Mouse Model | 1.5 mg/kg (TMZ) daily for 14 days | Enhanced tumor growth inhibition | [9] |
Clinical Performance Comparison
This compound has undergone several clinical trials, with the most significant being the GBM AGILE (NCT03970447) study. This section compares the clinical outcomes of this compound with the standard of care, Temozolomide, and another PI3K inhibitor, Buparlisib.
Newly Diagnosed Glioblastoma (Unmethylated MGMT)
| Treatment | Study | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Citation |
| This compound | GBM AGILE (Secondary Analysis) | 54 | 15.54 months | Not Reported | [1][4][5][7][10][11] |
| Standard of Care (Concurrent) | GBM AGILE (Secondary Analysis) | 46 | 11.89 months | Not Reported | [1][4][5][7][10][11] |
| This compound | Phase II (NCT03522298) | 30 | 15.7 months | 8.6 months | [12][13] |
| Temozolomide + Radiotherapy | Stupp et al. | 287 | 12.1 months | 5.0 months |
Recurrent Glioblastoma
| Treatment | Study | N | Median Overall Survival (OS) | 6-month Progression-Free Survival (PFS6) | Citation |
| This compound | GBM AGILE | 100 | 8.05 months | Not Reported | [1][7] |
| Standard of Care (Concurrent) | GBM AGILE | 113 | 9.69 months | Not Reported | [1][7] |
| Buparlisib (BKM-120) | Phase II | 50 | 10.9 months | 8% | |
| Temozolomide | Meta-analysis | 902 | 6-month OS: 65.0% | 27.8% |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Western Blotting for Phosphorylated Akt (pAkt) and S6 Kinase (pS6K)
This protocol is a standard method to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, providing evidence of target engagement by this compound.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis: Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, pS6K, and total S6K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for pAkt in Brain Tumors
IHC allows for the visualization of pAkt expression within the tumor microenvironment, confirming pathway inhibition in situ.
Protocol:
-
Tissue Preparation: Fix brain tissue containing the tumor in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against pAkt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
In Vivo U87 Glioblastoma Xenograft Model
This model is used to assess the efficacy of this compound in a living organism, providing data on tumor growth inhibition and survival.
Protocol:
-
Cell Culture: Culture U87 human glioblastoma cells in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation:
-
Subcutaneous: Inject 5 x 10^6 U87 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Orthotopic (Intracranial): Stereotactically inject 1 x 10^5 U87 cells into the striatum of the mouse brain.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging (orthotopic, if using luciferase-expressing cells).
-
Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound or vehicle control orally at the desired dose and schedule.
-
Efficacy Endpoints: Monitor tumor volume, body weight, and overall survival. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., IHC for pAkt).
Conclusion
The independent validation data presented in this guide support the mechanism of action of this compound as a potent, brain-penetrant dual PI3K/mTOR inhibitor. Preclinical studies demonstrate its superior in vitro cytotoxicity compared to the standard of care, temozolomide, and significant in vivo tumor growth inhibition in glioblastoma models. Clinical data from the GBM AGILE and other Phase II studies indicate a clinically meaningful improvement in overall survival for patients with newly diagnosed, MGMT-unmethylated glioblastoma. While this compound did not show a benefit in the recurrent setting in the GBM AGILE trial, its performance in newly diagnosed patients positions it as a promising therapeutic agent that warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and build upon these findings.
References
- 1. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. GDC-0084 and glioblastoma multiforme [kaziatherapeutics.com]
A Comparative Guide to the Safety Profiles of Paxalisib and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1] However, the clinical application of PI3K inhibitors has been frequently challenged by significant, often dose-limiting, toxicities.[2] This guide provides an objective comparison of the safety profile of paxalisib, a brain-penetrant PI3K/mTOR inhibitor, with other approved PI3K inhibitors, supported by clinical trial data and an overview of the methodologies used to assess their safety. This compound's unique ability to cross the blood-brain barrier sets it apart, targeting a critical need in neuro-oncology.[3][4]
The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This second messenger, PIP3, recruits and activates downstream effectors, most notably the kinase AKT.[5] Activated AKT proceeds to phosphorylate a multitude of substrates, including the mTOR complex (mTORC1/2), which ultimately promotes cell growth, proliferation, and survival.[5][7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1]
Comparative Safety Profiles of PI3K Inhibitors
The safety profiles of PI3K inhibitors vary significantly, often correlating with their isoform selectivity. For instance, inhibitors targeting the PI3Kα isoform are commonly associated with metabolic toxicities like hyperglycemia, while PI3Kδ inhibition is linked to immune-mediated adverse events such as colitis and pneumonitis. The following table summarizes key adverse events (AEs) from pivotal clinical trials.
| Adverse Event (AE) | This compound (NCT03522298)[3][4] | Alpelisib (SOLAR-1)[8][9] | Copanlisib (CHRONOS-1)[10][11] | Idelalisib (Various Trials)[2][12] | Duvelisib (DUO Trial)[13][14] |
| Target(s) | PI3Kα, δ, γ / mTOR | PI3Kα | Pan-Class I (α, δ potent) | PI3Kδ | PI3Kδ, γ |
| Hyperglycemia | Most common AE, dose-limiting at 75mg | Grade 3/4: 36.6% | All Grades: 50.0% Grade 3/4: 40.1% | Less common | Less common |
| Diarrhea / Colitis | Not reported as a primary AE | Grade 3: 6.7% | All Grades: 36.5% Grade 3: 8.7% | Grade ≥3: 14-42% | Most common AE , Grade ≥3: 15% |
| Rash / Skin Reactions | Common AE | Grade 3: 9.9% | Not a primary AE | All Grades: 58% | Serious cutaneous reactions reported |
| Hypertension | Not reported as a primary AE | Not a primary AE | All Grades: 29.6% Grade 3: 23.9% | Not a primary AE | Not a primary AE |
| Hepatotoxicity | Not reported as a primary AE | Not a primary AE | Less common | Grade ≥3: 8-23% | Grade ≥3: 3% |
| Pneumonitis | Not reported as a primary AE | Not a primary AE | All Grades: 4.2% (serious) | Grade ≥3: 3.6% | Grade ≥3: 3% |
| Neutropenia | Not reported as a primary AE | Not a primary AE | All Grades: 26.0% Grade ≥3: 23.0% | Not a primary AE | Most common AE , Grade ≥3: 30% |
| FDA Black Box Warning | None (Investigational) | None | None | Yes: Hepatotoxicity, Diarrhea/Colitis, Pneumonitis, Infections, Intestinal Perforation | Yes: Infections, Diarrhea/Colitis, Cutaneous Reactions, Pneumonitis |
Detailed Drug Safety Profiles
This compound (GDC-0084) this compound is an investigational, brain-penetrant, pan-PI3K and mTOR inhibitor.[4] In a phase II study in newly diagnosed glioblastoma (NCT03522298), a maximum tolerated dose (MTD) of 60mg once daily was established.[3][4] Dose-limiting toxicities at the 75mg dose were hyperglycemia and stomatitis.[4] The overall safety profile was described as favorable and consistent with previous studies, with the most common drug-related toxicities being hyperglycemia, oral mucositis, and skin rash.[3][15] No new or unexpected safety signals were observed.[16]
Alpelisib (Piqray®) As a PI3Kα-specific inhibitor, alpelisib's toxicity profile is dominated by on-target metabolic effects. In the pivotal SOLAR-1 trial, the most frequent grade 3/4 adverse events were hyperglycemia (36.6%), rash (9.9%), and diarrhea (6.7%).[8][9] The onset of hyperglycemia and rash typically occurred early in treatment (median 13-15 days), allowing for proactive management.[9]
Copanlisib (Aliqopa®) Copanlisib is an intravenous pan-class I PI3K inhibitor with potent activity against the α and δ isoforms.[17] Its IV administration and intermittent dosing schedule may contribute to a distinct and manageable safety profile compared to oral inhibitors.[17] Long-term follow-up from the CHRONOS-1 study showed the most common grade 3/4 AEs were transient hyperglycemia (40.1%) and hypertension (23.1%), both typically occurring infusion-related, as well as neutropenia (23.0%).[10][11] Importantly, copanlisib has a low incidence of severe colitis and pneumonitis and does not carry any black box warnings.[18]
Idelalisib (Zydelig®) Idelalisib is a selective PI3Kδ inhibitor. Its use is associated with a significant risk of severe and potentially fatal immune-mediated toxicities, leading to an FDA black box warning for hepatotoxicity, severe diarrhea or colitis, pneumonitis, and intestinal perforation.[19] In clinical trials, grade ≥3 diarrhea or colitis has been reported in up to 42.2% of patients, and grade ≥3 elevations in liver enzymes (ALT/AST) were seen in up to 23% of patients.[2] An increased risk of death was observed in some trials, particularly when combined with other therapies in patient populations with earlier-stage disease.[20]
Duvelisib (Copiktra®) Duvelisib inhibits both PI3Kδ and PI3Kγ isoforms. Its safety profile is similar to idelalisib, with significant immune-mediated toxicities.[14] The phase III DUO trial reported that the most common adverse events were diarrhea and neutropenia.[13] Duvelisib carries black box warnings for fatal and/or serious infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[21] Final 5-year follow-up data from the DUO trial showed a possible increased risk of death compared to the ofatumumab arm, along with a higher incidence of serious adverse events.[21]
Experimental Protocols for Safety Assessment
The safety profile of a PI3K inhibitor is characterized through a multi-stage process, from preclinical studies to post-marketing surveillance.
1. Preclinical Toxicology Studies Before human trials, investigational drugs undergo extensive preclinical safety evaluation. This typically involves repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent, such as rats and dogs).[22][23] These studies are designed to identify potential target organs for toxicity, determine if toxicities are reversible, and establish a no-observed-adverse-effect-level (NOAEL) to help determine a safe starting dose for human trials.[22][23] For example, preclinical evaluation of the PI3Kδ inhibitor roginolisib in rats and dogs identified lymphoid tissue toxicity in both species and skin and gastrointestinal toxicity in dogs.[22]
2. Phase I Clinical Trial Dose-Escalation The primary goal of Phase I trials is to determine the safety, tolerability, and MTD of a new drug in humans. A common methodology is the standard "3+3" dose-escalation design .[24][25]
-
Protocol: A small cohort of patients (typically 3) is enrolled at a conservative starting dose.
-
Evaluation: These patients are monitored for a predefined period for dose-limiting toxicities (DLTs).
-
Escalation:
-
If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.
-
If 1 of 3 patients experiences a DLT, an additional 3 patients are enrolled at the same dose level. If ≤1 of the 6 patients has a DLT, the dose is escalated.
-
If ≥2 of 3 (or ≥2 of 6) patients experience a DLT, the dose is considered to have exceeded the MTD, and the next lower dose level is declared the MTD. This design was used in the Phase II study of this compound (NCT03522298) to establish the 60mg QD MTD.[4][16]
-
3. Post-Marketing Surveillance (Pharmacovigilance) After a drug is approved, its safety is continuously monitored using systems like the FDA Adverse Event Reporting System (FAERS) .[26][27]
-
Data Collection: FAERS is a database containing adverse event reports submitted by healthcare professionals, consumers, and manufacturers.[27]
-
Signal Detection: The FDA and researchers use data mining techniques, such as disproportionality analysis, to analyze the FAERS database.[26] This method identifies drug-AE combinations that are reported more frequently than would be expected compared to other drugs in the database, which can signal a potential new safety concern that requires further investigation.[26]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kazia Announces Positive Final Data From Phase II Clinical Study Of this compound In Newly Diagnosed Glioblastoma [prnewswire.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. kaziatherapeutics.com [kaziatherapeutics.com]
- 16. CTNI-27. MULTI-CENTER, PHASE 2 STUDY EVALUATING THE PHARMACOKINETICS, SAFETY AND PRELIMINARY EFFICACY OF this compound IN NEWLY DIAGNOSED ADULT PATIENTS WITH UNMETHYLATED GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gilead.com [gilead.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. FDA Warns About Possible Increased Risk of Death and Serious Side Effects With Duvelisib - The ASCO Post [ascopost.com]
- 22. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pacificbiolabs.com [pacificbiolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. premier-research.com [premier-research.com]
- 26. FDA Adverse Event Reporting System (FAERS) Essentials: A Guide to Understanding, Applying, and Interpreting Adverse Event Data Reported to FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FDA's Adverse Event Reporting System (FAERS) | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
